molecular formula C8H5FO4 B3021432 4-Fluorophthalic acid CAS No. 320-97-8

4-Fluorophthalic acid

Cat. No.: B3021432
CAS No.: 320-97-8
M. Wt: 184.12 g/mol
InChI Key: OMCXTFVBNCFZMY-UHFFFAOYSA-N
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Description

4-Fluorophthalic Acid (CAS 320-97-8), chemically known as 4-Fluorobenzene-1,2-dicarboxylic acid (C₈H₅FO₄), is a high-purity white powder that serves as a versatile and critical intermediate in advanced research and development . Its primary application is as a monomer for synthesizing high molecular weight polymers . Incorporating the fluorine atom into the polymer backbone significantly enhances material properties, resulting in improved thermal stability, superior chemical resistance, and notable flame retardancy . These advanced polymers are indispensable in demanding sectors such as aerospace, automotive, and electronics . Beyond material science, this compound exhibits valuable disinfectant and antifungal properties, making it a component of interest for developing antimicrobial treatments and surface cleaners . Furthermore, emerging research highlights its significant potential in the pharmaceutical industry, where it is being investigated for its ability to act as a vaccine stabilizer. This application could potentially enable room-temperature storage of vaccines, overcoming critical logistical challenges associated with cold chain management . In the realm of medical imaging, derivatives of this compound, specifically phthalimido compounds, have been synthesized and characterized as high-selectivity σ2 radiotracers for tumor imaging properties in preclinical studies . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-fluorophthalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H5FO4/c9-4-1-2-5(7(10)11)6(3-4)8(12)13/h1-3H,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMCXTFVBNCFZMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80953883
Record name 4-Fluorobenzene-1,2-dicarboxylic acid
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Molecular Weight

184.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1583-67-1, 320-97-8
Record name 3-Fluorophthalic acid
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Record name 4-Fluorobenzene-1,2-dicarboxylic acid
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Record name 4-Fluorobenzene-1,2-dicarboxylic acid
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Foundational & Exploratory

physicochemical properties of 4-Fluorophthalic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 4-Fluorophthalic Acid

This guide provides a comprehensive technical overview of this compound (CAS 320-97-8), a key fluorinated building block in modern chemistry. Intended for researchers, scientists, and professionals in drug development and materials science, this document delves into the core physicochemical properties, experimental characterization protocols, and the scientific rationale underpinning its utility. The presence of a fluorine atom on the phthalic acid scaffold introduces unique electronic properties that significantly influence its reactivity, acidity, and potential applications, ranging from high-performance polymers to pharmaceutical intermediates.[1][2]

This compound, systematically named 4-Fluorobenzene-1,2-dicarboxylic acid, is an aromatic dicarboxylic acid.[1][2] The molecule consists of a benzene ring substituted with two adjacent carboxylic acid groups and a single fluorine atom at the C4 position. This substitution pattern is critical to its chemical behavior.

The electron-withdrawing nature of the fluorine atom via the inductive effect, combined with the resonance effects of the aromatic ring and two carboxyl groups, creates a molecule with distinct electronic and steric properties. These features are foundational to its application as a monomer in polymerization, where it imparts enhanced thermal stability and chemical resistance, and as an intermediate in the synthesis of complex pharmaceuticals.[1][2]

PropertyValueSource(s)
CAS Number 320-97-8[3][4]
Molecular Formula C₈H₅FO₄[3][4]
Molecular Weight 184.12 g/mol [3][5]
IUPAC Name 4-fluorobenzene-1,2-dicarboxylic acid[4]
Synonyms This compound[1][3]
Appearance White to Off-White Solid/Powder[1][3]
InChI Key OMCXTFVBNCFZMY-UHFFFAOYSA-N[3][4]

Core Physicochemical Properties

The physical and chemical properties of this compound are summarized below. These values are critical for predicting its behavior in various chemical processes, from reaction setup to purification and formulation.

Thermal and Physical Data

The melting and boiling points reflect the strong intermolecular hydrogen bonding afforded by the two carboxylic acid groups. The compound is noted to be hygroscopic, meaning it can absorb moisture from the atmosphere, a key consideration for storage.[3]

ParameterValueNotesSource(s)
Melting Point 154-158 °C[3]
Boiling Point 377.2 ± 27.0 °CPredicted[3]
Density 1.551 ± 0.06 g/cm³Predicted[3]
Form SolidCrystalline solid or powder[2][3]
Solubility Profile

The solubility of this compound is dictated by the polarity of its functional groups. While the two carboxylic acid groups can engage in hydrogen bonding, the overall molecule retains significant nonpolar character from the benzene ring.

  • Aqueous Solubility : It has limited solubility in water.[2][3] This is typical for aromatic carboxylic acids where the hydrophobic benzene ring dominates.[6] However, its solubility can be greatly increased in basic aqueous solutions due to the formation of the highly soluble dicarboxylate salt.

  • Organic Solubility : It is soluble in polar organic solvents like ethanol and acetone and slightly soluble in dimethyl sulfoxide (DMSO) and methanol.[2][3]

Acidity (pKa)

The acidity of the carboxylic acid groups is a defining feature of this compound. The predicted pKa of the first dissociation is approximately 2.91.[3]

Causality of Acidity:

  • Dual Carboxyl Groups : Like its parent, phthalic acid, the two adjacent carboxylic acid groups influence each other's acidity. The first proton is relatively acidic.

  • Inductive Effect of Fluorine : The highly electronegative fluorine atom exerts a strong electron-withdrawing inductive effect (-I effect). This effect propagates through the benzene ring, stabilizing the conjugate base (carboxylate anion) formed upon deprotonation. This stabilization makes the carboxylic acid groups more acidic (i.e., lowers the pKa) compared to the non-fluorinated phthalic acid. For comparison, the pKa of benzoic acid is 4.2, while that of 4-fluorobenzoic acid is 4.14, demonstrating the acid-strengthening effect of the para-fluorine substituent.[7][8] The effect is more pronounced in this compound due to the presence of two acid groups.

pKa_Influence cluster_0 Structural Features cluster_1 Electronic Effects cluster_2 Resulting Properties Structure This compound Fluorine Fluorine Atom (C4 Position) Structure->Fluorine Carboxyls Two COOH Groups (C1, C2 Positions) Structure->Carboxyls Inductive Strong Inductive -I Effect Fluorine->Inductive Resonance Resonance within Ring and COOH Carboxyls->Resonance Anion Stabilized Conjugate Base (Anion) Inductive->Anion Resonance->Anion Acidity Increased Acidity (Lower pKa ≈ 2.91) Anion->Acidity

Caption: Influence of Molecular Structure on Acidity.

Spectroscopic and Analytical Characterization

A multi-technique approach is required for the unambiguous characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for structural elucidation. Spectra are typically recorded in deuterated dimethyl sulfoxide (DMSO-d₆) due to solubility.

  • ¹H NMR : The proton spectrum is expected to show complex signals in the aromatic region (typically 7.0-8.5 ppm). The three aromatic protons will appear as multiplets, with their chemical shifts and coupling patterns influenced by both the adjacent protons and the fluorine atom (H-F coupling). The two acidic protons of the carboxylic acids will appear as a single, broad singlet at a very downfield chemical shift (>12 ppm), which will disappear upon D₂O exchange.

  • ¹³C NMR : The proton-decoupled ¹³C NMR spectrum will display eight distinct signals.[5]

    • Carbonyl Carbons : Two signals in the 165-175 ppm region for the carboxylic acid carbons.

    • Aromatic Carbons : Six signals in the aromatic region (110-170 ppm). The carbon directly bonded to the fluorine atom (C4) will exhibit a large one-bond coupling constant (¹JCF), appearing as a doublet. The other aromatic carbons will also show smaller couplings to fluorine (²JCF, ³JCF).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

  • O-H Stretch : A very broad absorption band is expected in the 3300-2500 cm⁻¹ region, characteristic of the hydrogen-bonded O-H stretching of the carboxylic acid dimer.[9]

  • C-H Stretch : Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹.[10]

  • C=O Stretch : A strong, sharp absorption band around 1700 cm⁻¹ corresponds to the C=O stretching of the carboxylic acid groups.[9][10]

  • C=C Stretch : Aromatic ring C=C stretching vibrations will appear as multiple bands in the 1600-1450 cm⁻¹ region.

  • C-F Stretch : A strong absorption band in the 1300-1000 cm⁻¹ region is indicative of the C-F bond stretch.[11]

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum, typically measured in a polar solvent like ethanol or methanol, provides information about the electronic transitions within the molecule. This compound is expected to exhibit strong absorption bands in the UV region, characteristic of aromatic carboxylic acids. The primary absorption is due to π → π* transitions within the substituted benzene ring. The presence of the carboxyl groups and the fluorine atom will cause a slight shift in the absorption maxima (λ_max) compared to unsubstituted benzene.

Experimental Protocols

The following protocols describe standard methodologies for characterizing the key physicochemical properties of this compound.

Protocol: Determination of pKa via Potentiometric Titration

This protocol provides a self-validating system for accurately determining the acid dissociation constants.

Expertise & Rationale: Potentiometric titration is the gold standard for pKa determination. It relies on monitoring the pH change of a solution of the acid as a standardized base is added. The equivalence points and half-equivalence points, identified from the titration curve, directly yield the pKa values. The use of a calibrated pH meter ensures high accuracy and trustworthiness of the results.

Methodology:

  • Preparation : Accurately weigh approximately 100 mg of this compound and dissolve it in 50 mL of deionized, CO₂-free water. Gentle heating may be required. If solubility is low, a co-solvent like ethanol (20-50%) can be used.

  • Titration Setup : Place the solution in a jacketed beaker maintained at 25.0 ± 0.1 °C. Insert a calibrated combination pH electrode and a magnetic stirrer.

  • Titrant : Use a standardized 0.1 M NaOH solution as the titrant, delivered via a calibrated burette or an automated titrator.

  • Procedure :

    • Begin stirring the solution at a moderate, constant rate.

    • Record the initial pH.

    • Add the NaOH titrant in small increments (e.g., 0.1 mL).

    • After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.

    • Continue the titration until the pH has risen significantly past the second expected equivalence point (e.g., to pH 11-12).

  • Data Analysis :

    • Plot pH (y-axis) versus the volume of NaOH added (x-axis).

    • Determine the two equivalence points from the points of maximum slope on the first derivative plot (ΔpH/ΔV vs. V).

    • The pKa₁ is the pH at the volume of NaOH corresponding to the first half-equivalence point (half the volume to the first equivalence point).

    • The pKa₂ is the pH at the volume of NaOH corresponding to the second half-equivalence point (midway between the first and second equivalence points).

Titration_Workflow cluster_prep Preparation cluster_setup Setup cluster_titration Titration cluster_analysis Analysis A Accurately weigh This compound B Dissolve in CO₂-free water A->B D Assemble titration cell (25 °C, stirring) B->D C Calibrate pH meter C->D E Add 0.1 M NaOH in increments D->E F Record pH and Volume after stabilization E->F E->F G Plot pH vs. Volume F->G H Determine equivalence points (1st derivative) G->H I Calculate pKa values at half-equivalence points H->I

Caption: Workflow for Potentiometric Titration.

Protocol: Characterization by IR Spectroscopy

Expertise & Rationale: The KBr pellet method is a robust technique for obtaining high-quality IR spectra of solid samples. It minimizes interference from solvents and produces sharp, well-defined peaks. Grinding the sample with dry KBr ensures it is finely dispersed in the transparent matrix, reducing scattering effects and leading to a trustworthy spectrum representative of the compound's vibrational modes.

Methodology:

  • Sample Preparation :

    • Gently grind ~1-2 mg of this compound with ~100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar. The mixture should become a fine, homogenous powder.

    • Rationale : KBr is transparent to IR radiation in the typical analysis range (4000-400 cm⁻¹). Grinding ensures the sample is intimately mixed and particle size is reduced to minimize light scattering.

  • Pellet Formation :

    • Transfer the powder to a pellet-pressing die.

    • Apply pressure using a hydraulic press (typically 8-10 tons) for several minutes to form a thin, transparent or translucent pellet.

  • Data Acquisition :

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment first.

    • Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Analysis :

    • Process the spectrum (baseline correction, if necessary).

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups (O-H, C=O, C-F, etc.).

Applications and Relevance

The unique physicochemical properties of this compound make it a valuable compound for specialized applications.

  • Polymer Chemistry : It serves as a key monomer for producing high-performance polyimides and other polymers. The fluorine atom enhances thermal stability, chemical resistance, and flame retardancy in the resulting materials, which are used in aerospace, automotive, and electronics industries.[1]

  • Pharmaceutical Synthesis : It is a versatile intermediate in drug discovery.[2][4] The fluorine atom can improve metabolic stability, binding affinity, and bioavailability of active pharmaceutical ingredients (APIs).

  • Emerging Applications : Research has highlighted its potential as a disinfectant, an antifungal agent, and even as a stabilizing agent for vaccines, which could help overcome cold-chain storage limitations.[1][2]

References

A Senior Application Scientist's Guide to 4-Fluorophthalic Acid (CAS 320-97-8): Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Fluorophthalic acid (4-FPA), with CAS number 320-97-8, is a strategically important aromatic dicarboxylic acid.[1][2] Its structure, featuring a fluorine atom on the benzene ring ortho and meta to the two carboxylic acid groups, imparts unique physicochemical properties that make it a valuable building block in medicinal chemistry, advanced materials science, and agrochemical synthesis.[2][3] The high electronegativity and relatively small size of the fluorine atom can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets, making fluorinated compounds like 4-FPA highly sought after in drug discovery.[4][5][6]

This technical guide provides an in-depth exploration of this compound for researchers, scientists, and drug development professionals. We will delve into its core properties, detail a robust synthesis and purification protocol, analyze its chemical reactivity, and explore its diverse applications, grounding all claims in authoritative references.

Physicochemical and Safety Data

A thorough understanding of a chemical's properties is foundational to its effective and safe application in research and development. This compound typically presents as a white to off-white crystalline solid or powder.[2][7]

Core Properties

The key physicochemical properties of this compound are summarized below for quick reference. These values are critical for reaction planning, solvent selection, and analytical characterization.

PropertyValueSource(s)
CAS Number 320-97-8[2][7][8][9]
Molecular Formula C₈H₅FO₄[1][7][10]
Molecular Weight 184.12 g/mol [7]
IUPAC Name 4-Fluorobenzene-1,2-dicarboxylic acid[1][2][9]
Appearance White to off-white crystalline solid/powder[1][2][7]
Melting Point 154-158 °C[7][11]
Boiling Point (Predicted) 377.2 ± 27.0 °C[7][11]
Density (Predicted) 1.551 ± 0.06 g/cm³[7][11]
Solubility Soluble in organic solvents (e.g., ethanol, acetone); limited water solubility.[2]
Storage Store at room temperature, sealed in a dry environment.[8][11]
Safety and Handling

As with any laboratory chemical, proper handling of this compound is paramount. It is classified as an irritant.[9]

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[8][9]

  • Signal Word: Warning.[8][9]

  • Precautionary Measures: Use only in a well-ventilated area. Avoid breathing dust. Wear protective gloves, clothing, and eye/face protection. Wash skin thoroughly after handling.[9][12]

  • In Case of Exposure:

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.[12]

    • Skin: Wash with plenty of soap and water. If irritation occurs, seek medical advice.[9]

    • Inhalation: Remove person to fresh air and keep comfortable for breathing.[9]

  • Incompatible Materials: Strong oxidizing agents and strong bases.[9]

Synthesis and Purification

The synthesis of this compound often proceeds from a readily available nitro-substituted precursor, such as 4-nitrophthalic acid or its anhydride. The key transformation is a nucleophilic aromatic substitution (SNAᵣ) reaction, replacing the nitro group with a fluoride.

A common and effective method involves the reaction of 4-nitrophthalic anhydride with potassium fluoride (KF).[13] This process, known as the Halex reaction, is a cornerstone of industrial fluoroaromatic chemistry. The resulting 4-fluorophthalic anhydride can then be hydrolyzed to the desired diacid.

Synthesis Workflow Diagram

The diagram below outlines the key stages in a typical laboratory-scale synthesis of this compound from 4-nitrophthalic anhydride.

G cluster_0 Step 1: Fluorodenitration (Halex Reaction) cluster_1 Step 2: Hydrolysis & Purification A 4-Nitrophthalic Anhydride + KF C Heat (e.g., 150-200 °C) A->C B High-boiling aprotic solvent (e.g., DMSO, Sulfolane) B->C D Reaction Mixture (contains 4-Fluorophthalic Anhydride) C->D Nucleophilic Aromatic Substitution E Cool reaction mixture D->E Product from Step 1 F Pour into dilute HCl (aq) E->F Quench & Hydrolyze G Extraction with Ethyl Acetate F->G H Organic Layer (contains this compound) G->H I Wash, Dry (Na₂SO₄), Concentrate H->I J Recrystallization (e.g., from water or ethyl acetate/hexanes) I->J K Pure this compound J->K

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale. All work should be performed in a fume hood with appropriate PPE.

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add spray-dried potassium fluoride (KF) and a high-boiling aprotic solvent (e.g., sulfolane).

  • Azeotropic Drying: Heat the mixture to distill off any residual water from the KF and solvent, which is critical for preventing side reactions and ensuring high yield.

  • Fluorodenitration: Cool the mixture slightly and add 4-nitrophthalic anhydride. Heat the reaction mixture to 150-200 °C. The progress of the reaction can be monitored by TLC or GC-MS. Causality Note: The use of an aprotic polar solvent like sulfolane or DMSO is crucial as it effectively solvates the potassium cation, leaving a "naked" and highly nucleophilic fluoride anion to attack the electron-deficient aromatic ring.[13]

  • Workup and Hydrolysis: After the reaction is complete (typically several hours), cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker containing dilute hydrochloric acid and ice. This step quenches the reaction and hydrolyzes the in-situ-formed 4-fluorophthalic anhydride to this compound.[13]

  • Extraction: Extract the aqueous mixture multiple times with an organic solvent such as ethyl acetate. Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Recrystallization: Further purify the crude this compound by recrystallization from a suitable solvent system (e.g., hot water or ethyl acetate/hexanes) to obtain a pure, crystalline product.

Chemical Reactivity and Synthetic Utility

This compound is a versatile intermediate due to its two carboxylic acid groups and the activated aromatic ring.

  • Anhydride Formation: Like phthalic acid, 4-FPA can be easily dehydrated to form 4-fluorophthalic anhydride (CAS 319-03-9) upon heating or by using a dehydrating agent like acetic anhydride. This anhydride is a key reactant for synthesizing polyimides and phthalimides.[14]

  • Esterification and Amidation: The carboxylic acid groups readily undergo standard esterification with alcohols and amidation with amines, typically activated by coupling agents (e.g., DCC, EDC) or after conversion to the more reactive acyl chloride.[2] These reactions are fundamental for incorporating the 4-fluorophthalate moiety into larger molecules.

  • Nucleophilic Aromatic Substitution (SNAᵣ): The fluorine atom itself can be displaced by strong nucleophiles under certain conditions, although this is less common than reactions at the carboxyl groups. The electron-withdrawing nature of the adjacent carboxyl groups activates the fluorine for substitution.

Key Reactions Diagram

The following diagram illustrates the primary synthetic transformations of this compound.

Reactions FPA This compound Anhydride 4-Fluorophthalic Anhydride FPA->Anhydride Heat / Ac₂O Diester Diester Derivative FPA->Diester R-OH / H⁺ Diamide Diamide Derivative FPA->Diamide R-NH₂ / Coupling Agent Polyimide Polyimide Polymer Anhydride->Polyimide + Diamine, Heat Phthalimide Substituted Phthalimide Anhydride->Phthalimide + R-NH₂, Heat

Caption: Key synthetic transformations of this compound.

Applications in Research and Development

The unique properties conferred by the fluorine atom make 4-FPA and its derivatives valuable in several high-technology fields.

High-Performance Polymers

One of the primary applications of this compound is as a monomer, via its anhydride, for the synthesis of high-performance polymers, particularly polyimides and polyetherimides.[1] The incorporation of fluorine into the polymer backbone imparts several desirable properties:

  • Enhanced Thermal Stability: The strength of the C-F bond contributes to higher decomposition temperatures.[1]

  • Chemical Resistance: Fluorinated polymers are often more resistant to chemical attack.[1]

  • Flame Retardancy: The presence of fluorine can improve the flame-retardant properties of materials.[1]

  • Improved Dielectric Properties: Fluorination can lower the dielectric constant, which is advantageous for microelectronics applications.

These advanced polymers are used in demanding sectors such as aerospace, automotive, and electronics.[1]

Pharmaceutical and Agrochemical Synthesis

In drug discovery, the 4-fluorophthalate scaffold serves as a valuable building block.[2] Introducing fluorine can enhance metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. It can also alter the pKa of nearby functional groups and improve binding affinity through favorable electrostatic interactions.[3][4][5]

While specific blockbuster drugs containing the intact this compound moiety are not prominently cited, it and its anhydride are used to synthesize more complex heterocyclic systems and as linkers in advanced drug delivery systems like antibody-drug conjugates (ADCs).[3] Similarly, in agrochemical research, the fluorine substituent can increase the potency and selectivity of herbicides and pesticides.[14]

Other Emerging Applications

Research has also pointed to other potential uses for this compound, including:

  • Disinfectants and Antifungals: The compound has shown inherent antimicrobial properties.[1]

  • Vaccine Stabilization: Preliminary research suggests it may have a role in stabilizing vaccines, potentially reducing the reliance on cold-chain storage.[1]

Conclusion

This compound is more than a simple fluorinated aromatic. It is a versatile and enabling building block whose strategic importance is rooted in the predictable yet powerful influence of its fluorine substituent. For scientists in drug discovery, its utility lies in the ability to fine-tune pharmacokinetic and pharmacodynamic properties. For materials scientists, it provides a gateway to polymers with superior thermal and chemical resilience. A comprehensive understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for leveraging its full potential in creating the next generation of advanced materials and therapeutics.

References

Introduction: Establishing the Molecular Identity

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structure Elucidation of 4-Fluorophthalic Acid

This compound (4-FPA), with the chemical formula C₈H₅FO₄, is a fluorinated aromatic dicarboxylic acid of significant interest in advanced materials and pharmaceutical development.[1] Its role as a monomer in the synthesis of high-performance polymers, such as polyimides, leverages the unique properties conferred by the fluorine atom, including enhanced thermal stability and chemical resistance.[1] In the pharmaceutical realm, the incorporation of fluorine is a well-established strategy for modulating the metabolic stability and biological activity of molecules.

The unequivocal confirmation of its molecular structure is a prerequisite for any meaningful application. Purity, isomeric identity, and exact conformation are critical parameters that dictate the final properties of a polymer or the efficacy and safety of a drug candidate. This guide provides a comprehensive, multi-technique framework for the rigorous structure elucidation of this compound, moving from foundational spectroscopic confirmation to definitive three-dimensional analysis. The narrative is structured not as a rigid protocol, but as a logical workflow, explaining the causality behind the selection of each analytical technique and the interpretation of the resulting data.

G cluster_start Initial Analysis cluster_spectroscopy Spectroscopic & Spectrometric Core Analysis cluster_definitive Definitive 3D Structure cluster_end Confirmation start Sample of This compound NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) start->NMR Parallel Analysis IR Infrared (IR) Spectroscopy start->IR Parallel Analysis MS Mass Spectrometry (MS) start->MS Parallel Analysis XRAY Single Crystal X-ray Crystallography NMR->XRAY Hypothesis Confirmation IR->XRAY Hypothesis Confirmation MS->XRAY Hypothesis Confirmation end Elucidated Structure of This compound XRAY->end Unambiguous Proof

Caption: Overall workflow for the structure elucidation of this compound.

Foundational Physicochemical & Spectroscopic Data

Before delving into complex analysis, establishing the compound's basic properties is essential. These values serve as the initial checkpoint against which all subsequent data are compared. The synthesis of this compound typically involves controlled fluorination of phthalic acid derivatives, yielding a white powder.[1]

PropertyValueReference
IUPAC Name 4-Fluorobenzene-1,2-dicarboxylic acid[1]
CAS Number 320-97-8[2]
Molecular Formula C₈H₅FO₄[1][2]
Molecular Weight 184.12 g/mol [2][3]
Appearance White to Off-White Solid[1]
Exact Mass 184.017187 g/mol [2]

Part 1: Core Spectroscopic Confirmation

The first line of investigation in structure elucidation relies on a suite of spectroscopic techniques. Each method probes different aspects of the molecule's constitution, and together they build a cohesive and self-validating structural picture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For 4-FPA, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a wealth of data on the electronic environment and connectivity of the atoms.

Expertise & Causality: We choose NMR to map the unique proton and carbon environments. The presence of fluorine introduces characteristic splitting patterns (C-F coupling), which are crucial for confirming the substitution pattern on the aromatic ring.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice due to its ability to dissolve polar carboxylic acids.[2][4]

  • Sample Preparation: Accurately weigh and dissolve 5-10 mg of purified this compound in approximately 0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR (DMSO-d₆): The spectrum is expected to show three signals in the aromatic region (typically 7.0-8.5 ppm). The integration of these signals will correspond to the three aromatic protons. The key to confirming the '4-fluoro' substitution pattern lies in the coupling constants. The proton ortho to the fluorine will show coupling to the fluorine nucleus, in addition to proton-proton coupling.

  • ¹³C NMR (DMSO-d₆): The spectrum should display eight distinct signals, corresponding to the eight carbon atoms in the molecule.[4]

    • Carboxylic Carbons (C=O): Two signals are expected in the ~165-175 ppm region.[4]

    • Aromatic Carbons: Six signals will appear in the ~110-170 ppm region. The carbon directly bonded to the fluorine atom (C4) will exhibit a large one-bond coupling constant (¹JCF), which is a definitive marker.[4] The adjacent carbons (C3 and C5) will show smaller two-bond couplings (²JCF).

  • ¹⁹F NMR: A single resonance will confirm the presence of one fluorine environment in the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is exceptionally effective for identifying the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Expertise & Causality: We use IR spectroscopy as a rapid and definitive method to confirm the presence of the carboxylic acid functional groups. The characteristic broad O-H stretch and the sharp C=O stretch are unmistakable signatures.

  • Sample Preparation: Grind a small amount (1-2 mg) of dry this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[4][5]

  • Pellet Formation: Press the resulting fine powder in a hydraulic press to form a transparent or translucent disk.[5]

  • Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum, typically from 4000 to 400 cm⁻¹.[4]

  • O-H Stretch: A very broad and strong absorption band is expected from approximately 3300 to 2500 cm⁻¹, characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid dimer.[4][6]

  • C=O Stretch: A strong, sharp absorption band around 1700 cm⁻¹ corresponds to the carbonyl (C=O) stretch of the carboxylic acid.[4][7]

  • C-F Stretch: A strong band in the fingerprint region, typically around 1200-1100 cm⁻¹, can be attributed to the C-F stretching vibration.

  • Aromatic C-H and C=C Stretches: Peaks just above 3000 cm⁻¹ (aromatic C-H) and in the 1600-1450 cm⁻¹ region (aromatic C=C) confirm the presence of the benzene ring.[6]

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and offers valuable information about the molecule's structure through its fragmentation patterns.

Expertise & Causality: MS is essential for confirming the molecular formula. High-resolution mass spectrometry (HRMS) can provide the elemental composition with high accuracy, distinguishing C₈H₅FO₄ from other potential formulas with the same nominal mass.

  • Sample Introduction: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile/water).

  • Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). ESI in negative ion mode is particularly effective for carboxylic acids.

  • Data Acquisition: Acquire the mass spectrum. For HRMS, use a Time-of-Flight (TOF) or Orbitrap mass analyzer.

  • Molecular Ion: In negative ion mode ESI, the base peak is expected to be the deprotonated molecule [M-H]⁻ at m/z 183.01. The exact mass measured by HRMS should match the calculated value for [C₈H₄FO₄]⁻.

  • Fragmentation: Tandem MS (MS/MS) experiments can reveal characteristic fragmentation patterns. A common fragmentation for aromatic carboxylic acids is the loss of CO₂ (44 Da) or the entire COOH group (45 Da).[8]

Part 2: Definitive 3D Structure by X-ray Crystallography

While spectroscopic methods provide a robust 2D structural hypothesis, X-ray crystallography stands alone as the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[9][10] It provides unambiguous proof of connectivity, conformation, and intermolecular interactions.

Expertise & Causality: This technique is the gold standard for absolute structure determination.[9] For drug development and materials science, understanding the crystal packing and hydrogen-bonding networks is often as critical as the molecular structure itself.

G A Purified 4-FPA Sample B Crystallization (Slow Evaporation, Vapor Diffusion, etc.) A->B C Single Crystal Selection B->C D X-ray Diffraction Data Collection C->D E Structure Solution (Phase Problem) D->E F Structure Refinement E->F G Final 3D Model (Bond Lengths, Angles, Packing) F->G

Caption: The workflow for single-crystal X-ray crystallography analysis.

  • Crystallization: The critical and often rate-limiting step is growing a high-quality single crystal.[9] This is typically achieved by slow evaporation of a saturated solution of 4-FPA in a suitable solvent or solvent system (e.g., ethanol/water). The goal is to allow the molecules to arrange themselves slowly into a well-ordered crystal lattice.[9]

  • Data Collection: A suitable crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern—the array of spots produced as X-rays are scattered by the electron clouds of the atoms—is recorded by a detector.

  • Structure Solution and Refinement: Computational methods are used to solve the "phase problem" and generate an initial electron density map from the diffraction data. This map is used to build a model of the molecule, which is then refined against the experimental data to yield the final, precise atomic coordinates.[11]

Integrated Analysis: A Convergence of Evidence

The power of this multi-technique approach lies in the convergence of all data points to a single, consistent structure. No single piece of data is interpreted in isolation.

G center Structural Hypothesis: This compound XRAY X-ray Data (Unambiguous 3D Structure) center->XRAY is confirmed by NMR NMR Data (Connectivity, C-F Coupling) NMR->center IR IR Data (-COOH & C-F Functional Groups) IR->center MS MS Data (Molecular Formula C₈H₅FO₄) MS->center

Caption: Convergence of analytical data to confirm the molecular structure.

The process is self-validating:

  • MS confirms the molecular formula proposed.

  • IR confirms the presence of the carboxylic acid functional groups required by the structure.

  • NMR maps out the exact C-H framework and, crucially, confirms the 4-position of the fluorine atom through characteristic C-F couplings.

  • X-ray Crystallography provides the ultimate, high-resolution 3D picture, validating the connectivity deduced from NMR and revealing the solid-state conformation and packing.

Conclusion

The structure elucidation of this compound is a systematic process that integrates multiple analytical techniques to build an irrefutable case for its molecular identity. This guide outlines a logical workflow, beginning with foundational spectroscopic methods (NMR, IR, MS) that collectively establish the compound's connectivity and functional groups, and culminating with the definitive three-dimensional analysis provided by X-ray crystallography. For researchers in materials science and drug development, adherence to such a rigorous, multi-faceted approach is not merely an academic exercise; it is a fundamental requirement for ensuring the quality, reproducibility, and ultimate success of their scientific endeavors.

References

Lacking Sufficient Data to Generate an In-depth Technical Guide on the Solubility of 4-Fluorophthalic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Despite a comprehensive search for quantitative data on the solubility of 4-Fluorophthalic acid in various organic solvents, insufficient specific, numerical data is available to construct the requested in-depth technical guide. While general qualitative descriptions of its solubility were found, the core requirement of quantitative data at different temperatures remains unmet.

As a Senior Application Scientist, providing a technical guide without robust, verifiable quantitative data would compromise the principles of scientific integrity and trustworthiness that are paramount for the target audience of researchers, scientists, and drug development professionals. An in-depth guide necessitates precise solubility values (e.g., in grams per 100 mL or moles per liter) across a range of solvents and temperatures to be of practical use in experimental design and theoretical modeling.

The initial and subsequent targeted searches confirmed that this compound (CAS 320-97-8), a white crystalline solid with the molecular formula C₈H₅FO₄, is generally described as soluble in organic solvents such as ethanol and acetone, slightly soluble in dimethyl sulfoxide (DMSO) and methanol, and having limited solubility in water. However, these descriptions are qualitative and lack the specific numerical values required for a detailed technical analysis.

To fulfill the user's request for an in-depth technical guide, the following specific information would be essential:

  • Quantitative Solubility Data: Precise measurements of this compound's solubility in a variety of common organic solvents (e.g., alcohols, ketones, esters, ethers, and polar aprotic solvents) at various temperatures.

  • Experimental Methodologies: Detailed protocols for the experimental determination of this solubility data, including techniques such as the gravimetric method, spectroscopic analysis, or chromatographic methods.

  • Thermodynamic Data: Information on the thermodynamics of dissolution, such as enthalpy and entropy of solution, which are crucial for understanding the solubility behavior and for the application of theoretical models like the van't Hoff or Apelblat equations.

Without this foundational quantitative data, it is not possible to generate the requested tables, diagrams, and in-depth analysis that would meet the high standards of a technical guide for a scientific audience. Further experimental investigation would be required to generate the necessary data for the comprehensive guide envisioned in the user's prompt.

An In-Depth Technical Guide to the Melting and Boiling Points of 4-Fluorophthalic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluorophthalic acid, a halogenated aromatic dicarboxylic acid, serves as a critical building block in the synthesis of advanced polymers, pharmaceuticals, and agrochemicals.[1] Its chemical structure, featuring a fluorine atom and two carboxylic acid groups on a benzene ring, imparts unique physicochemical properties that are pivotal to its application and reactivity. This guide provides a comprehensive analysis of the melting and boiling points of this compound, offering insights into the experimental determination of these properties and the underlying molecular factors that govern them.

Physicochemical Properties of this compound

A foundational understanding of the key physicochemical properties of this compound is essential for its effective utilization in research and development.

PropertyValueSource(s)
IUPAC Name 4-Fluorobenzene-1,2-dicarboxylic acid[2][3]
Synonyms This compound[2]
CAS Number 320-97-8[2]
Molecular Formula C₈H₅FO₄[2][4]
Molecular Weight 184.12 g/mol [2]
Appearance White to off-white solid/powder[1][3]
Melting Point 154-158 °C[5]
Boiling Point 377.2 ± 27.0 °C (Predicted)[5]
Solubility Slightly soluble in DMSO and Methanol[5]

The Influence of Molecular Structure on Melting and Boiling Points

The melting and boiling points of an organic compound are dictated by the strength of its intermolecular forces. In the case of this compound, the presence of a fluorine atom and two carboxylic acid groups significantly influences these interactions.

Role of Carboxylic Acid Groups: The two carboxylic acid groups are capable of forming strong intermolecular hydrogen bonds. This extensive hydrogen bonding network requires a substantial amount of energy to overcome, leading to a relatively high melting point. For comparison, phthalic acid, the non-fluorinated parent compound, has a melting point of approximately 207-210 °C.[6] The lower melting point of the 4-fluoro derivative may seem counterintuitive given fluorine's high electronegativity.

Impact of the Fluorine Substituent: The fluorine atom, being the most electronegative element, introduces a strong dipole moment into the molecule. However, the effect of fluorine on melting points in aromatic systems can be complex. While it can participate in intermolecular C-H···F interactions, it can also disrupt the crystal lattice packing of the molecule. The substitution of a hydrogen atom with a similarly sized fluorine atom can alter the symmetry and packing efficiency of the crystal, potentially leading to a lower melting point compared to the parent compound, as is observed here.

Regarding the boiling point, the high predicted value of 377.2 °C for this compound is a testament to the strong intermolecular forces, primarily hydrogen bonding from the carboxylic acid groups and dipole-dipole interactions from the carbon-fluorine bond, that persist in the liquid phase. Phthalic acid, in contrast, tends to decompose at its boiling point, which is predicted to be around 289 °C, by losing water to form phthalic anhydride.[2][5] The higher predicted boiling point of the fluorinated derivative suggests that the introduction of the fluorine atom enhances the overall intermolecular attractive forces in the liquid state.

Experimental Determination of Melting and Boiling Points

Accurate determination of the melting and boiling points of this compound is crucial for its characterization and quality control. The following sections detail the standard laboratory protocols for these measurements.

Workflow for Physical Property Determination

G cluster_0 Preparation cluster_1 Melting Point Determination cluster_2 Boiling Point Determination (Micro Method) Sample Preparation Sample Preparation: - Ensure sample is dry and pure. - Finely powder the solid. Capillary Loading Load a small amount of powdered sample into a capillary tube (2-3 mm height). Sample Preparation->Capillary Loading Sample Introduction (BP) Place a small amount of the liquid (if melted) or a solution in a fusion tube. Sample Preparation->Sample Introduction (BP) Apparatus Setup (MP) Place the capillary tube in a melting point apparatus (e.g., Mel-Temp or Thiele tube). Capillary Loading->Apparatus Setup (MP) Heating (MP) Heat the sample slowly (1-2 °C/min near the expected melting point). Apparatus Setup (MP)->Heating (MP) Observation (MP) Record the temperature range from the first liquid formation to the complete melting of the solid. Heating (MP)->Observation (MP) Capillary Inversion (BP) Place a sealed capillary tube, open end down, into the fusion tube. Sample Introduction (BP)->Capillary Inversion (BP) Apparatus Setup (BP) Attach the fusion tube to a thermometer and place in a heating bath (e.g., Thiele tube). Capillary Inversion (BP)->Apparatus Setup (BP) Heating (BP) Heat the sample until a rapid stream of bubbles emerges from the capillary. Apparatus Setup (BP)->Heating (BP) Observation (BP) Remove heat and record the temperature at which the liquid re-enters the capillary tube. Heating (BP)->Observation (BP)

Caption: Workflow for the experimental determination of melting and boiling points.

Detailed Protocol for Melting Point Determination

The capillary method is a standard and reliable technique for determining the melting point of a solid organic compound.

Materials:

  • This compound sample

  • Capillary tubes (sealed at one end)

  • Melting point apparatus (e.g., Mel-Temp or a Thiele tube with a high-boiling point oil like mineral oil or silicone oil)

  • Thermometer

  • Mortar and pestle

Procedure:

  • Sample Preparation: Ensure the this compound sample is completely dry and pure, as impurities can lower and broaden the melting range. Grind a small amount of the solid into a fine powder using a mortar and pestle.

  • Capillary Tube Loading: Gently tap the open end of a capillary tube into the powdered sample to introduce a small amount of the solid. Invert the tube and tap the sealed end on a hard surface to pack the sample down. The packed sample should be approximately 2-3 mm in height.

  • Apparatus Setup:

    • Mel-Temp Apparatus: Place the loaded capillary tube into the sample holder of the Mel-Temp apparatus.

    • Thiele Tube: Securely attach the capillary tube to a thermometer using a small rubber band or a piece of thread. The bottom of the capillary tube should be level with the thermometer bulb. Immerse the assembly in the Thiele tube, ensuring the sample is below the oil level.

  • Heating: Begin heating the apparatus. A rapid heating rate can be used initially to approach the expected melting point. However, when the temperature is within 15-20 °C of the expected melting point, reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium between the sample and the thermometer.

  • Observation and Recording: Carefully observe the sample. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last crystal of the solid melts (the end of the melting range). A pure compound will typically exhibit a sharp melting range of 1-2 °C.

Detailed Protocol for Boiling Point Determination (Micro Method)

Given that this compound is a solid at room temperature and has a high predicted boiling point, a micro-scale method is appropriate for its determination after the sample has been melted.

Materials:

  • This compound sample

  • Small test tube or fusion tube

  • Capillary tube (sealed at one end)

  • Heating apparatus (e.g., Thiele tube with high-boiling point oil)

  • Thermometer

Procedure:

  • Sample Preparation: Place a small amount of this compound into the fusion tube.

  • Capillary Insertion: Place the sealed capillary tube into the fusion tube with the open end facing downwards.

  • Apparatus Setup: Attach the fusion tube to a thermometer, ensuring the sample is level with the thermometer bulb. Clamp the assembly and immerse it in a heating bath (Thiele tube).

  • Heating: Heat the bath gently. As the temperature rises, the air trapped in the capillary tube will expand and slowly bubble out. When the boiling point of the sample is reached, a continuous and rapid stream of bubbles will emerge from the capillary tube.

  • Observation and Recording: Once a steady stream of bubbles is observed, remove the heat source. The bubbling will slow down and stop as the apparatus cools. The boiling point is the temperature at which the liquid just begins to enter the capillary tube. This is the point where the vapor pressure of the sample equals the external atmospheric pressure.

Conclusion

The melting and boiling points of this compound are fundamental physical constants that are critical for its application in scientific research and industrial processes. The interplay of strong hydrogen bonding from the carboxylic acid functionalities and the electronic and steric effects of the fluorine substituent results in a melting point of 154-158 °C and a high predicted boiling point. The accurate experimental determination of these properties, through well-established protocols such as the capillary melting point and micro boiling point methods, is essential for ensuring the purity and identity of this versatile chemical intermediate.

References

A Guide to the Spectroscopic Characterization of 4-Fluorophthalic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 4-Fluorophthalic Acid

This compound (4-FPA), known systematically as 4-Fluorobenzene-1,2-dicarboxylic acid, is a vital chemical intermediate. Its molecular structure, featuring a fluorine atom on an aromatic ring with two adjacent carboxylic acid groups, imparts unique properties that are leveraged in the synthesis of high-performance polymers, pharmaceuticals, and advanced materials. The fluorine substitution can enhance thermal stability, chemical resistance, and metabolic stability in derivative compounds.

Given its role as a foundational building block, rigorous verification of its identity, purity, and structural integrity is paramount. A multi-technique spectroscopic approach, employing Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS), provides a comprehensive and definitive analytical profile. This guide presents an in-depth examination of the expected spectroscopic data for 4-FPA, explaining the underlying principles and experimental considerations essential for researchers and quality control professionals.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is provided below for quick reference.

PropertyValueReference(s)
IUPAC Name 4-Fluorobenzene-1,2-dicarboxylic acid[1]
CAS Number 320-97-8
Molecular Formula C₈H₅FO₄[1]
Molecular Weight 184.12 g/mol [1]
Appearance White powder
Exact Mass 184.017187 g/mol

Overall Spectroscopic Workflow

The comprehensive characterization of a chemical entity like 4-FPA follows a logical workflow. Each technique provides a unique piece of the structural puzzle, and together they offer unambiguous confirmation.

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis & Interpretation cluster_3 Structural Confirmation Sample Pure 4-FPA Sample Prep_NMR Dissolve in DMSO-d6 Sample->Prep_NMR Prep_IR Prepare KBr Pellet Sample->Prep_IR Prep_MS Vaporize & Ionize Sample->Prep_MS NMR NMR Spectrometer (¹H & ¹³C) Prep_NMR->NMR IR FT-IR Spectrometer Prep_IR->IR MS Mass Spectrometer Prep_MS->MS Analysis_NMR Chemical Shifts Coupling Constants NMR->Analysis_NMR Analysis_IR Functional Group Absorptions IR->Analysis_IR Analysis_MS Molecular Ion Fragmentation MS->Analysis_MS Confirm Confirmed Structure of This compound Analysis_NMR->Confirm Analysis_IR->Confirm Analysis_MS->Confirm

Caption: Workflow for the spectroscopic confirmation of 4-FPA.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the precise carbon-hydrogen framework of an organic molecule. For 4-FPA, both ¹H and ¹³C NMR are essential.

Expertise & Experience: Solvent Choice

The choice of a deuterated solvent is critical. This compound's two carboxylic acid groups make it poorly soluble in non-polar solvents like chloroform-d (CDCl₃). A polar, aprotic solvent is required to achieve sufficient concentration for analysis. Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice as it readily dissolves the analyte and its residual solvent peak does not obscure key signals. Furthermore, the acidic protons of the carboxylic acids will exchange slowly in DMSO-d₆, allowing for their observation as a broad signal.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of dry 4-FPA and dissolve it in approximately 0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum, typically using a proton-decoupled pulse sequence (e.g., zgpg30) to ensure all carbon signals appear as singlets.

¹H NMR Spectral Analysis (Predicted)

An experimental spectrum was not available in the searched literature. However, a scientifically sound prediction based on the molecular structure and established principles can be made. The spectrum is expected to show two main regions:

  • Carboxylic Acid Protons (-COOH): A very broad singlet is anticipated far downfield, typically in the >12 ppm region. This broadness is due to hydrogen bonding and chemical exchange. The signal will integrate to 2H.

  • Aromatic Protons (Ar-H): The aromatic region (7.0-8.5 ppm) will be complex due to spin-spin coupling between the three aromatic protons and, crucially, through-bond coupling to the fluorine atom (J-HF).

G cluster_0 cluster_1 mol H3 H-3 H5 H-5 F4 F-4 H3->F4 J (ortho) H6 H-6 H5->H6 J (meta) H5->F4 J (ortho)

Caption: Key proton-fluorine and proton-proton couplings in 4-FPA.

Expected Aromatic Signals:

  • H-3: This proton is ortho to a carboxylic acid group and ortho to the fluorine atom. It will likely appear as a doublet of doublets (dd) due to coupling with H-5 and the fluorine atom.

  • H-5: This proton is meta to one carboxylic acid, para to the other, and ortho to the fluorine. It will appear as a complex multiplet, likely a triplet of doublets (td) or similar, due to coupling with H-6 and the fluorine atom.

  • H-6: This proton is ortho to a carboxylic acid group and meta to the fluorine. It will likely appear as a doublet of doublets (dd) due to coupling with H-5 and a smaller coupling to the fluorine atom.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments. For the C₈H₅FO₄ structure of 4-FPA, eight distinct signals are expected.

Carbon AtomExpected Chemical Shift (ppm)Rationale & Key Features
C1, C2 (-COOH) 165 - 175Deshielded region typical for carboxylic acid carbons. Two distinct signals are expected due to the asymmetric electronic environment.
C4 (C-F) 160 - 170The carbon directly bonded to fluorine is significantly deshielded and will appear as a doublet with a large one-bond coupling constant (¹JCF ≈ 240-260 Hz). This is a hallmark signal confirming the fluorine's position.
C3, C5, C6 (Ar-CH) 115 - 135Aromatic CH carbons. Their shifts and potential C-F coupling constants (²JCF, ³JCF) will vary depending on their position relative to the fluorine and carboxyl groups.
C1, C2 (Ar-C-COOH) 130 - 140Quaternary carbons attached to the carboxyl groups. These will also exhibit coupling to the fluorine atom.

Note: Specific chemical shift assignments require advanced 2D NMR experiments (HSQC, HMBC), but the data in the table represents the expected regions and key identifying features based on literature for similar compounds.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is an indispensable, rapid technique for identifying the functional groups present in a molecule. The spectrum of 4-FPA is dominated by features characteristic of an aromatic carboxylic acid.

Trustworthiness: The Self-Validating Spectrum

The IR spectrum of a carboxylic acid is self-validating due to the simultaneous presence of two highly characteristic absorptions: a very broad O-H stretch and a sharp, intense C=O stretch. The absence of one of these features would immediately cast doubt on the sample's identity.

Experimental Protocol: FT-IR Analysis
  • Sample Preparation: Prepare a potassium bromide (KBr) pellet. Grind a small amount of dry 4-FPA (1-2 mg) with dry KBr powder (100-200 mg). Press the mixture into a transparent disk using a hydraulic press.

  • Background Collection: Record a background spectrum of the empty sample compartment to subtract atmospheric H₂O and CO₂ absorptions.

  • Data Acquisition: Place the KBr pellet in the sample holder and record the spectrum, typically from 4000 to 400 cm⁻¹.

IR Spectral Analysis (Predicted)

The following table summarizes the key absorption bands expected in the FT-IR spectrum of 4-FPA.[2][3]

Wavenumber (cm⁻¹)Functional GroupVibration TypeExpected IntensityKey Insights
2500 - 3300 O-H (Carboxylic Acid)Stretching (H-bonded dimer)Strong, Very BroadThis exceptionally broad band is the most definitive feature of a carboxylic acid, arising from extensive hydrogen bonding.
~1700 C=O (Carboxylic Acid)StretchingStrong, SharpThe intense carbonyl absorption confirms the presence of the acid functional group. Conjugation with the aromatic ring may shift this slightly lower than a typical aliphatic acid.
~1600, ~1475 C=C (Aromatic)Ring StretchingMedium to WeakThese bands are characteristic of the aromatic ring.
~1250 C-O (Carboxylic Acid)StretchingStrongAssociated with the C-O single bond of the acid group.
~1100 C-F (Aryl Fluoride)StretchingStrongA strong absorption confirming the presence of the carbon-fluorine bond.
~920 O-H (Carboxylic Acid)Out-of-plane BendingMedium, BroadAnother characteristic, broad band for the carboxylic acid dimer.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns.

Expertise & Experience: Ionization Technique

Electron Ionization (EI) is a common and effective technique for relatively small, thermally stable organic molecules like 4-FPA. It imparts significant energy, leading to the formation of a molecular ion (M⁺˙) and a rich fragmentation pattern that is highly reproducible and useful for structural confirmation.

Experimental Protocol: MS Analysis
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or GC inlet. The sample is heated under vacuum to induce vaporization.

  • Ionization: Bombard the gaseous molecules with a high-energy electron beam (typically 70 eV) in the ion source.

  • Analysis: Accelerate the resulting charged fragments into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: Detect the ions to generate the mass spectrum.

Mass Spectral Analysis (Predicted)

The mass spectrum of 4-FPA is expected to provide clear evidence of its molecular formula and structure.

  • Molecular Ion (M⁺˙): The spectrum should show a clear molecular ion peak at m/z = 184 , corresponding to the nominal mass of C₈H₅FO₄. High-resolution mass spectrometry (HRMS) would confirm the exact mass of 184.0172.

  • Key Fragmentation Pathways: The energetically unstable molecular ion will fragment in predictable ways. Key expected fragments include:

    • m/z = 166 ([M - H₂O]⁺˙): Loss of a water molecule is a common fragmentation for ortho-dicarboxylic acids, proceeding through an intramolecular cyclization to form the anhydride ion.

    • m/z = 139 ([M - COOH]⁺): Loss of a carboxyl radical is a characteristic fragmentation of benzoic acids.[4][5] This would result in a fluorobenzoic acid cation radical.

    • m/z = 94 ([M - COOH - COOH + H]⁺): Subsequent loss of the second carboxyl group leading to a fluorobenzene cation radical.

m/z ValueProposed FragmentIdentity
184 [C₈H₅FO₄]⁺˙Molecular Ion (M⁺˙)
167 [M - OH]⁺Loss of hydroxyl radical
166 [M - H₂O]⁺˙Loss of water (formation of anhydride ion)
139 [M - COOH]⁺Loss of carboxyl radical

Conclusion

The combination of NMR, FT-IR, and Mass Spectrometry provides a robust and unambiguous analytical characterization of this compound. ¹³C NMR confirms the carbon backbone and the position of the fluorine atom via the unique C-F coupling. FT-IR provides rapid confirmation of the essential carboxylic acid and aryl fluoride functional groups. Finally, Mass Spectrometry verifies the molecular weight and reveals fragmentation patterns consistent with the proposed structure. This comprehensive spectroscopic profile is indispensable for ensuring the quality and identity of this compound in research and development settings.

References

A Senior Application Scientist's Guide to Sourcing High-Purity 4-Fluorophthalic Acid for Pharmaceutical R&D

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

High-purity 4-Fluorophthalic acid (CAS No. 320-97-8) is a critical building block in modern pharmaceutical synthesis. The strategic incorporation of a fluorine atom into the phthalic acid backbone imparts unique physicochemical properties that can enhance the metabolic stability, binding affinity, and lipophilicity of active pharmaceutical ingredients (APIs).[1][2] Consequently, the quality and purity of this starting material are paramount, as even trace impurities can have cascading negative effects on reaction yields, downstream purification processes, and the final API's safety and efficacy. This in-depth guide provides a technical framework for evaluating and selecting commercial suppliers of high-purity this compound, ensuring a reliable and consistent supply chain for demanding research and drug development applications.

The Criticality of Purity in Pharmaceutical Intermediates

This compound serves as a key intermediate in the synthesis of a range of therapeutic agents, including novel anticancer agents and PROTACs (proteolysis-targeting chimeras).[3] Its dicarboxylic acid structure allows for versatile reactions, while the fluorine atom modulates the electronic properties of the molecule.[1][2]

The central challenge for any researcher is sourcing raw materials that are not only of high nominal purity but are also consistent from lot to lot. Impurities can arise from the original synthesis route—often involving the fluorination of phthalic acid derivatives—or from degradation during storage.[4] These impurities can be structurally similar isomers, residual solvents, or inorganic salts, each capable of interfering with subsequent, often highly sensitive, catalytic reactions. Therefore, a robust supplier qualification process is not a mere logistical step but a foundational component of good science.

A Framework for Commercial Supplier Evaluation

Selecting a supplier extends beyond comparing price and stated purity. A thorough evaluation should be a multi-faceted process encompassing documentation, analytical transparency, and logistical capabilities.

Decoding Supplier Documentation: Beyond the Label

The Certificate of Analysis (CofA) is the primary document attesting to a product's quality. However, not all CofAs are created equal. A comprehensive CofA should include:

  • Product Information: Clear identification of the chemical, CAS number, lot number, and manufacturer details.[5]

  • Purity Determination: The specific analytical method used (e.g., HPLC, GC) and the resulting purity value. A stated purity of ">98%" is common, but the method of determination is crucial.[6][7]

  • Analytical Results: Quantitative results for specific tests, including appearance, identity (e.g., by NMR or IR), and levels of key impurities.[5]

  • Traceability: A retest date and clear lot information to ensure supply chain transparency and traceability.[8][9]

Researchers should prioritize suppliers who provide lot-specific CofAs upon request, rather than generic technical data sheets.[5][9][10]

The Supplier Evaluation Workflow

A systematic approach to supplier selection minimizes risks associated with material variability. The following workflow is recommended:

Supplier_Evaluation_Workflow start Identify Potential Suppliers screen Initial Screening: - Stated Purity (>98%) - Availability (Scale) start->screen request_docs Request Documentation: - Lot-Specific CofA - Technical Data Sheet screen->request_docs eval_docs Evaluate CofA: - Purity Method (HPLC/GC) - Impurity Profile - Retest Date request_docs->eval_docs request_sample Request Sample for In-House QC eval_docs->request_sample Docs Meet Spec reject Reject Supplier eval_docs->reject Docs Inadequate perform_qc Perform Incoming QC: - Identity (NMR, FT-IR) - Purity (HPLC) - Moisture Content request_sample->perform_qc approve Approve Supplier & Place Initial Order perform_qc->approve Passes QC perform_qc->reject Fails QC

Caption: A logical workflow for qualifying suppliers of high-purity this compound.

Comparative Analysis of Commercial Suppliers

Several reputable chemical suppliers offer this compound. While purity grades are often listed as 98%, the depth of analysis and available documentation can vary. The table below provides a comparative summary based on publicly available data.

SupplierBrand/PortfolioStated PurityTypical Analytical Method MentionedKey Notes
Thermo Fisher Scientific Thermo Scientific Chemicals (formerly Alfa Aesar)98%GC (for anhydride)[7]A well-documented supplier for research quantities. Often provides detailed CofAs.[11][12]
Merck / MilliporeSigma Sigma-Aldrich97% (for anhydride)Not specified on product pageA major distributor with a broad portfolio. Anhydride is more commonly listed.
Jining Xinhe Pharmaceutical Manufacturer98%Not specified on product pageA direct manufacturer, potentially offering larger, bulk quantities.[6]
FINETECH INDUSTRY LIMITED FinetechNot specifiedNot specifiedOffers custom synthesis and bulk quantities; documentation including CofA is available.[13]
ChemicalBook Aggregator~98%Varies by listerAn aggregator platform listing multiple suppliers, useful for initial sourcing.[14]

Note: This table is for illustrative purposes. Researchers must conduct their own due diligence and request lot-specific data before purchase.

In-House Quality Control: A Self-Validating Protocol

Trust in a supplier's CofA should always be verified with in-house testing, especially for critical applications. An incoming QC protocol ensures that the material meets the specific needs of your experimental workflow.

Recommended Analytical Techniques
  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining the purity of non-volatile organic acids like this compound. A reversed-phase method with UV detection is typically effective.[15][16][17] The method can separate the main component from related aromatic acid impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹⁹F): NMR is invaluable for unambiguous structural confirmation. ¹H NMR will confirm the aromatic proton signals, while ¹⁹F NMR will confirm the presence and environment of the fluorine atom.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Provides confirmation of key functional groups, such as the carboxylic acid O-H and C=O stretches.

  • Gas Chromatography-Mass Spectrometry (GC-MS): While less common for the acid itself due to its low volatility, GC-MS is excellent for identifying residual solvents or more volatile impurities, and is a primary method for analyzing the more volatile anhydride precursor.[7]

Step-by-Step Protocol for Incoming Material QC

Objective: To verify the identity and purity of a newly received lot of this compound.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile and water

  • Phosphoric acid or other suitable buffer for mobile phase

  • Appropriate HPLC column (e.g., C18)

  • NMR tubes and deuterated solvent (e.g., DMSO-d₆)

Methodology:

  • Visual Inspection: Document the appearance of the material (e.g., "White-like powder") and compare it to the supplier's description.[6]

  • Solubility Check: Confirm solubility in an appropriate solvent (e.g., DMSO, methanol). Note that it is insoluble in water.[12]

  • Identity Confirmation (FT-IR):

    • Acquire an FT-IR spectrum of the solid sample.

    • Verify the presence of a broad O-H stretch (~2500-3300 cm⁻¹) and a sharp C=O stretch (~1700 cm⁻¹), characteristic of a carboxylic acid.

  • Identity Confirmation (NMR):

    • Dissolve a small amount of the sample in a suitable deuterated solvent.

    • Acquire ¹H and ¹⁹F NMR spectra.

    • Confirm that the chemical shifts, splitting patterns, and integration are consistent with the structure of this compound.

  • Purity Assay (HPLC):

    • Prepare a standard solution of known concentration.

    • Prepare the mobile phase (e.g., a gradient of acetonitrile and buffered water).[15][18]

    • Equilibrate the HPLC system.

    • Inject the sample and run the analysis using a UV detector (e.g., at 200 nm).[17][18]

    • Calculate the purity based on the area percentage of the main peak relative to all other peaks.

Incoming Material QC Workflow Diagram

QC_Workflow receive Receive Material & Log Lot Number quarantine Place in Quarantine receive->quarantine sample Sample for Testing quarantine->sample test_id Identity Tests: FT-IR, NMR sample->test_id test_purity Purity Assay: HPLC sample->test_purity compare Compare Results to CofA Specs test_id->compare test_purity->compare decision Pass? compare->decision release Release for Use reject Reject Lot & Contact Supplier decision->release Yes decision->reject No

Caption: A standardized workflow for the in-house quality control of incoming this compound.

Conclusion

Sourcing high-purity this compound is a foundational step for successful research and drug development. A proactive and analytical approach to supplier selection, coupled with rigorous in-house quality control, is essential for mitigating risks associated with raw material variability. By implementing the workflows and evaluation criteria outlined in this guide, scientists can establish a reliable supply chain, ensuring the integrity and reproducibility of their work and accelerating the path to discovery.

References

A-to-Z Guide to the Synthesis of 4-Fluorophthalic Acid from Phthalic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Significance of Fluorinated Phthalic Acids

4-Fluorophthalic acid, a halogenated derivative of phthalic acid, is a pivotal building block in the synthesis of advanced materials and pharmaceuticals.[1] The incorporation of a fluorine atom into the phthalic acid backbone imparts unique properties, including enhanced thermal stability, chemical resistance, and flame retardancy in polymers.[1] In the pharmaceutical realm, the fluorine substituent can significantly modulate a drug candidate's metabolic stability, lipophilicity, and target binding affinity, making it a valuable moiety for medicinal chemists.[2] This guide provides a comprehensive overview of the synthetic routes to this compound from readily available phthalic acid derivatives, with a focus on the underlying chemical principles and practical experimental considerations.

Strategic Approaches to the Synthesis of this compound

The synthesis of this compound can be broadly categorized into two main strategies:

  • Direct Fluorination of Phthalic Acid Derivatives: This approach involves the introduction of a fluorine atom onto a pre-existing phthalic acid or anhydride ring system.

  • Synthesis from a Fluorinated Precursor: This strategy begins with a simple fluorinated aromatic compound and builds the phthalic acid functionality.

This guide will primarily focus on the first strategy, which is often more practical for laboratory-scale and industrial production. The most common and effective methods involve the transformation of a functional group, such as an amino or nitro group, into a fluorine atom.

Core Synthetic Pathway: The Balz-Schiemann Reaction

A cornerstone in the synthesis of aryl fluorides from primary aromatic amines is the Balz-Schiemann reaction.[3][4][5] This robust and reliable method proceeds through the diazotization of an aromatic amine, followed by thermal or photochemical decomposition of the resulting diazonium salt in the presence of a fluoride source.[6]

The Mechanism of the Balz-Schiemann Reaction

The reaction mechanism can be dissected into three key steps:

  • Diazotization: The primary aromatic amine is treated with nitrous acid (HONO), typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl) or fluoroboric acid (HBF₄), to form a diazonium salt.[7][8][]

  • Formation of the Diazonium Tetrafluoroborate Salt: The diazonium salt is then reacted with fluoroboric acid (HBF₄) to precipitate the diazonium tetrafluoroborate salt. This salt is often stable enough to be isolated.

  • Thermal Decomposition: The isolated diazonium tetrafluoroborate salt is gently heated, leading to the release of nitrogen gas and boron trifluoride (BF₃), and the formation of the desired aryl fluoride.[7] The thermal decomposition is believed to proceed through an aryl cation intermediate.[5]

Balz_Schiemann_Reaction cluster_diazotization Step 1: Diazotization cluster_decomposition Step 2: Thermal Decomposition 4-Aminophthalic_Acid 4-Aminophthalic Acid Diazonium_Salt Diazonium Salt Intermediate 4-Aminophthalic_Acid->Diazonium_Salt NaNO₂, HBF₄ Diazonium_Tetrafluoroborate Diazonium Tetrafluoroborate Salt Diazonium_Salt->Diazonium_Tetrafluoroborate Precipitation 4-Fluorophthalic_Acid This compound Diazonium_Tetrafluoroborate->4-Fluorophthalic_Acid Δ (Heat)

Caption: The Balz-Schiemann reaction pathway for this compound synthesis.

Experimental Protocol: Synthesis of this compound via the Balz-Schiemann Reaction

This protocol outlines the synthesis starting from 4-nitrophthalic acid, a common and commercially available starting material.

Part A: Reduction of 4-Nitrophthalic Acid to 4-Aminophthalic Acid

  • Dissolution: Dissolve 4-nitrophthalic acid in a suitable solvent such as anhydrous ethanol.[10]

  • Catalyst Addition: Add a catalytic amount of 5% palladium on carbon (Pd/C) to the solution.[10]

  • Hydrogenation: Subject the mixture to hydrogenation with hydrogen gas. The reaction progress can be monitored by thin-layer chromatography (TLC).[10]

  • Work-up: Upon completion, filter the reaction mixture through celite to remove the catalyst. Evaporate the solvent under reduced pressure to obtain 4-aminophthalic acid.[10]

Part B: Diazotization and Fluorination

  • Diazotization: Suspend the synthesized 4-aminophthalic acid in a solution of fluoroboric acid (HBF₄). Cool the mixture in an ice bath.

  • Nitrite Addition: Slowly add a solution of sodium nitrite (NaNO₂) in water, maintaining the temperature below 5 °C. Stir the reaction mixture for a designated period to ensure complete formation of the diazonium tetrafluoroborate salt.

  • Isolation: Isolate the precipitated diazonium tetrafluoroborate salt by filtration and wash it with cold ether.

  • Decomposition: Gently heat the dried diazonium salt in an inert, high-boiling solvent until the evolution of nitrogen gas ceases.

  • Purification: After cooling, the crude this compound can be purified by recrystallization from a suitable solvent system.

Table 1: Typical Reagent Quantities and Reaction Conditions

ReagentMolar EquivalentPurpose
4-Nitrophthalic Acid1.0Starting Material
5% Pd/C~0.01Catalyst for Reduction
Hydrogen GasExcessReducing Agent
4-Aminophthalic Acid1.0Intermediate
Fluoroboric Acid (HBF₄)2.0 - 3.0Fluorinating Agent & Acid Catalyst
Sodium Nitrite (NaNO₂)1.1 - 1.2Diazotizing Agent

Alternative Synthetic Routes

While the Balz-Schiemann reaction is a primary method, other strategies exist for the synthesis of this compound and its anhydride.

Nucleophilic Aromatic Substitution (SNA r)

Another viable route involves the nucleophilic aromatic substitution (SNA r) on an activated phthalic acid derivative. For instance, 4-chlorophthalic anhydride or 4-nitrophthalic anhydride can be treated with a fluoride source, such as potassium fluoride (KF), to yield 4-fluorophthalic anhydride.[11]

SNAr_Reaction Starting_Material 4-Chlorophthalic Anhydride or 4-Nitrophthalic Anhydride Product 4-Fluorophthalic Anhydride Starting_Material->Product KF, High Temperature

Caption: Nucleophilic Aromatic Substitution (SNA r) for 4-fluorophthalic anhydride.

This method often requires high temperatures and a phase-transfer catalyst to enhance the solubility and reactivity of the fluoride salt. The choice of solvent is critical to the success of the reaction.

Halogen Exchange (Halex) Reaction

A variation of the SNA r reaction is the Halogen Exchange (Halex) reaction, where a chloro or bromo substituent is replaced by fluorine. This is a common industrial method for producing fluorinated aromatics. The synthesis of 4-fluorophthalic anhydride from 4-chlorophthalic anhydride using potassium fluoride is an example of a Halex reaction.[11]

Modern Fluorination Techniques

Recent advancements in fluorination chemistry have introduced milder and more efficient methods. While not yet standard for the synthesis of this compound, these techniques hold promise for future applications.

  • Electrophilic Fluorinating Agents: Reagents like Selectfluor® can introduce fluorine under milder conditions, but their application to highly deactivated systems like phthalic acid can be challenging.[12][13]

  • Transition Metal-Catalyzed Fluorination: Palladium and copper catalysts have been developed for the fluorination of aryl halides and pseudohalides.[14] These methods can offer improved functional group tolerance and milder reaction conditions.

Conclusion: A Versatile Building Block

This compound is a valuable and versatile intermediate in the synthesis of high-performance polymers and pharmaceutically active compounds. The Balz-Schiemann reaction, starting from 4-aminophthalic acid (which is readily prepared from 4-nitrophthalic acid), remains a reliable and well-established method for its preparation. As fluorination chemistry continues to evolve, newer and more efficient synthetic routes are likely to emerge, further expanding the applications of this important fluorinated building block.

References

Methodological & Application

Application Notes & Protocols: 4-Fluorophthalic Acid in High-Performance Polymer Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Fluorine Incorporation

In the landscape of advanced materials, the strategic incorporation of fluorine atoms into polymer backbones offers a transformative approach to tailoring material properties. 4-Fluorophthalic acid and its anhydride derivative are pivotal monomers in this domain, enabling the synthesis of a new generation of high-performance polymers. The presence of the highly electronegative fluorine atom imparts a unique combination of thermal stability, chemical resistance, and desirable dielectric properties, making these polymers indispensable in the aerospace, electronics, and biomedical sectors. This guide provides an in-depth exploration of the synthesis of polyimides, polyamides, and polyesters using this compound, complete with detailed protocols and the scientific rationale underpinning these methodologies.

I. Fluorinated Polyimides: The Pinnacle of Thermal and Dielectric Performance

Fluorinated polyimides are renowned for their exceptional thermal stability, low dielectric constants, and optical transparency. The introduction of fluorine, often via monomers like 4-fluorophthalic anhydride, disrupts polymer chain packing and reduces intermolecular charge transfer, leading to enhanced solubility and processing characteristics without compromising thermal performance.

Synthesis of a High-Performance Fluorinated Polyimide from 4-Fluorophthalic Anhydride and 4,4'-Oxydianiline (ODA)

This protocol details the synthesis of a fluorinated polyimide via a two-step polycondensation reaction, involving the formation of a poly(amic acid) (PAA) precursor followed by chemical imidization.

Core Reaction:

Monomer1 4-Fluorophthalic Anhydride PAA Poly(amic acid) (PAA) Precursor Monomer1->PAA + Monomer2 4,4'-Oxydianiline (ODA) Monomer2->PAA Polyimide Fluorinated Polyimide PAA->Polyimide Chemical Imidization Monomer1 4-Fluorophthalic Acid Polyamide Fluorinated Polyamide Monomer1->Polyamide + (Phosphorylation Agent) Monomer2 Aromatic Diamine (e.g., 4,4'-ODA) Monomer2->Polyamide Monomer1 4-Fluorophthalic Acid Oligomer Low Molecular Weight Oligomer Monomer1->Oligomer + (Esterification) Monomer2 Diol (e.g., Ethylene Glycol) Monomer2->Oligomer Polyester Fluorinated Polyester Oligomer->Polyester Polycondensation (High Temp, Vacuum)

Application Notes and Protocols for the Synthesis of High-Performance Polyimides Using 4-Fluorophthalic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis and potential applications of polyimides derived from 4-fluorophthalic acid. Aromatic polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and dielectric properties.[1][2] The incorporation of fluorine atoms into the polymer backbone can further enhance these characteristics, leading to materials with improved solubility, lower dielectric constants, and increased thermal stability.[2] This document details the synthetic pathways for creating these advanced materials, focusing on the two-step polycondensation reaction involving the formation of a poly(amic acid) precursor followed by cyclodehydration. Protocols for both thermal and chemical imidization are presented, along with expected material properties and characterization techniques.

Introduction: The Significance of Fluorinated Polyimides

Aromatic polyimides stand as a critical class of high-performance polymers, indispensable in industries ranging from aerospace to microelectronics due to their superior thermal, mechanical, and electrical insulation properties.[1][2] However, the inherent rigidity of their backbones often leads to poor solubility and high processing temperatures, limiting their broader application.[2] A successful strategy to mitigate these challenges is the incorporation of fluorine-containing groups, such as the trifluoromethyl (-CF3) group or single fluorine atoms, into the polymer structure.

The introduction of fluorine imparts several desirable modifications:

  • Enhanced Solubility: The presence of bulky, electron-withdrawing fluorine atoms disrupts polymer chain packing, increasing free volume and improving solubility in organic solvents.[2]

  • Lowered Dielectric Constant: Fluorine's high electronegativity and low polarizability reduce the overall dielectric constant of the polymer, a critical factor for microelectronic applications.

  • Improved Thermal Stability: The high bond energy of the C-F bond (~485 kJ/mol) contributes to the exceptional thermal and thermo-oxidative stability of the resulting polyimide.[3]

  • Reduced Moisture Absorption: The hydrophobic nature of fluorine leads to polyimides with lower water uptake, which is crucial for maintaining stable dielectric properties in varying humidity environments.

While much of the research has focused on monomers like 4,4'-(hexafluoroisopropylidene) diphthalic anhydride (6FDA), the use of simpler fluorinated monomers such as this compound (or its anhydride) offers a cost-effective alternative for fine-tuning polymer properties. The single fluorine atom provides a balance of enhanced properties without the dramatic changes sometimes seen with bulkier fluorinated groups.

Chemical Principles and Synthesis Overview

The most common and versatile method for synthesizing high molecular weight aromatic polyimides is a two-step polycondensation reaction. This process allows for the formation of a processable precursor, which is then converted into the final, robust polyimide.

Step 1: Poly(amic acid) (PAA) Formation This step involves the ring-opening polyaddition of a dianhydride with a diamine in a polar aprotic solvent at room temperature. The reaction is a nucleophilic acyl substitution where the amine groups of the diamine attack the carbonyl carbons of the anhydride groups. This yields a high molecular weight, soluble poly(amic acid) (PAA) solution.

Step 2: Imidization (Cyclodehydration) The PAA precursor is then converted to the final polyimide through the elimination of water, a process known as cyclodehydration or imidization. This can be achieved through two primary methods:

  • Thermal Imidization: The PAA solution is cast into a film and then heated in a stepwise manner to temperatures typically reaching 300-350°C.[1]

  • Chemical Imidization: A dehydrating agent, such as acetic anhydride, and a catalyst, typically a tertiary amine like pyridine, are added to the PAA solution at room temperature to facilitate the cyclization.[4]

The choice of imidization method can influence the final properties of the polyimide film.

Detailed Synthesis Protocols

The following protocols are based on established procedures for fluorinated polyimide synthesis and are adapted for the use of 4-fluorophthalic anhydride and a representative aromatic diamine, 4,4'-oxydianiline (ODA).

Materials and Reagents
ReagentPuritySupplierNotes
4-Fluorophthalic Anhydride≥98%Sigma-Aldrich or equivalentMust be dried under vacuum before use.
4,4'-Oxydianiline (ODA)≥98%Sigma-Aldrich or equivalentRecrystallize from ethanol if necessary.
N,N-Dimethylacetamide (DMAc)Anhydrous, ≥99.8%Sigma-Aldrich or equivalentUse as received from a sealed bottle.
Acetic AnhydrideReagent grade, ≥98%Sigma-Aldrich or equivalentFor chemical imidization.
PyridineAnhydrous, ≥99.8%Sigma-Aldrich or equivalentFor chemical imidization.

Experimental Workflow Diagram

G cluster_0 Step 1: PAA Synthesis cluster_1 Step 2: Imidization (Option A - Thermal) cluster_2 Step 2: Imidization (Option B - Chemical) A Dissolve Diamine (ODA) in DMAc B Add Dianhydride (4-Fluorophthalic Anhydride) A->B C Stir at Room Temp for 24h under N2 B->C D Viscous Poly(amic acid) (PAA) Solution C->D E Cast PAA Solution onto Glass Substrate D->E Thermal Route H Add Acetic Anhydride & Pyridine to PAA Solution D->H Chemical Route F Stepwise Heating (e.g., 100-350°C) E->F G Final Polyimide Film F->G I Stir at Room Temp for 24h H->I J Precipitate Polymer in Methanol I->J K Collect & Dry Polyimide Powder J->K

Caption: General workflow for the two-step synthesis of polyimides.

Protocol 1: Synthesis of Poly(amic acid) (PAA)
  • In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, add 4,4'-oxydianiline (ODA, e.g., 10 mmol) and anhydrous N,N-dimethylacetamide (DMAc) to achieve a final solid content of 15-20 wt%.

  • Stir the mixture under a gentle stream of nitrogen until the ODA is completely dissolved.

  • Gradually add an equimolar amount of 4-fluorophthalic anhydride (e.g., 10 mmol) to the diamine solution in several portions to control the initial exothermic reaction.

  • Rinse the weighing container with a small amount of DMAc to ensure all the dianhydride is transferred to the reaction flask.

  • Continue stirring the reaction mixture at room temperature for 24 hours under a nitrogen atmosphere. The viscosity of the solution will increase significantly as the polymerization proceeds.

  • The resulting viscous, clear solution is the poly(amic acid) (PAA) precursor, which can be stored in a refrigerator before use.

Protocol 2A: Thermal Imidization
  • Pour the PAA solution onto a clean, dry glass plate.

  • Use a doctor blade to cast a film of uniform thickness.

  • Place the glass plate in a vacuum oven or a forced-air oven.

  • Heat the film using a stepwise temperature program to gradually remove the solvent and facilitate cyclodehydration. A typical heating schedule is as follows:

    • 100°C for 1 hour

    • 150°C for 30 minutes

    • 200°C for 30 minutes

    • 250°C for 30 minutes

    • 300°C for 30 minutes[1]

  • After cooling to room temperature, the flexible polyimide film can be carefully peeled from the glass substrate.

Protocol 2B: Chemical Imidization
  • To the PAA solution from Protocol 3.3, add a dehydrating agent, acetic anhydride (2-4 molar equivalents per repeating unit of the polymer), and a catalyst, pyridine (1-2 molar equivalents), with vigorous stirring.

  • Continue stirring the mixture at room temperature for 24 hours.[4]

  • Pour the resulting polyimide solution into a beaker containing a non-solvent, such as methanol or ethanol, to precipitate the polymer.

  • Collect the precipitated polyimide powder by filtration.

  • Wash the powder thoroughly with methanol and then dry it in a vacuum oven at 100°C for 24 hours.

  • The dried polyimide powder can be redissolved in a suitable solvent (e.g., DMAc, NMP) for casting into films.

Characterization and Expected Properties

The successful synthesis and properties of the polyimide can be confirmed through various analytical techniques. The expected properties are extrapolated from the general characteristics of fluorinated polyimides.

Structural and Thermal Characterization
PropertyTechniqueExpected Results & Significance
Chemical Structure FTIR SpectroscopyDisappearance of amic acid bands (~3300 cm⁻¹ for N-H, ~1650 cm⁻¹ for amide C=O) and appearance of characteristic imide peaks at ~1780 cm⁻¹ (asym C=O), ~1720 cm⁻¹ (sym C=O), and ~1370 cm⁻¹ (C-N stretch). Confirms successful imidization.
Thermal Stability Thermogravimetric Analysis (TGA)High decomposition temperature (Td5%) > 500°C in a nitrogen atmosphere, indicating excellent thermal stability due to the aromatic backbone and C-F bond.[1]
Glass Transition Temp. Differential Scanning Calorimetry (DSC)A high glass transition temperature (Tg) is expected, typically in the range of 250-350°C, reflecting the rigidity of the polymer chain.[1]
Physical and Mechanical Properties

The introduction of a single fluorine atom is anticipated to yield a favorable combination of properties.

PropertyExpected Value/CharacteristicRationale
Solubility Soluble in polar aprotic solvents (DMAc, NMP, DMF)The fluorine atom disrupts chain packing, improving solubility over non-fluorinated analogues.[2]
Optical Properties Potentially lighter color and higher transparencyThe electron-withdrawing nature of fluorine can reduce charge-transfer complex formation, leading to less colored films.
Dielectric Constant Lower than non-fluorinated polyimides (~2.8 - 3.2)The low polarizability of the C-F bond reduces the overall dielectric constant.[3]
Mechanical Strength High tensile strength and modulusConsistent with the robust nature of aromatic polyimides.

Conclusion

The synthesis of polyimides from this compound offers a strategic approach to developing high-performance materials with a tailored set of properties. The protocols outlined in this guide provide a robust framework for researchers to produce these advanced polymers. The resulting fluorinated polyimides are expected to exhibit a valuable combination of high thermal stability, improved processability, and desirable dielectric properties, making them excellent candidates for applications in advanced electronics, aerospace, and other demanding fields. The self-validating nature of the described protocols, confirmed through standard characterization techniques, ensures reproducibility and reliability in a research and development setting.

References

Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks (MOFs) using 4-Fluorophthalic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Advantage of Fluorination in MOF Chemistry

Metal-Organic Frameworks (MOFs) are a class of crystalline, porous materials constructed from metal ions or clusters linked together by organic molecules.[1][2] Their exceptionally high surface areas and tunable pore sizes make them prime candidates for applications in gas storage and separation, catalysis, and drug delivery. The strategic incorporation of fluorine atoms onto the organic linkers, creating what are known as Fluorinated MOFs (F-MOFs), can impart unique and advantageous properties.[3][4][5]

The electron-withdrawing nature of fluorine can modulate the electronic properties of the linker, influencing the framework's interaction with guest molecules.[6] This often leads to enhanced thermal stability, increased hydrophobicity, and improved moisture resistance.[7][8] Furthermore, the presence of fluorine can create specific adsorption sites, leading to higher selectivity for certain gases like carbon dioxide.[3]

This document provides a detailed guide to the synthesis of MOFs using 4-fluorophthalic acid as the organic linker. While specific protocols for this exact linker are not widely established, the following application notes and protocols are based on established principles of MOF synthesis with analogous fluorinated and non-fluorinated phthalate-based linkers.

Causality of Experimental Choices: Why this compound?

The selection of this compound as a linker is a deliberate choice driven by the desire to engineer specific properties into the resulting MOF. The fluorine substituent is not merely an incidental feature; it is a functional group that can direct the framework's properties:

  • Enhanced Stability: The strong carbon-fluorine bond can enhance the thermal and chemical stability of the resulting MOF.

  • Hydrophobicity: Fluorination generally increases the hydrophobicity of the framework, which can be advantageous in applications where the presence of water is detrimental, such as in certain catalytic reactions or for the separation of non-polar gases.[7][8]

  • Modified Pore Environment: The polar C-F bonds lining the pores of the MOF can create a unique chemical environment, potentially leading to selective adsorption of polarizable molecules.

  • Fine-Tuning of Electronic Properties: The electron-withdrawing fluorine atom can influence the acidity of the carboxylic acid groups, potentially affecting the coordination chemistry with the metal center and the overall electronic properties of the framework.[6]

Proposed Synthesis Workflow

The synthesis of a MOF using this compound will typically follow a solvothermal or hydrothermal route. This involves heating the reactants in a sealed vessel to promote crystallization.

MOF Synthesis Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Activation cluster_characterization Characterization Reactant_Mixing Reactant Mixing: - Metal Salt - this compound - Solvent (e.g., DMF) - Modulator (optional) Solvothermal_Synthesis Solvothermal Synthesis (e.g., 80-150 °C, 24-72 h) Reactant_Mixing->Solvothermal_Synthesis Transfer to Autoclave Isolation Isolation by Filtration Solvothermal_Synthesis->Isolation Cooling & Crystallization Washing Washing with Solvent (e.g., DMF, Ethanol) Isolation->Washing Activation Activation (Solvent Exchange & Drying) Washing->Activation Characterization Characterization: - PXRD - TGA - SEM - Gas Adsorption Activation->Characterization

Caption: A generalized workflow for the synthesis of a this compound-based MOF.

Detailed Experimental Protocols

The following protocols are adaptable starting points for the synthesis of MOFs with this compound and various metal ions. Optimization of reactant ratios, temperature, and reaction time may be necessary to obtain a crystalline product.

Protocol 1: Solvothermal Synthesis of a Zinc-based MOF

This protocol is based on the common synthesis of zinc-based MOFs, such as the MOF-5 family.

Materials:

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • This compound

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Teflon-lined stainless-steel autoclave (23 mL)

Procedure:

  • In a 20 mL glass vial, dissolve 0.15 mmol of zinc nitrate hexahydrate and 0.1 mmol of this compound in 15 mL of DMF.

  • Sonicate the mixture for 10-15 minutes to ensure homogeneity.

  • Transfer the solution to a 23 mL Teflon-lined stainless-steel autoclave.

  • Seal the autoclave and place it in a preheated oven at 100 °C for 48 hours.

  • After 48 hours, allow the autoclave to cool slowly to room temperature.

  • Collect the resulting crystals by filtration.

  • Wash the crystals with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove unreacted starting materials and residual solvent.

  • Dry the product under vacuum at 80 °C for 12 hours.

Protocol 2: Hydrothermal Synthesis of a Copper-based MOF

This protocol is adapted from the synthesis of copper-based MOFs, which often form paddle-wheel secondary building units.

Materials:

  • Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)

  • This compound

  • Deionized water

  • Ethanol

  • Teflon-lined stainless-steel autoclave (23 mL)

Procedure:

  • In a beaker, dissolve 0.2 mmol of copper(II) nitrate trihydrate in 10 mL of deionized water.

  • In a separate beaker, dissolve 0.1 mmol of this compound in 10 mL of ethanol.

  • Slowly add the copper nitrate solution to the this compound solution while stirring.

  • Stir the resulting mixture for 30 minutes at room temperature.

  • Transfer the mixture to a 23 mL Teflon-lined stainless-steel autoclave.

  • Seal the autoclave and heat it in an oven at 120 °C for 24 hours.

  • Allow the autoclave to cool to room temperature.

  • Collect the blue crystals by filtration, wash with a 1:1 water/ethanol mixture (3 x 10 mL), and then with pure ethanol (2 x 10 mL).

  • Dry the product in a desiccator over silica gel.

Data Presentation: Expected Parameters and Characterization

The successful synthesis of a MOF requires rigorous characterization to confirm its structure, porosity, and stability.

Parameter Technique Expected Outcome
Crystallinity and Phase Purity Powder X-ray Diffraction (PXRD)A diffraction pattern with sharp peaks, indicating a crystalline material. The pattern should be compared to simulated patterns from single-crystal X-ray diffraction if available, or indexed to determine the unit cell.
Thermal Stability Thermogravimetric Analysis (TGA)A TGA curve showing a plateau up to a certain temperature, indicating the thermal stability of the framework before decomposition. Initial weight loss will correspond to the removal of guest and coordinated solvent molecules.
Morphology Scanning Electron Microscopy (SEM)Images revealing the crystal shape and size distribution of the MOF particles.
Porosity and Surface Area Gas (N₂) Adsorption at 77 KAn adsorption isotherm (typically Type I for microporous materials) from which the Brunauer-Emmett-Teller (BET) surface area and pore volume can be calculated.
Functional Groups Fourier-Transform Infrared (FTIR) SpectroscopyAn FTIR spectrum confirming the presence of the 4-fluorophthalate linker within the framework and the coordination of the carboxylate groups to the metal center (disappearance of the C=O stretch of the free acid and appearance of symmetric and asymmetric COO⁻ stretches).

Self-Validating Systems: Ensuring Successful Synthesis

To ensure the integrity of the synthesis, several checkpoints should be implemented:

  • Visual Inspection: The formation of a crystalline precipitate is the first indication of a successful reaction.

  • PXRD Analysis: This is the most critical step to confirm the formation of the desired crystalline MOF and to check for the presence of any unreacted starting materials or amorphous byproducts.

  • Activation and Porosity Measurement: A significant surface area measured by gas adsorption is a strong indicator of a porous framework and successful activation.

Visualization of a Hypothetical MOF Structure

The coordination of this compound with a metal center can lead to various network topologies. A hypothetical 2D layered structure is depicted below.

Caption: A simplified 2D representation of a hypothetical MOF with metal nodes and 4-fluorophthalate linkers.

Conclusion and Future Outlook

The use of this compound as a linker in MOF synthesis offers a promising avenue for the development of new materials with tailored properties. The protocols outlined in this document provide a solid foundation for researchers to explore the synthesis of novel F-MOFs. Further research into the effects of different metal ions, solvents, and reaction conditions will undoubtedly lead to the discovery of new frameworks with enhanced performance in a variety of applications, from carbon capture to targeted drug delivery. The continued exploration of fluorinated linkers is a key area of innovation within the dynamic field of MOF chemistry.

References

Application Notes and Protocols for 4-Fluorophthalic Acid Derivatives in Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Incorporation of Fluorine in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic introduction of fluorine into drug candidates represents a paradigm of rational design aimed at optimizing pharmacological profiles. The unique physicochemical properties of the fluorine atom—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—allow for the fine-tuning of a molecule's metabolic stability, lipophilicity, bioavailability, and binding affinity to its biological target. This guide focuses on the derivatives of 4-fluorophthalic acid, a versatile scaffold that leverages these benefits for the development of novel therapeutics. Through a detailed exploration of their synthesis, characterization, and applications, we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource to unlock the potential of this important class of molecules.

The this compound Scaffold: A Gateway to Bioactive Molecules

This compound, and its more reactive anhydride form, serves as a pivotal starting material for a variety of derivatives, primarily amides, imides, and esters. The presence of the fluorine atom on the benzene ring significantly influences the electron distribution and, consequently, the reactivity and biological interactions of the resulting molecules.[1] This section will delve into the synthesis of key this compound derivatives and their emerging roles in pharmaceutical applications.

Synthesis of 4-Fluorophthalimide Derivatives: A Protocol for Thalidomide Analogs

The synthesis of N-substituted 4-fluorophthalimides is a cornerstone for developing novel anti-inflammatory and anticancer agents, drawing inspiration from the therapeutic successes of thalidomide and its analogs (lenalidomide and pomalidomide).[2][3][4] These immunomodulatory drugs (IMiDs) function by binding to the cereblon (CRBN) E3 ubiquitin ligase complex, thereby inducing the degradation of specific target proteins.[2][5] The introduction of a fluorine atom can enhance the potency and modulate the therapeutic window of these analogs.

Protocol 1: Synthesis of N-Aryl-4-fluorophthalimides

This protocol details the condensation of 4-fluorophthalic anhydride with various aromatic amines to yield the corresponding N-aryl-4-fluorophthalimides.[6]

Materials:

  • 4-Fluorophthalic anhydride

  • Substituted aromatic amine (e.g., 4-phenoxyaniline, 2-aminobenzonitrile)

  • Glacial acetic acid

  • Ethanol (for recrystallization)

  • Round-bottom flask with reflux condenser

  • Stirring hotplate

  • Filtration apparatus

  • Melting point apparatus

Procedure:

  • In a round-bottom flask, dissolve 1.0 equivalent of 4-fluorophthalic anhydride in a minimal amount of glacial acetic acid with gentle heating.

  • To this solution, add 1.0 equivalent of the desired substituted aromatic amine.

  • Attach the reflux condenser and heat the reaction mixture to reflux. The reaction time will vary depending on the reactivity of the amine (typically 8-48 hours).[6]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into a beaker of cold water to precipitate the crude product.

  • Collect the precipitate by vacuum filtration and wash thoroughly with water.

  • Recrystallize the crude product from ethanol to obtain the purified N-aryl-4-fluorophthalimide.

  • Dry the purified crystals and determine the melting point.

Expected Yields: 50-95%, depending on the amine used.[6]

Pharmaceutical Applications of 4-Fluorophthalimide Derivatives

Drawing parallels with thalidomide, 4-fluorophthalimide derivatives are being actively investigated as potent anti-inflammatory agents.[3] The mechanism of action is believed to involve the modulation of cytokine production, particularly the inhibition of tumor necrosis factor-alpha (TNF-α), a key mediator of inflammation.[3][7] The fluorine substitution can enhance the anti-inflammatory properties and potentially offer a safer clinical profile by altering the binding to cereblon, which is associated with the teratogenic effects of thalidomide.[3]

Mechanism of Action of Thalidomide Analogs.

The anticancer properties of thalidomide analogs are well-established, particularly in the treatment of multiple myeloma.[2][5] The degradation of transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) is a key event leading to the death of myeloma cells.[2] 4-Fluorophthalimide derivatives are being explored for similar applications, with the potential for enhanced efficacy and a modified side-effect profile.[8][9]

While the primary focus has been on immunomodulatory and anticancer effects, derivatives of fluorinated aromatic acids have also shown promise as antimicrobial agents.[10][11][12] The exact mechanism is still under investigation but may involve the disruption of microbial cellular functions.[1] Further studies on this compound derivatives in this area are warranted.

Characterization of this compound Derivatives

Thorough characterization is essential to confirm the structure and purity of synthesized compounds. This section provides protocols and expected spectral data for the analysis of 4-fluorophthalimide derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for elucidating the structure of organic molecules. For N-aryl-4-fluorophthalimides, both ¹H and ¹³C NMR are informative.

Protocol 2: NMR Sample Preparation and Analysis

Materials:

  • Synthesized 4-fluorophthalimide derivative

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • NMR tube

  • NMR spectrometer

Procedure:

  • Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved; sonication may be used if necessary.

  • Acquire ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

  • Process the spectra (Fourier transform, phase correction, baseline correction) and integrate the ¹H NMR signals.

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for a Representative N-Aryl-4-fluorophthalimide [6][13][14]

Proton/Carbon Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm) Notes
Aromatic CH (Phthalimide ring)7.4 - 8.0119 - 144Complex multiplets due to H-F and H-H coupling.
Aromatic CH (N-Aryl substituent)7.0 - 7.9115 - 150Dependent on the substitution pattern of the aryl ring.
C=O (Imide)-~164-168Two signals may be observed.
C-F (Phthalimide ring)-~166 (d, ¹JCF ≈ 250 Hz)A doublet with a large coupling constant.
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule.

Protocol 3: FT-IR Sample Preparation and Analysis (KBr Pellet)

Materials:

  • Synthesized 4-fluorophthalimide derivative

  • Potassium bromide (KBr), IR grade

  • Mortar and pestle

  • Pellet press

  • FT-IR spectrometer

Procedure:

  • Grind a small amount (1-2 mg) of the sample with approximately 100 mg of dry KBr in a mortar until a fine, homogeneous powder is obtained.

  • Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

  • Place the pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

Table 2: Characteristic FT-IR Absorption Bands for N-Aryl-4-fluorophthalimides [6][15][16][17][18]

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
C=O (Imide)Asymmetric stretch~1775-1788Strong
C=O (Imide)Symmetric stretch~1709-1732Strong
C-N (Imide)Stretch~1380Medium
C-FStretch~1250Strong
Aromatic C-HStretch~3030-3100Medium-Weak
Aromatic C=CStretch~1450-1600Medium
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, further confirming its identity.

Protocol 4: Mass Spectrometry Analysis

Procedure:

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., Electrospray Ionization - ESI).

  • Acquire the mass spectrum in full scan mode to determine the molecular ion peak ([M+H]⁺ or [M-H]⁻).

  • Perform MS/MS analysis on the molecular ion to obtain fragmentation data.

Expected Fragmentation Patterns:

The fragmentation of phthalimide derivatives often involves the cleavage of the imide ring and substituents on the N-aryl group. Common fragments for phthalic acid derivatives include ions at m/z 147 (phthalic anhydride radical ion) and m/z 121 (deprotonated benzoate ion), though the fragmentation of fluorinated analogs may show variations.[19][20][21]

Future Perspectives and Conclusion

The derivatives of this compound represent a promising class of compounds with significant potential in pharmaceutical development. Their straightforward synthesis and the profound impact of fluorine on their biological activity make them attractive candidates for further investigation. The exploration of these compounds as next-generation immunomodulatory, anticancer, and antimicrobial agents is an active area of research. By providing these detailed application notes and protocols, we hope to facilitate and inspire further innovation in this exciting field.

References

Application Notes and Protocols: 4-Fluorophthalic acid in the Synthesis of Advanced Liquid Crystal Polymers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the application of 4-Fluorophthalic acid as a key monomer in the synthesis of high-performance thermotropic liquid crystal polymers (LCPs). The incorporation of the fluorine atom onto the phthalic acid moiety imparts unique and advantageous properties to the resulting aromatic polyesters, including enhanced thermal stability, modified mesophase behavior, and tailored optical properties. This document offers in-depth insights into the scientific rationale, detailed experimental protocols for synthesis and characterization, and a discussion of the potential applications of these advanced materials.

Introduction: The Strategic Advantage of Fluorination in Liquid Crystal Polymers

Liquid Crystal Polymers (LCPs) represent a class of materials that exhibit a highly ordered state, intermediate between crystalline solids and isotropic liquids. This unique characteristic, known as a mesophase, gives rise to exceptional properties such as high tensile strength, excellent thermal stability, and anisotropic behavior. Aromatic polyesters are a prominent family of LCPs, typically synthesized from aromatic dicarboxylic acids and dihydroxyaryl compounds.

The strategic incorporation of fluorine atoms into the polymer backbone is a well-established method for fine-tuning the properties of LCPs.[1][2] The fluorine atom, being the most electronegative element, introduces a strong dipole moment and alters the electronic and steric nature of the monomer. In the context of this compound, its use as a monomer can lead to:

  • Modified Intermolecular Interactions: The C-F bond is highly polar, influencing the packing of polymer chains and, consequently, the stability and type of the liquid crystalline phase.

  • Enhanced Thermal Stability: The high bond energy of the C-F bond can contribute to increased thermal and thermo-oxidative stability of the resulting polymer.

  • Tailored Solubility: Fluorination can affect the solubility of the polymer in organic solvents, which is a crucial factor for processing and characterization.

  • Unique Optical Properties: The presence of fluorine can alter the refractive index and birefringence of the LCP, making it suitable for specialized optical applications.

This guide will focus on the synthesis of a novel LCP copolyester incorporating this compound, providing a detailed protocol and characterization workflow for researchers in the field.

Synthesis of a this compound-Based Liquid Crystal Polymer

The synthesis of LCPs from this compound can be achieved through polycondensation reactions. Both melt polycondensation and solution polycondensation are viable methods. For this application note, we will detail a solution polycondensation protocol, which often allows for better control over the polymer's molecular weight and structure at a laboratory scale.

The proposed synthesis involves the polycondensation of this compound with a dihydroxyaryl comonomer, such as 4,4'-biphenol, and a standard aromatic dicarboxylic acid, like terephthaloyl chloride, to create a copolyester. The inclusion of a rigid comonomer like 4,4'-biphenol is crucial for inducing and maintaining the liquid crystalline phase.

Proposed Reaction Scheme

G cluster_reactants Monomers M1 This compound plus1 + M1->plus1 Reaction Solution Polycondensation (Pyridine, NMP) M1->Reaction M2 Terephthaloyl Chloride plus2 + M2->plus2 M2->Reaction M3 4,4'-Biphenol M3->Reaction plus1->M2 plus2->M3 Polymer Liquid Crystalline Copolyester Reaction->Polymer

Caption: Proposed synthesis of a liquid crystal copolyester.

Detailed Experimental Protocol: Solution Polycondensation

This protocol is a representative procedure and may require optimization based on specific experimental goals and available equipment.

Materials:

  • This compound

  • Terephthaloyl chloride

  • 4,4'-Biphenol

  • Pyridine (anhydrous)

  • N-Methyl-2-pyrrolidone (NMP, anhydrous)

  • Methanol

  • Argon or Nitrogen gas (inert atmosphere)

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Condenser

  • Thermometer

  • Heating mantle

  • Inert gas inlet and outlet

  • Dropping funnel

Procedure:

  • Monomer Preparation: Ensure all monomers are pure and dry. 4,4'-Biphenol should be recrystallized and dried under vacuum. Terephthaloyl chloride can be purified by sublimation or distillation.

  • Reaction Setup: Assemble the reaction apparatus in a fume hood. The three-neck flask should be equipped with a mechanical stirrer, a condenser with a drying tube, and an inert gas inlet.

  • Charging the Reactor: To the flask, add 4,4'-biphenol (e.g., 10 mmol) and anhydrous NMP (e.g., 50 mL). Stir the mixture under a gentle flow of inert gas until the biphenol is completely dissolved.

  • Addition of Pyridine: Add anhydrous pyridine (e.g., 22 mmol, as an acid scavenger) to the solution and stir.

  • Monomer Addition: In a separate beaker, dissolve this compound (e.g., 5 mmol) and terephthaloyl chloride (e.g., 5 mmol) in anhydrous NMP (e.g., 20 mL). Transfer this solution to the dropping funnel.

  • Polycondensation: Add the diacid/diacyl chloride solution dropwise to the stirred biphenol solution at room temperature over a period of 30-60 minutes.

  • Reaction Progression: After the addition is complete, gradually heat the reaction mixture to a temperature between 80-120°C and maintain for 12-24 hours. The progress of the polymerization can be monitored by the increase in viscosity of the solution.

  • Polymer Precipitation: After the reaction is complete, cool the viscous solution to room temperature. Slowly pour the polymer solution into a large excess of methanol with vigorous stirring to precipitate the polymer.

  • Purification: Filter the precipitated polymer and wash it thoroughly with methanol and then with hot water to remove any unreacted monomers, pyridine hydrochloride, and residual solvent.

  • Drying: Dry the purified polymer in a vacuum oven at 80-100°C until a constant weight is achieved.

Characterization of the this compound-Based LCP

A thorough characterization is essential to understand the structure-property relationships of the synthesized LCP.

Structural and Thermal Analysis Workflow

G Start Synthesized Polymer FTIR FTIR Spectroscopy (Functional Groups) Start->FTIR NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) (Chemical Structure) Start->NMR GPC Gel Permeation Chromatography (Molecular Weight & Distribution) Start->GPC DSC Differential Scanning Calorimetry (Thermal Transitions: Tg, Tm, Ti) FTIR->DSC NMR->DSC TGA Thermogravimetric Analysis (Thermal Stability) GPC->TGA POM Polarized Optical Microscopy (Mesophase Identification) DSC->POM TGA->POM XRD X-ray Diffraction (Crystallinity & d-spacing) POM->XRD End Comprehensive Characterization XRD->End

Caption: A comprehensive workflow for polymer characterization.

Expected Properties and Data Presentation

The incorporation of this compound is expected to influence the thermal and liquid crystalline properties of the polymer. The following table summarizes the anticipated impact on key parameters.

PropertyExpected Influence of this compoundCharacterization Technique
Glass Transition Temp. (Tg) May increase due to increased polarity and chain rigidity.Differential Scanning Calorimetry (DSC)
Melting Temperature (Tm) May be disrupted or lowered due to the asymmetry of the monomer, potentially widening the mesophase range.DSC, Polarized Optical Microscopy (POM)
Isotropization Temp. (Ti) Can be either increased or decreased depending on the overall molecular geometry and intermolecular forces.DSC, POM
Thermal Stability Expected to be high due to the strong C-F bond and aromatic backbone.Thermogravimetric Analysis (TGA)
Mesophase Type Likely to exhibit a nematic or smectic phase. The fluorine substituent can influence the specific phase and its texture.POM, X-ray Diffraction (XRD)
Solubility May be altered, potentially improving solubility in certain polar aprotic solvents.Solubility Tests

Applications of this compound-Based LCPs

The unique properties imparted by the this compound moiety open up possibilities for a range of advanced applications.

Structure-Property-Application Relationship

G cluster_properties Enhanced Polymer Properties cluster_applications Potential Applications Monomer This compound (Monomer) P1 High Thermal Stability Monomer->P1 P2 Modified Mesophase Behavior Monomer->P2 P3 Tailored Optical Properties Monomer->P3 P4 Chemical Resistance Monomer->P4 A2 Aerospace Components (high-temperature resistance) P1->A2 A1 Advanced Electronics (e.g., flexible substrates) P2->A1 A3 Optical Films & Coatings (low refractive index) P3->A3 A4 Specialty Membranes (chemical inertness) P4->A4

References

Application Notes & Protocols: 4-Fluorophthalic Anhydride in Nucleophilic Substitution Polymerization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Fluorination in Polyimide Synthesis

Aromatic polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance.[1][2] These properties make them indispensable in demanding applications, from aerospace engineering to microelectronics.[2][3][4] The synthesis of these polymers typically involves the polycondensation of a dianhydride with a diamine. The choice of monomers is critical, as it dictates the final properties of the polyimide. 4-Fluorophthalic anhydride emerges as a strategically important monomer in this context. Its utility stems from the unique role of the fluorine substituent, which significantly influences the polymerization process and the final polymer characteristics. This document provides an in-depth guide to the use of 4-fluorophthalic anhydride in nucleophilic substitution polymerization for researchers, scientists, and professionals in drug development and materials science.

The fluorine atom, being the most electronegative element, exerts a powerful electron-withdrawing inductive effect on the aromatic ring.[5][6] This effect is pivotal in the context of nucleophilic aromatic substitution (SNAr), the core mechanism driving the polymerization. The electron-deficient aromatic ring becomes highly activated and susceptible to attack by the nucleophilic amine groups of the diamine monomer.[5][7] This enhanced reactivity allows for polymerization under milder conditions compared to non-fluorinated analogues.

Mechanism: Nucleophilic Acyl Substitution and Aromatic Substitution

The polymerization of 4-fluorophthalic anhydride with a diamine is a multi-step process that begins with a nucleophilic acyl substitution, followed by a cyclodehydration (imidization) step. The overall transformation is a nucleophilic aromatic substitution polymerization where the fluorine atom serves as a leaving group in the formation of an ether linkage between polymer chains, or more commonly, the fluorinated anhydride is used to create fluorinated polyimides where the fluorine is retained on the polymer backbone, enhancing its properties.

The polymerization process to form polyimides proceeds via a two-step method:

  • Poly(amic acid) Formation: The reaction is initiated by the nucleophilic attack of the amine group of the diamine on one of the carbonyl carbons of the 4-fluorophthalic anhydride.[8][9] This results in the opening of the anhydride ring to form a stable poly(amic acid) precursor. This step is typically carried out at room temperature in a polar aprotic solvent.[10]

  • Imidization: The poly(amic acid) is then converted to the final polyimide through cyclodehydration, which can be achieved either by thermal treatment or by chemical means using a dehydrating agent and a catalyst.[1][11]

The presence of the fluorine atom on the phthalic anhydride moiety enhances the electrophilicity of the carbonyl carbons, facilitating the initial nucleophilic attack by the diamine.[12]

Visualizing the Polymerization Pathway

The following diagram illustrates the two-step polymerization process for synthesizing a polyimide from 4-fluorophthalic anhydride and a generic aromatic diamine.

polymerization_workflow Workflow for Polyimide Synthesis Monomers Monomer Preparation (4-Fluorophthalic Anhydride + Diamine) Polycondensation Step 1: Polycondensation (Formation of Poly(amic acid)) Monomers->Polycondensation Polar Aprotic Solvent (e.g., DMAc, NMP) Room Temperature Imidization Step 2: Imidization (Cyclodehydration) Polycondensation->Imidization Thermal or Chemical Route Purification Polymer Purification (Precipitation & Washing) Imidization->Purification Precipitation in non-solvent (e.g., Methanol, Water) Characterization Polymer Characterization Purification->Characterization FTIR, NMR, TGA, DSC

Caption: Experimental workflow for polyimide synthesis.

Application Protocols

Protocol 1: Synthesis of Poly(amic acid) Precursor

This protocol details the first step of the polymerization: the formation of the poly(amic acid) from 4-fluorophthalic anhydride and an aromatic diamine (e.g., 4,4'-oxydianiline, ODA).

Materials:

  • 4-Fluorophthalic anhydride (high purity)

  • Aromatic diamine (e.g., 4,4'-oxydianiline, ODA) (high purity)

  • N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP) (anhydrous)

  • Nitrogen gas (high purity)

  • Magnetic stirrer and stir bar

  • Three-neck round-bottom flask

  • Nitrogen inlet/outlet adapter

  • Addition funnel

Procedure:

  • Drying of Monomers and Solvent: Ensure both 4-fluorophthalic anhydride and the diamine are thoroughly dried under vacuum at an appropriate temperature (e.g., 80-100 °C) for several hours to remove any residual moisture, which can affect the molecular weight of the resulting polymer. The solvent should be of anhydrous grade.

  • Reaction Setup: Assemble the three-neck round-bottom flask with a magnetic stirrer, a nitrogen inlet/outlet, and an addition funnel. Purge the entire system with dry nitrogen gas for at least 30 minutes to create an inert atmosphere.

  • Diamine Dissolution: Accurately weigh the aromatic diamine and transfer it to the reaction flask. Add the anhydrous solvent (e.g., DMAc) to the flask to achieve the desired monomer concentration (typically 15-20 wt%). Stir the mixture under a gentle stream of nitrogen until the diamine is completely dissolved.

  • Dianhydride Addition: Weigh an equimolar amount of 4-fluorophthalic anhydride and dissolve it in a separate flask with the anhydrous solvent. Transfer this solution to the addition funnel.

  • Polycondensation: Slowly add the 4-fluorophthalic anhydride solution from the addition funnel to the stirred diamine solution at room temperature over a period of 30-60 minutes. An exothermic reaction may be observed. Maintain the reaction temperature below 30 °C using a water bath if necessary.

  • Reaction Completion: After the addition is complete, continue stirring the reaction mixture at room temperature under a nitrogen atmosphere for 24 hours. The viscosity of the solution will increase significantly as the poly(amic acid) forms.[10] The resulting viscous solution is the poly(amic acid) precursor.

Protocol 2: Thermal Imidization

This protocol describes the conversion of the poly(amic acid) solution into the final polyimide film via a thermal cyclodehydration process.

Materials:

  • Poly(amic acid) solution (from Protocol 1)

  • Glass substrate (e.g., glass plate)

  • Doctor blade or spin coater

  • Programmable oven or furnace with a nitrogen atmosphere

Procedure:

  • Film Casting: Cast the viscous poly(amic acid) solution onto a clean, dry glass substrate using a doctor blade or a spin coater to achieve a uniform thickness.

  • Solvent Removal: Place the cast film in a dust-free environment at a low temperature (e.g., 60-80 °C) for several hours to slowly remove the bulk of the solvent.

  • Thermal Curing: Transfer the substrate with the semi-dried film to a programmable oven. Perform the thermal imidization under a nitrogen atmosphere using a step-wise heating program. A typical heating schedule is as follows:

    • 100 °C for 1 hour

    • 150 °C for 1 hour

    • 200 °C for 1 hour

    • 250 °C for 1 hour

    • 300 °C for 1 hour[1][11]

  • Cooling and Film Removal: After the final heating step, allow the oven to cool down slowly to room temperature. The resulting polyimide film can then be carefully peeled off from the glass substrate.

Data and Characterization

The successful synthesis of the polyimide can be confirmed through various characterization techniques.

Technique Expected Observations
FTIR Spectroscopy Disappearance of the amic acid bands (amide C=O stretch around 1660 cm⁻¹ and O-H stretch around 3300-2500 cm⁻¹) and the appearance of characteristic imide absorption bands, including asymmetrical C=O stretching at ~1780 cm⁻¹, symmetrical C=O stretching at ~1720 cm⁻¹, and C-N stretching at ~1370 cm⁻¹.[11][12]
¹H NMR Spectroscopy The proton NMR spectrum will show characteristic aromatic proton signals corresponding to the specific diamine and dianhydride used. The disappearance of the amic acid N-H and O-H protons and the appearance of signals corresponding to the fully formed imide structure confirm the completion of imidization.[12]
Thermogravimetric Analysis (TGA) TGA is used to determine the thermal stability of the polyimide. Fluorinated polyimides typically exhibit high decomposition temperatures (Td), often above 500 °C in a nitrogen atmosphere, indicating excellent thermal stability.[1][13]
Differential Scanning Calorimetry (DSC) DSC is used to determine the glass transition temperature (Tg) of the polyimide, which is a key indicator of its upper service temperature. The Tg is influenced by the rigidity of the polymer backbone.[1]

Troubleshooting and Key Considerations

  • Moisture Control: The presence of water can hydrolyze the anhydride and react with the amic acid, leading to a lower molecular weight polymer. Therefore, the use of anhydrous solvents and dry monomers is crucial.

  • Monomer Stoichiometry: An exact 1:1 molar ratio of dianhydride to diamine is essential for achieving a high molecular weight polymer.

  • Imidization Conditions: Incomplete imidization can negatively impact the thermal and mechanical properties of the final polyimide. Ensure the thermal curing schedule is followed precisely.

  • Solubility: The introduction of fluorine atoms can improve the solubility of polyimides in organic solvents, which is advantageous for processing.[1][2]

Conclusion

4-Fluorophthalic anhydride is a valuable monomer for the synthesis of high-performance polyimides. The activating effect of the fluorine atom facilitates the polymerization process, and its incorporation into the polymer backbone can impart desirable properties such as enhanced thermal stability, improved solubility, and modified dielectric properties. The protocols and guidelines presented here provide a solid foundation for researchers and scientists to explore the potential of 4-fluorophthalic anhydride in the development of advanced materials.

References

4-Fluorophthalic Acid: A Versatile Fluorinated Building Block for Advanced Materials

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 4-fluorophthalic acid as a strategic building block in the synthesis of advanced materials. We will explore its role in the development of high-performance polymers, specifically polyimides, and functional crystalline materials, such as metal-organic frameworks (MOFs). Furthermore, we will touch upon its emerging significance in medicinal chemistry. Detailed, field-proven protocols for the synthesis of a representative fluorinated polyimide and a metal-organic framework are provided, emphasizing the causal relationships between experimental parameters and material properties.

Introduction: The Strategic Advantage of Fluorine Incorporation

This compound (4-FPA), with the chemical formula C₈H₅FO₄, is an aromatic dicarboxylic acid distinguished by the presence of a fluorine atom on the phthalic acid backbone. This single atomic substitution provides a powerful tool for chemists to precisely modulate the physicochemical properties of resulting materials. The high electronegativity and unique steric profile of fluorine introduce a range of desirable characteristics, including enhanced thermal stability, improved chemical resistance, lower dielectric constants, and altered solubility profiles. These attributes make 4-FPA and its anhydride derivative, 4-fluorophthalic anhydride, highly sought-after monomers and linkers in materials science and medicinal chemistry.

PropertyValueReference
Molecular Formula C₈H₅FO₄
Molecular Weight 184.12 g/mol [1]
Appearance White solid/powder
Primary Applications Monomer for polymers, Linker for MOFs, Pharmaceutical intermediate

High-Performance Fluorinated Polyimides

Polyimides are a class of high-performance polymers renowned for their exceptional thermal and mechanical properties. The incorporation of fluorine, through monomers like 4-fluorophthalic anhydride, further enhances these characteristics, making them suitable for demanding applications in the aerospace, electronics, and automotive industries.

The introduction of the C-F bond into the polyimide backbone disrupts chain packing and reduces intermolecular charge-transfer complex formation, which often leads to:

  • Improved Solubility: Facilitating easier processing and fabrication of films and coatings.

  • Lower Dielectric Constant: A critical property for microelectronics applications to reduce signal delay and crosstalk.

  • Enhanced Optical Transparency: Creating colorless or near-colorless polyimide films for flexible displays and optical components.[2]

  • Increased Thermal Stability: The strength of the C-F bond contributes to the overall thermal robustness of the polymer.

Synthetic Approach: Two-Step Polycondensation

The most common method for synthesizing polyimides from dianhydrides and diamines is a two-step polycondensation reaction. The first step involves the formation of a soluble poly(amic acid) precursor at room temperature, followed by a cyclodehydration (imidization) step at elevated temperatures or using chemical dehydrating agents to form the final polyimide.

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Monomers [label="4-Fluorophthalic Anhydride\n+ Diamine (e.g., ODA)"]; Solvent [label="Polar Aprotic Solvent\n(e.g., DMAc, NMP)", shape=ellipse, fillcolor="#FFFFFF"]; PAA_Formation [label="Poly(amic acid) Solution\n(Room Temperature Stirring)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Casting [label="Film Casting / Coating", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; Imidization [label="Thermal or Chemical Imidization", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Polyimide [label="Fluorinated Polyimide Film", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];

Monomers -> PAA_Formation [label=" Dissolution"]; Solvent -> PAA_Formation; PAA_Formation -> Casting; Casting -> Imidization [label=" Step-wise Heating\nor Chemical Dehydration"]; Imidization -> Polyimide; }

Figure 1: General workflow for the two-step synthesis of fluorinated polyimides.
Detailed Protocol: Synthesis of a Polyimide from 4-Fluorophthalic Anhydride and 4,4'-Oxydianiline (ODA)

This protocol describes a representative two-step synthesis of a fluorinated polyimide.

Materials:

  • 4-Fluorophthalic anhydride (purified by sublimation)

  • 4,4'-Oxydianiline (ODA) (purified by sublimation)

  • N,N-dimethylacetamide (DMAc) (anhydrous)

  • Acetic anhydride

  • Pyridine

Procedure:

Step 1: Poly(amic acid) Synthesis

  • In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a precise amount of ODA in anhydrous DMAc under a nitrogen atmosphere. Stir until the diamine is completely dissolved.

  • Gradually add an equimolar amount of 4-fluorophthalic anhydride to the solution in small portions. The addition should be done carefully to control the exothermic reaction.

  • Continue stirring the reaction mixture at room temperature for 24 hours under a nitrogen atmosphere. The viscosity of the solution will increase as the poly(amic acid) forms.

Step 2: Chemical Imidization and Film Casting

  • To the viscous poly(amic acid) solution, add a mixture of acetic anhydride and pyridine (as a catalyst) with vigorous stirring. The molar ratio of acetic anhydride to the repeating unit of the poly(amic acid) is typically 2:1, and the molar ratio of pyridine to the repeating unit is 1:1.

  • Continue stirring at room temperature for 12-24 hours to complete the chemical imidization.

  • Cast the resulting polyimide solution onto a clean, dry glass plate using a doctor blade to achieve a uniform thickness.

  • Place the cast film in a vacuum oven and heat it in a stepwise manner (e.g., 80°C for 1 hour, 150°C for 1 hour, 200°C for 1 hour, and 250°C for 30 minutes) to remove the solvent and complete the imidization process.

  • After cooling to room temperature, immerse the glass plate in water to detach the polyimide film.

  • Dry the freestanding film in a vacuum oven at 100°C for several hours.

Characterization:

The resulting fluorinated polyimide can be characterized by Fourier-transform infrared spectroscopy (FTIR) to confirm the formation of the imide rings, thermogravimetric analysis (TGA) to assess thermal stability, and differential scanning calorimetry (DSC) to determine the glass transition temperature.

Functional Metal-Organic Frameworks (MOFs)

Metal-organic frameworks are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. This compound is an excellent candidate for a linker in MOF synthesis due to its rigid structure and the presence of two carboxylate groups for coordination. The fluorine substituent can influence the electronic properties of the framework and its interactions with guest molecules.

The incorporation of fluorinated linkers like 4-FPA into MOFs can lead to:

  • Enhanced Hydrophobicity: The fluorinated pores can exhibit increased hydrophobicity, which is advantageous for applications such as water-resistant sensors and gas separation in humid environments.

  • Modified Adsorption Properties: The fluorine atoms can alter the electrostatic potential within the pores, influencing the selective adsorption of gases and small molecules.

  • Luminescent Properties: The electronic nature of the fluorinated linker can be harnessed to create luminescent MOFs for sensing and bio-imaging applications.

Synthetic Approach: Hydrothermal/Solvothermal Synthesis

Hydrothermal or solvothermal synthesis is a common method for producing high-quality MOF crystals. This technique involves heating the reactants (a metal salt and the organic linker) in a sealed vessel, typically a Teflon-lined autoclave, at elevated temperatures.

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Reactants [label="this compound\n+ Metal Salt (e.g., Zn(NO₃)₂·6H₂O)"]; Solvent [label="Solvent\n(e.g., DMF, DEF, H₂O)", shape=ellipse, fillcolor="#FFFFFF"]; Autoclave [label="Teflon-lined Autoclave", shape=cylinder, fillcolor="#FBBC05", fontcolor="#202124"]; Heating [label="Heating\n(Controlled Temperature & Time)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Crystallization [label="MOF Crystal Formation", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; Washing [label="Washing & Activation", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Final_MOF [label="Porous MOF Material", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];

Reactants -> Autoclave; Solvent -> Autoclave; Autoclave -> Heating; Heating -> Crystallization; Crystallization -> Washing; Washing -> Final_MOF; }

Figure 2: General workflow for the hydrothermal/solvothermal synthesis of MOFs.
Detailed Protocol: Synthesis of a Zinc-Based MOF using this compound

This protocol provides a representative method for the hydrothermal synthesis of a zinc-based MOF.

Materials:

  • This compound

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Procedure:

  • In a 20 mL glass vial, dissolve this compound and zinc nitrate hexahydrate in DMF. The molar ratio of the linker to the metal salt can be varied to optimize crystal growth, with a 1:1 ratio being a common starting point.

  • Sonicate the mixture for approximately 10-15 minutes to ensure complete dissolution and homogeneity.

  • Transfer the clear solution to a 23 mL Teflon-lined stainless steel autoclave.

  • Seal the autoclave and place it in a preheated oven at a specific temperature (e.g., 100-120°C) for a designated period (e.g., 24-72 hours).

  • After the reaction is complete, allow the autoclave to cool slowly to room temperature.

  • Collect the resulting crystals by filtration and wash them thoroughly with fresh DMF and then ethanol to remove any unreacted starting materials and solvent molecules from the pores.

  • Activate the MOF by heating the washed crystals under vacuum at an elevated temperature (e.g., 120-150°C) for several hours to remove the solvent molecules and open up the porous structure.

Characterization:

The synthesized MOF can be characterized by powder X-ray diffraction (PXRD) to confirm its crystallinity and phase purity, thermogravimetric analysis (TGA) to assess its thermal stability, and gas adsorption measurements (e.g., N₂ at 77 K) to determine its surface area and porosity.

Emerging Applications in Drug Development

The unique properties imparted by the fluorine atom make this compound and its derivatives valuable building blocks in medicinal chemistry. The incorporation of fluorine into drug candidates can enhance their metabolic stability, binding affinity, and bioavailability.

Derivatives of this compound are being explored in the synthesis of:

  • Proteolysis-Targeting Chimeras (PROTACs): These are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the degradation of the target protein. Fluorinated linkers can be used to optimize the physicochemical properties of PROTACs.

  • Antibody-Drug Conjugates (ADCs): In ADCs, a potent cytotoxic drug is linked to an antibody that targets cancer cells. Fluorinated linkers can be designed to be stable in circulation and cleavable within the tumor microenvironment.[3]

  • Biologically Active Phthalimides: Phthalimide derivatives have shown a wide range of biological activities, including anti-inflammatory and anti-cancer properties. Fluorination can be used to modulate these activities.[1][4]

The development of novel synthetic methodologies utilizing this compound and its derivatives is an active area of research with the potential to lead to new and improved therapeutic agents.

Conclusion

This compound is a versatile and strategically important building block for the creation of advanced materials with tailored properties. Its incorporation into polymers like polyimides leads to materials with enhanced thermal stability, solubility, and desirable dielectric and optical properties. As a linker in metal-organic frameworks, it allows for the fine-tuning of porosity, hydrophobicity, and functionality. Furthermore, its emerging role in medicinal chemistry highlights its potential in the development of next-generation therapeutics. The detailed protocols provided in this application note serve as a practical guide for researchers to explore the vast potential of this valuable fluorinated compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Fluorophthalic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the synthesis of 4-Fluorophthalic acid. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the challenges of this synthesis. Our guidance is grounded in established chemical principles and practical laboratory experience to ensure your success.

Troubleshooting Guide: Navigating Common Synthesis Challenges

This section addresses specific experimental issues in a question-and-answer format, offering insights into the root causes and providing actionable solutions.

Issue 1: Low or No Yield of this compound

Question: My reaction has resulted in a very low yield, or I have failed to isolate any product. What are the likely causes and how can I rectify this?

Answer: Low or no yield is a frequent challenge in multi-step organic syntheses. The causes can be multifaceted, often stemming from reaction conditions, reagent quality, or the chosen synthetic route.

Probable Causes & Solutions:

  • Incomplete Halogen Exchange (Halex) Reaction: When synthesizing from 4-chlorophthalic anhydride or 4-nitrophthalic anhydride, the nucleophilic aromatic substitution (SNAr) reaction may be inefficient.

    • Scientific Rationale: The SNAr mechanism is highly dependent on the solvent, temperature, and the nature of the leaving group.

    • Troubleshooting Steps:

      • Optimize Solvent: Aprotic polar solvents like DMSO, DMF, or acetonitrile are often effective as they can solvate the cation of the fluoride salt, increasing the nucleophilicity of the fluoride anion.

      • Increase Temperature: These reactions often require elevated temperatures (100-200 °C) to proceed at a reasonable rate. Monitor the reaction for potential decomposition at higher temperatures.

      • Use of a Phase-Transfer Catalyst: For reactions involving solid fluoride salts (e.g., KF), a phase-transfer catalyst like a crown ether or a quaternary ammonium salt can significantly improve the reaction rate by transporting the fluoride ion into the organic phase.

      • Anhydrous Conditions: Ensure all reagents and solvents are anhydrous. Trace amounts of water can react with the fluoride source and hinder the reaction.

  • Inefficient Oxidation of 4-Fluoro-o-xylene: The oxidation of the methyl groups can be incomplete or lead to side products.

    • Scientific Rationale: The oxidation of alkylbenzenes with strong oxidizing agents like potassium permanganate (KMnO₄) can be difficult to drive to completion and is sensitive to reaction conditions.

    • Troubleshooting Steps:

      • Sufficient Oxidant: Ensure a sufficient molar excess of the oxidizing agent is used. The stoichiometry of the reaction requires a significant amount of oxidant.

      • Vigorous Stirring: This is a heterogeneous reaction, and vigorous stirring is crucial to ensure adequate mixing of the aqueous and organic phases.

      • Extended Reaction Time: These oxidations can be slow and may require prolonged reflux (4-12 hours) for completion. Monitor the reaction progress by TLC or GC to determine the optimal reaction time.

      • pH Control: The reaction is typically performed under basic conditions, followed by acidification to precipitate the dicarboxylic acid.

  • Suboptimal Hydrolysis of 4-Fluorophthalic Anhydride: If 4-fluorophthalic anhydride is synthesized first, its subsequent hydrolysis to the diacid may be incomplete.

    • Scientific Rationale: The hydrolysis of an anhydride is a reversible reaction and can be slow without a catalyst.

    • Troubleshooting Steps:

      • Use of Acid or Base Catalyst: The hydrolysis can be accelerated by the addition of a catalytic amount of a strong acid or base.

      • Sufficient Water and Heat: Ensure an adequate amount of water is present and heat the mixture to drive the reaction to completion.

Issue 2: Product is Contaminated with Starting Material or Side Products

Question: My final product shows contamination with starting materials or other impurities. How can I improve the purity?

Answer: Product contamination is a common issue that can often be resolved through careful purification techniques. The nature of the impurity will dictate the best method for its removal.

Probable Causes & Solutions:

  • Unreacted Starting Material: The most common impurity is often the starting material from an incomplete reaction.

    • Scientific Rationale: The physical and chemical properties of the starting material and product can be exploited for separation.

    • Troubleshooting Steps:

      • Acid-Base Extraction: this compound is a dicarboxylic acid and will be deprotonated by a base to form a water-soluble salt. Neutral or less acidic starting materials will remain in the organic phase. You can then re-acidify the aqueous layer to precipitate the pure product.

      • Recrystallization: This is a powerful technique for purifying solid compounds. Choose a solvent in which the this compound has high solubility at elevated temperatures and low solubility at room temperature.

  • Formation of Isomeric Byproducts: In some synthetic routes, isomeric impurities may form.

    • Scientific Rationale: For example, in the nitration of phthalic anhydride to form the precursor to 4-nitrophthalic anhydride, the formation of 3-nitrophthalic anhydride is a common side reaction.

    • Troubleshooting Steps:

      • Careful Control of Reaction Conditions: The regioselectivity of electrophilic aromatic substitution reactions is highly dependent on temperature and the specific reagents used. Adhering to established protocols is crucial.

      • Fractional Crystallization: If the isomers have different solubilities, fractional crystallization can be an effective separation technique.

  • Incomplete Oxidation Products: When starting from 4-fluoro-o-xylene, incomplete oxidation can lead to impurities such as 4-fluoro-o-toluic acid.

    • Scientific Rationale: The oxidation of the two methyl groups occurs sequentially.

    • Troubleshooting Steps:

      • Drive the Reaction to Completion: As mentioned in "Issue 1," ensure sufficient oxidant and reaction time.

      • Chromatography: If other methods fail, column chromatography can be used to separate the dicarboxylic acid from the monocarboxylic acid impurity.

Issue 3: Difficulty in Product Isolation and Purification

Question: I am having trouble isolating my this compound after the reaction, or the purification by recrystallization is not effective. What should I do?

Answer: Isolation and purification challenges can arise from the physical properties of the product or the presence of persistent impurities.

Probable Causes & Solutions:

  • Product is an Oily Solid or Fails to Precipitate: This can occur if the product is not fully protonated or if impurities are preventing crystallization.

    • Scientific Rationale: The solubility of carboxylic acids is highly pH-dependent.

    • Troubleshooting Steps:

      • Ensure Complete Acidification: When precipitating the product from a basic solution, ensure the pH is sufficiently acidic (pH 1-2) by using a strong acid like concentrated HCl. Check the pH with litmus paper or a pH meter.

      • **Scr

Technical Support Center: Optimizing Yield and Purity of 4-Fluorophthalic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Fluorophthalic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to optimize the yield and purity of this compound in your experiments.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The most prevalent methods for synthesizing this compound typically involve a few key strategies. These include the nucleophilic aromatic substitution on a pre-existing phthalic acid derivative, or the oxidation of a corresponding fluorinated o-xylene. The choice of route often depends on the availability of starting materials, scalability, and safety considerations. The primary pathways are:

  • Fluorination of 4-Nitrophthalic Anhydride: This involves a nucleophilic substitution reaction where the nitro group is displaced by fluoride, typically using a fluoride salt like potassium fluoride (KF). The resulting 4-fluorophthalic anhydride is then hydrolyzed to the diacid.

  • Halogen Exchange from 4-Chlorophthalic Anhydride: Similar to the above, a halogen exchange reaction can be performed on 4-chlorophthalic anhydride using a fluoride source. This method can sometimes offer milder reaction conditions compared to the nitro-displacement.

  • Oxidation of 4-Fluoro-o-xylene: A powerful method for direct synthesis involves the oxidation of the two methyl groups of 4-fluoro-o-xylene to carboxylic acids. This is often achieved using strong oxidizing agents like potassium permanganate (KMnO₄) or through catalytic oxidation.

  • Hydrolysis of 4-Fluorophthalonitrile: If the corresponding dinitrile is available, it can be hydrolyzed under acidic or basic conditions to yield this compound.

Q2: My yield of this compound is consistently low. What are the most likely reasons?

A2: Low yields can stem from several factors, and the cause is often specific to the synthetic route you are employing. However, some common culprits include:

  • Incomplete reaction: This can be due to insufficient reaction time, inadequate temperature, or poor mixing.

  • Side reactions: Depending on the method, side reactions such as incomplete oxidation, hydrolysis of starting materials, or polymerization can consume your reactants and lower the yield of the desired product.

  • Suboptimal workup and purification: Product loss during extraction, washing, and recrystallization is a common issue. Inefficient phase separation or using a recrystallization solvent in which the product is too soluble can lead to significant losses.

  • Purity of starting materials: The presence of impurities in your starting materials can inhibit the reaction or lead to the formation of undesired byproducts.

Q3: What is the best way to purify crude this compound?

A3: Recrystallization is the most common and effective method for purifying crude this compound. The choice of solvent is critical. An ideal solvent will dissolve the this compound well at elevated temperatures but poorly at room temperature or below, while impurities remain soluble at all temperatures. Water is a commonly used solvent for the recrystallization of phthalic acids.[1] Solvent mixtures, such as ethanol/water, can also be effective.[2] The general principle is to dissolve the crude product in a minimal amount of hot solvent, filter out any insoluble impurities, and then allow the solution to cool slowly to promote the formation of pure crystals.

Q4: How can I confirm the purity of my final this compound product?

A4: A combination of analytical techniques should be used to assess the purity of your this compound:

  • High-Performance Liquid Chromatography (HPLC): This is a powerful technique for quantifying the purity of your product and identifying any impurities. A reversed-phase C18 column with a buffered aqueous/organic mobile phase is typically effective.[3][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are essential for confirming the structure of your compound and identifying any residual starting materials or byproducts.

  • Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of high purity. Impurities will typically broaden the melting point range and depress the melting point.

II. Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during the synthesis and purification of this compound.

A. Synthesis-Related Issues

Issue 1: Low Yield in the Fluorination of 4-Nitrophthalic Anhydride

Potential Cause Recommended Solution & Scientific Rationale
Inactive Fluorinating Agent Solution: Use freshly dried potassium fluoride (KF). KF is hygroscopic and absorbed moisture will quench the reaction. Rationale: The fluoride anion is the active nucleophile. Water will protonate the fluoride, reducing its nucleophilicity, and can also lead to unwanted hydrolysis of the starting anhydride.
High Reaction Temperature Leading to Decomposition Solution: Carefully control the reaction temperature as specified in the protocol. Rationale: While heat is required to drive the reaction, excessive temperatures can lead to thermal decomposition of the starting material and product, as well as the formation of tarry byproducts.
Formation of Side Products Solution: Ensure anhydrous conditions and consider the use of a phase-transfer catalyst. Rationale: Side reactions can include the formation of phenolic byproducts if trace water is present. A phase-transfer catalyst can improve the solubility and reactivity of the fluoride salt in the organic phase, allowing for lower reaction temperatures and potentially cleaner reactions.

Issue 2: Incomplete Oxidation of 4-Fluoro-o-xylene

Potential Cause Recommended Solution & Scientific Rationale
Insufficient Oxidizing Agent Solution: Use a stoichiometric excess of the oxidizing agent (e.g., KMnO₄). Rationale: The oxidation of two methyl groups to carboxylic acids is a multi-electron process that requires a sufficient amount of the oxidant to go to completion.
Formation of Intermediates Solution: Increase the reaction time and/or temperature. Rationale: The oxidation proceeds through intermediates such as 4-fluoro-2-methylbenzoic acid. Incomplete reaction will result in a mixture of these partially oxidized products. Harsher conditions can drive the reaction to the desired dicarboxylic acid.
Poor Solubility of Reactants Solution: Use a co-solvent or a phase-transfer catalyst. Rationale: If the 4-fluoro-o-xylene and the aqueous oxidant are in separate phases, the reaction will be slow. A co-solvent or phase-transfer catalyst can improve the interfacial contact between the reactants, increasing the reaction rate.
B. Purification-Related Issues

Issue 3: Oiling Out During Recrystallization

Potential Cause Recommended Solution & Scientific Rationale
Solvent Choice Solution: Change the solvent or use a solvent pair. Rationale: "Oiling out" occurs when the solute is not soluble in the solvent at the boiling point, or the melting point of the solute is lower than the boiling point of the solvent.[5] Using a solvent pair where the compound is very soluble in one and poorly soluble in the other can often resolve this.
Cooling Too Rapidly Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rationale: Rapid cooling can cause the solute to crash out of solution as an oil rather than forming a crystalline lattice. Slow cooling allows for the ordered arrangement of molecules into crystals.
Presence of Impurities Solution: Perform a preliminary purification step, such as a wash or filtration, before recrystallization. Rationale: High levels of impurities can interfere with crystal lattice formation.

Issue 4: Poor Recovery After Recrystallization

Potential Cause Recommended Solution & Scientific Rationale
Using Too Much Solvent Solution: Use the minimum amount of hot solvent required to fully dissolve the solid. Rationale: The goal is to create a supersaturated solution upon cooling. If too much solvent is used, the solution will not be saturated at the lower temperature, and a significant portion of the product will remain dissolved.
Product is Too Soluble in the Chosen Solvent Solution: Select a different solvent or solvent system in which the product has lower solubility at room temperature. Rationale: A good recrystallization solvent should have a steep solubility curve with respect to temperature for the desired compound.[6]
Premature Crystallization During Hot Filtration Solution: Use a heated funnel and pre-heat the receiving flask. Keep the solution hot throughout the filtration process. Rationale: If the solution cools during filtration, the product will crystallize on the filter paper, leading to significant loss.

III. Experimental Protocols

A. Synthesis of 4-Fluorophthalic Anhydride from 4-Nitrophthalic Anhydride

This protocol is based on the general principles of nucleophilic aromatic substitution for the synthesis of fluorinated anhydrides.

Materials:

  • 4-Nitrophthalic anhydride

  • Anhydrous potassium fluoride (KF)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Toluene

Procedure:

  • Ensure all glassware is oven-dried and assembled under a nitrogen or argon atmosphere.

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-nitrophthalic anhydride (1 equivalent) and anhydrous potassium fluoride (2.2 equivalents).

  • Add anhydrous DMF as the solvent.

  • Heat the reaction mixture with stirring to the temperature specified in relevant literature, often in the range of 150-180 °C.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into cold water and extract the product with a suitable organic solvent like toluene.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-fluorophthalic anhydride.

B. Hydrolysis of 4-Fluorophthalic Anhydride to this compound

Materials:

  • Crude 4-Fluorophthalic anhydride

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • To a round-bottom flask, add the crude 4-fluorophthalic anhydride.

  • Add water to the flask. The hydrolysis of anhydrides can be slow in neutral water, so gentle heating or the addition of a catalytic amount of acid or base can be employed.[7]

  • Heat the mixture to reflux with stirring until the solid has completely dissolved, indicating the formation of the diacid.

  • If the solution is colored, it can be treated with activated charcoal at this stage.

  • Filter the hot solution to remove any insoluble impurities (and charcoal if used).

  • Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystallization of the this compound.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.

IV. Data Presentation

Table 1: Common Solvents for Recrystallization of this compound

SolventComments
Water Good for forming pure crystals, but the product may have some solubility, potentially affecting yield.[1]
Ethanol/Water A versatile solvent pair that can be adjusted to optimize solubility and crystal formation.[2]
Acetic Acid Can be effective but is non-volatile and may require an additional wash step with a more volatile solvent to facilitate drying.
Toluene May be suitable for recrystallization, especially if water-sensitive impurities are present.

Table 2: Analytical Methods for Purity Assessment

Technique Typical Conditions Expected Results for Pure this compound
HPLC Column: C18 reversed-phaseMobile Phase: Acetonitrile/Water with 0.1% Trifluoroacetic Acid (TFA)[3][4]Detection: UV at 272 nm[3]A single major peak with a retention time characteristic of this compound.
¹H NMR Solvent: DMSO-d₆A complex multiplet pattern in the aromatic region (7.0-8.0 ppm) and a broad singlet for the carboxylic acid protons (>12 ppm).
¹³C NMR Solvent: DMSO-d₆Signals corresponding to the eight unique carbons in the molecule, including two carbonyl carbons and fluorine-coupled aromatic carbons.
Melting Point -A sharp melting point in the range of 158-161 °C.

V. Visualization of Workflows

Synthesis_Workflow cluster_synthesis Synthesis of 4-Fluorophthalic Anhydride cluster_hydrolysis Hydrolysis cluster_purification Purification 4-Nitrophthalic Anhydride 4-Nitrophthalic Anhydride KF / DMF KF / DMF 4-Nitrophthalic Anhydride->KF / DMF Fluorination Crude 4-Fluorophthalic Anhydride Crude 4-Fluorophthalic Anhydride KF / DMF->Crude 4-Fluorophthalic Anhydride H2O / Heat H2O / Heat Crude 4-Fluorophthalic Anhydride->H2O / Heat Hydrolysis Crude this compound Solution Crude this compound Solution H2O / Heat->Crude this compound Solution Recrystallization Recrystallization Crude this compound Solution->Recrystallization Pure this compound Pure this compound Recrystallization->Pure this compound

Caption: General workflow for the synthesis and purification of this compound.

Troubleshooting_Low_Yield Low Yield Low Yield Incomplete Reaction Incomplete Reaction Low Yield->Incomplete Reaction Side Reactions Side Reactions Low Yield->Side Reactions Purification Loss Purification Loss Low Yield->Purification Loss Inadequate Temp/Time Inadequate Temp/Time Incomplete Reaction->Inadequate Temp/Time Poor Mixing Poor Mixing Incomplete Reaction->Poor Mixing Hydrolysis of Anhydride Hydrolysis of Anhydride Side Reactions->Hydrolysis of Anhydride Decomposition Decomposition Side Reactions->Decomposition Excess Solvent Excess Solvent Purification Loss->Excess Solvent Oiling Out Oiling Out Purification Loss->Oiling Out

Caption: Common causes of low yield in this compound synthesis.

VI. References

  • The Chemistry of this compound: Synthesis and Key Applications. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from --INVALID-LINK--

  • Application of HPLC in the Synthesis of 2,4,5-Trifluorobenzoic Acid. (2015). American Laboratory. Retrieved from --INVALID-LINK--

  • Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved from --INVALID-LINK--

  • Hydrolysis. (n.d.). Retrieved from --INVALID-LINK--

  • Supporting Information. (n.d.). Retrieved from --INVALID-LINK--

  • Technical Support Center: Optimizing Reaction Conditions for Fluorination. (n.d.). Benchchem. Retrieved from --INVALID-LINK--

  • How to Purify an organic compound via recrystallization or reprecipitation? (2025). ResearchGate. Retrieved from --INVALID-LINK--

  • recrystallization.pdf. (n.d.). Retrieved from --INVALID-LINK--

  • Processes for producing tetra-fluorophthalic anhydride and fluorobenzioc acids. (1998). Google Patents. Retrieved from --INVALID-LINK--

  • Preparation of 2,3,4,5-Tetrafluorobenzoic Acid. (n.d.). SciSpace. Retrieved from --INVALID-LINK--

  • Chem 267. Recrystallization. (n.d.). Retrieved from --INVALID-LINK--

  • Recrystallization. (2020). YouTube. Retrieved from --INVALID-LINK--

  • Process for the preparation of tetrafluorophthalic acid and/or tetrafluorophthalic anhydride. (1995). Google Patents. Retrieved from --INVALID-LINK--

  • EXPERIMENT (3) Recrystallization. (n.d.). Retrieved from --INVALID-LINK--

  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. (n.d.). Retrieved from --INVALID-LINK--

  • 13C NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0256501). (n.d.). Human Metabolome Database. Retrieved from --INVALID-LINK--

  • HPLC determination of perfluorinated carboxylic acids with fluorescence detection. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--

  • 4-Fluoro-phthalic acid - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from --INVALID-LINK--

  • HPLC Methods for analysis of Phthalic acid. (n.d.). HELIX Chromatography. Retrieved from --INVALID-LINK--

  • 4-nitrophthalic acid. (n.d.). Organic Syntheses Procedure. Retrieved from --INVALID-LINK--

  • Recrystallization Of Pure Phthalic Acid. (n.d.). Bartleby.com. Retrieved from --INVALID-LINK--

  • 4-Nitrophthalic anhydride synthesis. (n.d.). ChemicalBook. Retrieved from --INVALID-LINK--

  • 4-Chlorophthalic anhydride. (n.d.). Wikipedia. Retrieved from --INVALID-LINK--

  • 4-Aminophthalic acid | C8H7NO4 | CID 72912. (n.d.). PubChem. Retrieved from --INVALID-LINK--

  • Phthalic Acid. (n.d.). SIELC Technologies. Retrieved from --INVALID-LINK--

  • 4-Chlorophthalic Acid: A Critical Component in Pharmaceutical Manufacturing. (2025). Benchchem. Retrieved from --INVALID-LINK--

  • How to make Phthalic acid and Phthalic Anhydride. (2015). YouTube. Retrieved from --INVALID-LINK--

  • Phthalic anhydride (PA): a valuable substrate in organic transformations. (2023). RSC Publishing. Retrieved from --INVALID-LINK--

  • How to clean the phthalic anhydride system after blockage? (2025). News. Retrieved from --INVALID-LINK--

References

Technical Support Center: Fluorination of Phthalic Anhydride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the fluorination of phthalic anhydride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this transformation. Here, you will find troubleshooting advice and frequently asked questions (FAQs) formatted to address specific experimental challenges. Our focus is on providing not just solutions, but also the underlying chemical principles to empower your research.

I. Understanding the Reaction Landscape: An Overview

The introduction of fluorine atoms into organic molecules can dramatically alter their biological and chemical properties. Phthalic anhydride and its derivatives are crucial building blocks in medicinal chemistry and materials science. Their fluorination, however, is not always straightforward and can be accompanied by a range of side reactions that diminish yield and complicate purification.

The success of the fluorination of phthalic anhydride hinges on a delicate balance between the reactivity of the fluorinating agent, the stability of the substrate, and the precise control of reaction conditions. This guide will dissect common issues encountered during this process, offering logical, evidence-based solutions.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the fluorination of phthalic anhydride in a question-and-answer format.

Question 1: My fluorination reaction is sluggish or shows no conversion. What are the likely causes and how can I fix it?

Answer:

Low or no conversion is a frequent issue stemming from several factors related to your reagents and reaction setup.

  • Inactive Fluorinating Agent: Many fluorinating agents are sensitive to moisture and can degrade over time.

    • Troubleshooting:

      • Always use a fresh batch of the fluorinating agent or one that has been stored under strictly anhydrous conditions.[1]

      • Consider titrating your reagent if a suitable method is available to check its activity.

      • For reagents like DAST (diethylaminosulfur trifluoride) and Deoxo-Fluor, which can decompose, ensure they are colorless and have been stored at the recommended temperature.[1][2]

  • Insufficient Reagent Stoichiometry: The stoichiometry of the fluorinating agent is critical.

    • Troubleshooting:

      • Increase the equivalents of the fluorinating agent incrementally. Sterically hindered substrates or less reactive positions on the aromatic ring may require a larger excess of the reagent.[1]

  • Low Reaction Temperature: Fluorination reactions often have a significant activation energy barrier.

    • Troubleshooting:

      • Gradually increase the reaction temperature while carefully monitoring for the appearance of side products. Be aware that higher temperatures can also promote decomposition of the fluorinating agent and lead to undesired side reactions.[1] For instance, DAST can decompose at elevated temperatures.[1][2]

  • Inappropriate Solvent: The choice of solvent is crucial for solubility and to prevent unwanted side reactions.

    • Troubleshooting:

      • Ensure your solvent is rigorously dried. Common solvents for fluorination include dichloromethane (DCM), acetonitrile, and toluene.[1]

      • Be aware of solvent-reagent incompatibilities. For example, electrophilic "F+" reagents like Selectfluor® can react exothermically and violently with solvents like DMF.[1]

Question 2: I am observing significant formation of byproducts. How can I identify and minimize them?

Answer:

Side reactions are the primary challenge in the fluorination of phthalic anhydride. The nature of the byproduct provides clues to the underlying problem.

  • Hydrolysis of Phthalic Anhydride: Phthalic anhydride can readily hydrolyze to phthalic acid in the presence of water.[3][4] Phthalic acid may react differently with the fluorinating agent or interfere with the desired reaction.

    • Troubleshooting:

      • Ensure all glassware is oven-dried or flame-dried before use.

      • Use anhydrous solvents and reagents.

      • Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.

  • Ring-Opening Reactions: Nucleophilic attack on the anhydride carbonyls can lead to ring-opened products. This is especially prevalent with amine-based reagents or impurities.

    • Troubleshooting:

      • If using amine-containing reagents, consider that they can act as nucleophiles.

      • Ensure the purity of your starting phthalic anhydride. Common industrial production methods can leave impurities.[5]

  • Decarboxylation: For reactions involving fluorinated phthalic anhydrides, spontaneous decarboxylation of intermediate phthalamic acids can occur, leading to the formation of fluorinated benzamides as side products.[6]

    • Troubleshooting:

      • This side reaction is particularly noted when using solvents like DMF in the presence of a base like triethylamine.[6]

      • Consider alternative solvents like glacial acetic acid or DMSO under optimized temperature conditions to favor the desired cyclization over decarboxylation.[6]

  • Elimination and Rearrangement Byproducts: With deoxofluorinating agents like DAST, elimination and rearrangement reactions are known side pathways.[7]

    • Troubleshooting:

      • Carefully control the reaction temperature; lower temperatures often favor substitution over elimination.

      • Consider using alternative, more selective deoxofluorinating reagents like PyFluor, which is reported to produce fewer elimination byproducts.[8]

  • Over-fluorination or Unselective Fluorination: Using highly reactive fluorinating agents or harsh conditions can lead to the introduction of more fluorine atoms than desired or fluorination at unintended positions.[9][10]

    • Troubleshooting:

      • Choose a fluorinating agent with appropriate reactivity for your substrate. For electron-rich aromatic systems, milder electrophilic fluorinating agents like Selectfluor® are often preferred.[9]

      • Optimize the reaction time and temperature to favor monofluorination if that is the desired outcome.

Troubleshooting Workflow Diagram

G start Low Yield or No Product reagent Check Fluorinating Agent (Fresh? Stored Properly?) start->reagent stoichiometry Increase Reagent Equivalents reagent->stoichiometry If agent is active temp Increase Reaction Temperature stoichiometry->temp If still no conversion solvent Verify Solvent (Anhydrous? Compatible?) temp->solvent If still no conversion success Improved Yield solvent->success If conversion improves byproducts Significant Byproducts Observed hydrolysis Identify Byproduct: Phthalic Acid? byproducts->hydrolysis decarbox Identify Byproduct: Fluorobenzamide? byproducts->decarbox elim Identify Byproduct: Elimination/Rearrangement? byproducts->elim overfluor Identify Byproduct: Over-fluorinated? byproducts->overfluor dry_cond Implement Anhydrous Conditions hydrolysis->dry_cond Yes change_solvent Change Solvent (e.g., avoid DMF) decarbox->change_solvent Yes lower_temp Lower Reaction Temperature elim->lower_temp Yes milder_reagent Use Milder/More Selective Reagent overfluor->milder_reagent Yes dry_cond->success change_solvent->success lower_temp->milder_reagent milder_reagent->success

Caption: Troubleshooting workflow for fluorination of phthalic anhydride.

III. Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for electrophilic fluorination of the aromatic ring of phthalic anhydride?

The mechanism of electrophilic fluorination is still a topic of some debate, but it is generally considered to proceed via a pathway analogous to other electrophilic aromatic substitution reactions.[9][11] The π-electrons of the benzene ring act as a nucleophile, attacking the electrophilic fluorine atom of the fluorinating agent (e.g., the "F+" source in reagents like Selectfluor® or NFSI). This forms a resonance-stabilized carbocation intermediate known as a Wheland intermediate or sigma complex. A base in the reaction mixture then removes a proton from the carbon bearing the new fluorine atom, restoring aromaticity and yielding the fluorinated product.[12]

Electrophilic Aromatic Fluorination Mechanism

G cluster_0 Phthalic Anhydride + Electrophilic Fluorinating Agent ('F+') cluster_1 Wheland Intermediate (Sigma Complex) cluster_2 Fluorinated Product PA Phthalic Anhydride Wheland Resonance-Stabilized Cation PA->Wheland Attack by π-system F_plus 'F+' Product Fluorophthalic Anhydride Wheland->Product -H+ (Deprotonation)

Caption: General mechanism of electrophilic fluorination.

Q2: How do I choose the right fluorinating agent for my specific application?

The choice of fluorinating agent is critical and depends on the desired transformation.

Fluorinating Agent ClassCommon ReagentsTypical ApplicationKey Considerations
Electrophilic (N-F) Selectfluor®, NFSIFluorination of electron-rich aromatic rings, enol ethers.[9]Generally safer and easier to handle than F₂ gas. Can be unselective with highly activated rings.[9]
Deoxofluorinating DAST, Deoxo-Fluor, SF₄Conversion of carbonyls to gem-difluorides; conversion of alcohols to alkyl fluorides.[13][14]Can promote elimination/rearrangement.[7] DAST has limited thermal stability.[2] SF₄ is a hazardous gas requiring special handling.[14]
Nucleophilic (F⁻) KF, CsFNucleophilic aromatic substitution (SₙAr) on highly electron-deficient rings.Requires a good leaving group (e.g., -Cl, -NO₂) on the aromatic ring and polar aprotic solvents.

Q3: What are the primary safety precautions I should take when performing fluorination reactions?

Safety is paramount when working with fluorinating agents.

  • Violent Reactivity: Many "F+" reagents can react violently with common solvents like DMF and DMSO.[1]

  • Toxicity and Corrosivity: Reagents like DAST can decompose to release corrosive byproducts.[1] Sulfur tetrafluoride (SF₄) is a toxic and corrosive gas.[14] Hydrogen fluoride (HF) is often used as a solvent or generated in situ and is extremely corrosive and toxic.

  • Handling Procedures:

    • Always consult the Safety Data Sheet (SDS) for the specific reagent.

    • Conduct all manipulations in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves resistant to the chemicals being used.

    • Be prepared for quenching procedures and have appropriate neutralizing agents on hand.

IV. Experimental Protocols

Protocol 1: General Procedure for Electrophilic Fluorination of an Aromatic Compound (Illustrative)

This is a general guideline and must be adapted for the specific substrate and fluorinating agent.

  • To an oven-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add the phthalic anhydride derivative (1.0 equiv).

  • Dissolve the substrate in a suitable anhydrous solvent (e.g., acetonitrile).

  • Add the electrophilic fluorinating agent (e.g., Selectfluor®, 1.1-1.5 equiv) portion-wise at room temperature.

  • Stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

V. References

  • Wikipedia. Electrophilic fluorination. --INVALID-LINK--

  • Kavčič, B., et al. (2016). Synthesis and Antiangiogenic Properties of Tetrafluorophthalimido and Tetrafluorobenzamido Barbituric Acids. Molecules, 21(11), 1503. --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Optimizing Reaction Conditions for Fluorination. --INVALID-LINK--

  • Wikipedia. Phthalic anhydride. --INVALID-LINK--

  • Biswas, T. (2021). Electrophilic Fluorination using 3 different reagents. YouTube. --INVALID-LINK--

  • NC State University Libraries. Chapter 16 – Chemistry of Benzene: Electrophilic Aromatic Substitution Solutions to Problems. --INVALID-LINK--

  • Stavrou, I., et al. (2020). Overcoming Challenges in Fluorine-Based Chemistry. Pharmaceutical Technology, 44(7), 22-26. --INVALID-LINK--

  • ResearchGate. Electrophilic fluorination of aromatic compounds with NF type reagents: Kinetic isotope effects and mechanism. --INVALID-LINK--

  • ChemicalBook. Phthalic anhydride: Pharmacodynamics, Mechanism of action, Toxicity, Applications, Preparation. --INVALID-LINK--

  • Chemcess. Phthalic Anhydride: Properties, Reactions, Production And Uses. --INVALID-LINK--

  • Pinter, A., et al. (2020). Diversity-Oriented Synthesis Catalyzed by Diethylaminosulfur-Trifluoride—Preparation of New Antitumor Ecdysteroid Derivatives. Molecules, 25(22), 5434. --INVALID-LINK--

  • Organic Chemistry Portal. Fluorination with Diethylaminosulfur Trifluoride (DAST) and Other (Dialkylamino)trifluoro-l4-sulfanes. --INVALID-LINK--

  • Organic Chemistry Portal. Fluoroalkane synthesis by fluorination or substitution. --INVALID-LINK--

  • Organic Chemistry Portal. Difluoroalkane synthesis by fluorination or substitution. --INVALID-LINK--

  • Wikipedia. Fluorination by sulfur tetrafluoride. --INVALID-LINK--

References

Technical Support Center: Removal of Colored Impurities from 4-Fluorophthalic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Fluorophthalic acid. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with colored impurities in their material. As a key intermediate in the synthesis of advanced polymers and pharmaceuticals, the purity of this compound is paramount.[1][2] This document provides expert-driven FAQs, in-depth troubleshooting, and validated protocols to help you achieve a high-purity, colorless final product.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the purification of this compound.

Q1: Why is my synthesized this compound colored (e.g., yellow, brown, or off-white)?

A1: The presence of color in this compound, which should be a white solid, is almost always indicative of impurities.[1] These impurities typically arise from the synthetic route used. Common sources include:

  • Oxidation Byproducts: If synthesized via oxidation of a xylene precursor (e.g., 4-Fluoro-m-xylene), partially oxidized intermediates or polymeric side products can form, which are often highly colored.[3]

  • Residual Catalysts or Reagents: Incomplete removal of reagents like potassium permanganate can leave colored residues such as brown manganese dioxide (MnO₂).[4]

  • Degradation Products: Although the carbon-fluorine bond imparts significant stability, prolonged exposure to harsh conditions (e.g., high heat, strong acids/bases) can lead to minor degradation, producing colored species.[5]

Q2: What is the most straightforward method to remove a slight yellow or off-white tint?

A2: For minor discoloration, a single, carefully performed recrystallization is typically the most effective and efficient method.[6][7] This technique relies on the solubility differences between your desired compound and the impurities in a chosen solvent system at varying temperatures.[8] Slow, controlled cooling is crucial to allow for the formation of a pure crystal lattice, which excludes the impurity molecules.[9]

Q3: Can I use activated carbon to decolorize my this compound?

A3: Yes, activated carbon (also known as activated charcoal) is a powerful and widely used agent for adsorbing colored organic impurities from solutions.[10][11] It is most effective when used as a step within the recrystallization protocol. However, it must be used judiciously, as its high surface area can adsorb the this compound itself, leading to a significant reduction in yield.[6]

Q4: What are the best solvents for the recrystallization of this compound?

A4: The ideal solvent is one in which this compound is highly soluble at elevated temperatures but sparingly soluble at low temperatures.[8] While specific quantitative data is not widely published, good starting points for aromatic dicarboxylic acids like this are:

  • Water: Phthalic acids often have sufficient solubility in hot water to make it a viable, green solvent.[12]

  • Aqueous Ethanol/Methanol Mixtures: A mixture of an alcohol and water can effectively modulate the solvent polarity to achieve the desired solubility profile.[4][6]

A small-scale solvent screen is always recommended to determine the optimal solvent or solvent pair for your specific batch of material.

Section 2: In-Depth Troubleshooting Guide

This section provides detailed solutions to more persistent purification challenges.

Q5: I performed a recrystallization, but my this compound is still colored. What is my next step?

A5: If a single recrystallization is insufficient, you have two primary options:

  • Iterative Recrystallization: Simply repeat the recrystallization process. Often, a second or third pass is necessary to remove stubborn impurities.

  • Introduce an Adsorbent: This is the point where incorporating activated carbon is highly recommended. The carbon can effectively trap the chromophores (colored impurities) that co-crystallize or have similar solubility profiles to your product.[13][14]

The general workflow should be to first try recrystallization alone. If color persists, use recrystallization with activated carbon.

Troubleshooting Workflow for Purification

G start Colored Crude This compound recrystallize Perform Single Recrystallization start->recrystallize check_purity Assess Color & Purity recrystallize->check_purity success Pure White Product (Process End) check_purity->success Colorless add_carbon Recrystallize with Activated Carbon check_purity->add_carbon Still Colored check_purity2 Assess Color & Purity add_carbon->check_purity2 check_purity2->success Colorless advanced Consider Advanced Methods (e.g., Chromatography) check_purity2->advanced Still Colored

Caption: Troubleshooting workflow for purifying this compound.

Q6: My product "oiled out" during cooling instead of forming crystals. What went wrong?

A6: "Oiling out" occurs when the solute comes out of solution above its melting point, forming an impure liquid layer instead of a solid crystal lattice. The primary causes are:

  • Poor Solvent Choice: The solvent may be too nonpolar for the solute, or the boiling point of the solvent might be too high.

  • Solution Cooled Too Rapidly: Dropping the temperature too quickly, for instance by placing a boiling-hot flask directly into an ice bath, does not allow sufficient time for orderly crystal nucleation and growth.[9]

  • Insufficient Solvent: If the solution is too concentrated (supersaturated), the solute may crash out of solution as an oil.

To fix this, reheat the mixture to redissolve the oil, add a small amount of additional hot solvent, and allow the solution to cool much more slowly. Insulating the flask can promote the slow cooling necessary for proper crystal formation.[8]

Q7: I used activated carbon and now my final yield is extremely low. How can I avoid this?

A7: This is a common issue caused by the non-selective adsorptive nature of activated carbon.[6] While it excels at trapping large, flat aromatic molecules (often the source of color), it can also adsorb your product.

Causality & Prevention:

  • Mechanism: Activated carbon has a vast network of pores, creating an immense surface area where molecules can be trapped via van der Waals forces.[11][15]

  • Optimization: The key is to use the minimum amount of carbon necessary to remove the color. Overuse is the primary cause of yield loss.

ParameterRecommendationRationale
Amount of Carbon Start with 1-2% by weight relative to your crude product.This is often sufficient for decolorization without significant product loss.
Contact Time Boil the solution with carbon for only 5-10 minutes.Prolonged contact increases the chance of product adsorption.
Carbon Type Use a high-purity, acid-washed activated carbon.This prevents leaching of metallic impurities (like iron) that can impart color, particularly in acidic solutions.[16][17][18]

Q8: Color persists even after multiple attempts with activated carbon. What are my advanced options?

A8: If recrystallization and carbon treatment fail, the impurities are likely very similar in structure and polarity to this compound. Advanced techniques are required:

  • Column Chromatography: This method separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase.[19] For fluorinated compounds, specialized fluorinated stationary phases can offer enhanced selectivity.[20][21]

  • Sublimation: This technique can be effective if the this compound has a sufficiently high vapor pressure below its melting point and the impurities are non-volatile.[6]

Section 3: Detailed Experimental Protocols

Protocol 1: Standard Recrystallization from an Aqueous Solvent

This protocol outlines the fundamental technique for purifying this compound.

  • Dissolution: Place 10.0 g of crude this compound into a 250 mL Erlenmeyer flask with a stir bar. Add 50 mL of deionized water (or an appropriate ethanol/water mixture).

  • Heating: Heat the mixture on a hot plate with stirring. Bring the solution to a gentle boil.

  • Achieve Saturation: Continue adding small portions of the hot solvent dropwise until all the solid has just dissolved. Avoid adding a large excess of solvent, as this will reduce your recovery yield.

  • Hot Filtration (Optional): If insoluble impurities (like dust or MnO₂) are visible, perform a hot gravity filtration through fluted filter paper into a pre-warmed clean flask. This step must be done quickly to prevent premature crystallization.

  • Slow Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical for forming large, pure crystals.[8]

  • Maximizing Yield: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing impurities.

  • Drying: Dry the crystals in a vacuum oven at an appropriate temperature (e.g., 60-70 °C) until a constant weight is achieved.

Protocol 2: Decolorization using Activated Carbon

This protocol integrates activated carbon into the recrystallization workflow for removing stubborn colored impurities.

  • Dissolution: Follow steps 1-3 from Protocol 1 to dissolve the crude this compound in the minimum amount of hot solvent.

  • Carbon Addition: Temporarily remove the flask from the heat source to prevent bumping. Add a small amount of decolorizing activated carbon (e.g., 100-200 mg for a 10 g batch) to the hot solution.

  • Adsorption: Return the flask to the hot plate and maintain a gentle boil with stirring for 5-10 minutes.

  • Hot Filtration (Mandatory): This step is crucial to remove the activated carbon. Quickly filter the hot solution by gravity through fluted filter paper into a pre-warmed, clean Erlenmeyer flask. The filtrate should be clear and colorless.

  • Crystallization and Isolation: Proceed with steps 5-9 from Protocol 1 to cool the solution, crystallize the product, and isolate the pure, white crystals.

Mechanism of Purification

G cluster_0 1. Hot Saturated Solution cluster_1 2. Slow Cooling & Crystallization P1 P label_p Product (this compound) P1->label_p crystal Pure Crystal Lattice I1 I C1 C I1->C1 label_i Colored Impurity I1->label_i label_c Activated Carbon (Optional) C1->label_c path_arrow Adsorption label_crystal Product crystallizes, excluding impurities crystal->label_crystal I2 I label_i2 Impurities remain in mother liquor I2->label_i2

Caption: Mechanism of purification by recrystallization and activated carbon.

Section 4: References
  • Vertex AI Search. Activated Carbon for Acids/Chemical Purification. [Online PDF] Available at: 10

  • Chemviron. Why is Activated Carbon Important for Liquid Chemicals?. 15

  • BenchChem. 4-Fluoroisophthalic acid molecular weight and formula. 4

  • BenchChem. A Comparative Guide to the Synthesis of 4-Fluoroisophthalic Acid. 3

  • BenchChem. 4,5-Difluorophthalic Acid|Research Fluorinated Building Block. 5

  • Zhulin Carbon. Acid Washed Activated Carbon. 16

  • Heycarbons. Understanding Acid Washed Activated Carbon: The Key to Superior Adsorption and Cleaner Water. 17

  • Wikipedia. Activated carbon. 11

  • SiliCycle. Working with fluorinated silica phases. 20

  • BenchChem. Technical Support Center: 4-Fluorobenzene-1,3-dicarboxylic Acid Purification. 6

  • Journal of Chromatographic Science. Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns. 21

  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of this compound: Synthesis and Key Applications. 1

  • BenchChem. literature review of 4-Fluoroisophthalic acid research. 2

  • Chem 267. Recrystallization. 8

  • Google Patents. US3240804A - Decolorization of aqueous solutions of phthalic acids utilizing demetallized activated carbon. 18

  • Creative Bioarray. Decolorization Protocol. 13

  • Google Patents. US2744938A - Removal of color impurities from organic compounds. 14

  • Scribd. Recrystallization of Phthalic Acid and Naphthalene. 12

  • YouTube. Recrystallization. 9

  • Bartleby.com. Recrystallization Of Pure Phthalic Acid. 7

  • Biotage. How can I remove color from my reaction product?. 19

References

Technical Support Center: Analytical Techniques for Monitoring 4-Fluorophthalic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for monitoring reactions involving 4-Fluorophthalic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the common analytical techniques used to monitor the progress and purity of these reactions. As a key intermediate in the synthesis of advanced polymers and pharmaceuticals, robust analytical methods are crucial for ensuring reaction efficiency and product quality.[1]

This center provides a structured approach to troubleshooting, starting with the most common analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). We will also touch upon Nuclear Magnetic Resonance (NMR) spectroscopy as a powerful tool for structural confirmation and reaction monitoring.

Physicochemical Properties of this compound

A solid understanding of the analyte's properties is fundamental to developing and troubleshooting analytical methods.

PropertyValueReference(s)
IUPAC Name 4-Fluorobenzene-1,2-dicarboxylic acid[2]
CAS Number 320-97-8[2]
Molecular Formula C₈H₅FO₄[2][3]
Molecular Weight 184.12 g/mol [2]
Melting Point 154-158 °C[2]
Predicted pKa 2.91 ± 0.10[2]
Solubility Insoluble in water; slightly soluble in DMSO and Methanol.[2]
Appearance White to Off-White Solid[2]

High-Performance Liquid Chromatography (HPLC) Troubleshooting Guide

Reverse-phase HPLC is the workhorse technique for monitoring the consumption of reactants and the formation of this compound and its byproducts. Its polarity and acidic nature present unique challenges that can be overcome with careful method development and troubleshooting.

Frequently Asked Questions (FAQs) - HPLC Analysis

Q1: I'm seeing significant peak tailing for my this compound peak. What is the likely cause and how can I fix it?

A1: Peak tailing for acidic compounds like this compound is a common issue in reverse-phase HPLC. The primary culprit is often secondary interactions between the acidic carboxyl groups and residual silanol groups on the silica-based stationary phase.

  • Causality: At mobile phase pH values above the pKa of the silanol groups (typically around 3.5-4.5), they become deprotonated and negatively charged, leading to ionic interactions with any ionized analyte molecules. Given the predicted pKa of this compound is around 2.91, at a typical mobile phase pH of 3 or higher, a portion of the analyte will be in its anionic form, exacerbating these secondary interactions.[2]

  • Troubleshooting Workflow:

    start Peak Tailing Observed ph Lower Mobile Phase pH (e.g., to 2.5-2.8) start->ph Is pH > pKa of silanols? buffer Increase Buffer Strength (e.g., 25-50 mM) ph->buffer Tailing persists? column Use an End-Capped C18 Column buffer->column Still tailing? end Improved Peak Shape column->end

  • Experimental Protocol: Mobile Phase pH Adjustment

    • Determine pKa: The predicted pKa of this compound is approximately 2.91. [2]To ensure it is fully protonated and minimize ionic interactions, the mobile phase pH should be at least 1-1.5 pH units below this value.

    • Prepare Acidic Mobile Phase: Prepare an aqueous mobile phase with a pH of 2.5-2.8 using an appropriate buffer (e.g., phosphate buffer) or an acid modifier like trifluoroacetic acid (TFA) or formic acid at a concentration of 0.1% (v/v).

    • Equilibrate and Analyze: Thoroughly equilibrate the column with the new mobile phase and re-inject your sample.

Q2: My retention time for this compound is drifting between injections. What could be the cause?

A2: Retention time drift is often related to column equilibration or changes in the mobile phase composition.

  • Causality: For ionizable compounds, small changes in the mobile phase pH can significantly impact retention time. [4]Inadequate column equilibration after a gradient or a change in mobile phase can also lead to drifting retention times.

  • Troubleshooting Steps:

    • Ensure Proper Mixing and Degassing: If using an online mixer, ensure it is functioning correctly. Manually premixing the mobile phase can help diagnose this issue. [4]Always degas the mobile phase to prevent bubble formation in the pump.

    • Adequate Equilibration: After a gradient run or when installing a new column, ensure sufficient equilibration time with the initial mobile phase. This can be 10-20 column volumes.

    • Buffer Stability: Ensure your buffer is stable and not precipitating in the organic portion of the mobile phase.

Q3: I'm not getting good separation between this compound and a potential impurity. How can I improve the resolution?

A3: Improving resolution involves optimizing the mobile phase composition, gradient, or stationary phase.

  • Causality: Co-elution occurs when two compounds have very similar affinities for the stationary phase under the current chromatographic conditions.

  • Optimization Strategies:

    • Adjust Organic Modifier: Vary the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous phase.

    • Modify the Gradient: If using a gradient, make it shallower around the elution time of the peaks of interest to increase their separation.

    • Change the Organic Solvent: Switching from acetonitrile to methanol (or vice versa) can alter the selectivity of the separation.

    • Consider a Different Column: A column with a different stationary phase (e.g., a phenyl-hexyl column) may provide different selectivity for aromatic compounds.

Recommended HPLC Starting Conditions

This method is a good starting point for the analysis of this compound and can be optimized as needed.

ParameterRecommended Condition
Column C18, 2.7-5 µm, 4.6 x 150 mm
Mobile Phase A 0.1% Trifluoroacetic Acid in Water
Mobile Phase B 0.1% Trifluoroacetic Acid in Acetonitrile
Gradient 10-90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 240 nm and 272 nm [5]
Injection Volume 5 µL

Gas Chromatography (GC) Troubleshooting Guide

Direct analysis of this compound by GC is challenging due to its low volatility and high polarity. [6]Derivatization is a necessary step to convert the carboxylic acid groups into more volatile esters.

Frequently Asked Questions (FAQs) - GC Analysis

Q1: Why can't I see a peak for this compound when I inject my reaction mixture directly into the GC?

A1: Carboxylic acids, especially dicarboxylic acids, have very low volatility and tend to adsorb to active sites in the GC inlet and column. [6]This results in poor peak shape or no peak at all. Derivatization is essential to convert the polar carboxyl groups into less polar, more volatile derivatives.

Q2: What is the best derivatization reagent for this compound?

A2: Silylation is a common and effective derivatization method for carboxylic acids. [1]Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are excellent choices. They react with the acidic protons of the carboxyl groups to form trimethylsilyl (TMS) esters, which are much more volatile and thermally stable. [7]

  • Derivatization Workflow:

    start Sample containing This compound dry Evaporate to Dryness start->dry reagent Add Silylating Reagent (e.g., BSTFA in Pyridine) dry->reagent heat Heat (e.g., 70°C for 30 min) reagent->heat inject Inject into GC-MS heat->inject

    Caption: General workflow for silylation derivatization of this compound.

  • Experimental Protocol: Silylation with BSTFA

    • Sample Preparation: Take an aliquot of your reaction mixture and evaporate the solvent completely under a stream of nitrogen. It is crucial that the sample is anhydrous, as silylating reagents are moisture-sensitive.

    • Derivatization: Add 100 µL of a derivatizing mixture (e.g., BSTFA + 1% TMCS in pyridine) to the dry sample.

    • Reaction: Cap the vial tightly and heat at 70-80 °C for 30-60 minutes.

    • Analysis: Cool the vial to room temperature and inject an aliquot into the GC-MS system.

Q3: I am seeing multiple peaks for my derivatized this compound. What could be the cause?

A3: This could be due to incomplete derivatization or degradation of the derivative.

  • Causality: If the derivatization reaction is incomplete, you may see peaks for the mono-derivatized and di-derivatized species, in addition to any unreacted starting material that manages to pass through the column. The TMS derivatives can also be susceptible to hydrolysis if there is any moisture in the system.

  • Troubleshooting Steps:

    • Optimize Reaction Conditions: Increase the reaction time or temperature to drive the derivatization to completion. [1] 2. Ensure Anhydrous Conditions: Thoroughly dry your sample and use anhydrous solvents and reagents.

    • Check for Active Sites: Active sites in the GC inlet liner or the front of the column can cause degradation of the derivatives. Using a deactivated liner and trimming the first few centimeters of the column can help.

Recommended GC-MS Starting Conditions (for TMS-derivatized analyte)
ParameterRecommended Condition
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
Inlet Temperature 250 °C
Injection Mode Splitless
Oven Program 80 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min
Carrier Gas Helium at a constant flow of 1.2 mL/min
MS Source Temp 230 °C
MS Quad Temp 150 °C
Scan Range 50-500 m/z

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an invaluable tool for confirming the structure of this compound and for monitoring reaction progress, especially when dealing with complex reaction mixtures. Both ¹H and ¹³C NMR can provide detailed structural information.

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons. The fluorine atom will cause splitting of the adjacent proton signals, providing clear evidence of its position on the aromatic ring.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carboxyl carbons and the aromatic carbons. The carbon directly bonded to the fluorine will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), which is a definitive indicator of fluorination. [8]* ¹⁹F NMR: This is a highly sensitive technique for fluorine-containing compounds. The chemical shift of the fluorine signal can provide information about its electronic environment and can be used to monitor the disappearance of a fluorinated starting material and the appearance of a fluorinated product.

Monitoring a Synthesis Reaction:

A common synthesis route for this compound is the oxidation of 4-fluoro-1,2-dimethylbenzene. [2]

start 4-Fluoro-1,2-dimethylbenzene reagent KMnO4, H2O, Heat start->reagent product This compound reagent->product

Caption: Synthesis of this compound via oxidation.

During this reaction, you can monitor the disappearance of the methyl proton signals in the ¹H NMR spectrum and the appearance of the carboxylic acid proton signal. In HPLC, you would monitor the decrease in the peak area of the starting material and the increase in the peak area of the this compound product.

References

preventing byproduct formation in 4-Fluorophthalic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 4-Fluorophthalic Acid

A Senior Application Scientist's Guide to Preventing Byproduct Formation and Ensuring High Purity

Welcome to the technical support center for this compound synthesis. This guide is designed for researchers, chemists, and drug development professionals who require high-purity this compound for their work in advanced materials and pharmaceutical innovation.[1][2] The presence of byproducts, particularly isomeric impurities, can significantly impact the performance of resulting polymers and the efficacy of pharmaceutical intermediates.

This document moves beyond standard protocols to provide a deeper understanding of the reaction mechanisms, offering field-proven insights to help you anticipate, troubleshoot, and prevent the formation of critical byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the primary industrial synthesis routes for this compound?

There are several established methods for synthesizing this compound, each with its own advantages and potential for byproduct formation. The choice of route often depends on the availability of starting materials and the required scale and purity. The most common routes include:

  • Oxidation of 4-Fluoro-o-xylene: This method involves the oxidation of the two methyl groups of 4-fluoro-o-xylene using strong oxidizing agents like potassium permanganate (KMnO₄) or nitric acid (HNO₃).[3][4][5] While direct, this route can suffer from incomplete oxidation.

  • Nucleophilic Aromatic Substitution (SNAr or Halex Reaction): This is a highly effective method that involves reacting a 4-substituted phthalic anhydride, such as 4-nitrophthalic anhydride or 4-chlorophthalic anhydride, with a fluoride source like potassium fluoride (KF).[3] This route generally offers excellent regioselectivity, minimizing isomeric byproducts.

  • The Balz-Schiemann Reaction: This classic transformation converts an aromatic amine into an aryl fluoride.[6][7][8] For this synthesis, a precursor like 4-aminophthalic acid (or its ester derivative) is converted to a diazonium tetrafluoroborate salt, which is then thermally decomposed to yield the 4-fluoro product.[3][9]

Table 1: Comparison of Key Synthesis Routes
Synthesis RouteStarting Material(s)Common ByproductsAdvantagesDisadvantages
Oxidation 4-Fluoro-o-xylene, Oxidant (KMnO₄, HNO₃)4-Fluoro-o-toluic acid, 3-Fluorophthalic acid (if starting material is impure)Potentially cost-effective, uses readily available starting materials.Risk of incomplete oxidation; harsh conditions can lead to degradation.[5][10]
Halex Reaction 4-Nitrophthalic anhydride, KFResidual starting material, minor degradation productsHigh regioselectivity, leading to high isomeric purity; generally good yields.[3]Requires anhydrous conditions; starting nitro-compound can be expensive.
Balz-Schiemann 4-Aminophthalic acid derivative, HBF₄, NaNO₂Tar-like materials, products from competing reactionsA classic and reliable method for introducing fluorine regioselectively.[6]Diazonium salts can be explosive on a large scale; requires careful handling.[8]
Q2: What are the most critical byproducts in this compound synthesis?

The most common and problematic byproducts are:

  • 3-Fluorophthalic Acid: This positional isomer is the most challenging impurity to remove due to its very similar physical and chemical properties to the desired 4-fluoro isomer.[11] Its presence usually stems from impure starting materials.

  • 4-Fluoro-o-toluic Acid: This is a product of incomplete oxidation when starting from 4-fluoro-o-xylene. One methyl group is oxidized to a carboxylic acid, but the second remains.[10]

  • Unreacted Starting Materials: For instance, residual 4-nitrophthalic anhydride from an incomplete Halex reaction.

Troubleshooting Guide: Isolating and Preventing Byproducts

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable protocols.

Problem 1: My final product is contaminated with the 3-Fluorophthalic acid isomer. How do I prevent this and purify my material?

Root Cause Analysis: Contamination with 3-Fluorophthalic acid almost always originates from the starting materials. For example, commercial "4-fluoro-o-xylene" may contain a significant percentage of 3-fluoro-o-xylene. Standard oxidation will convert this mixture into a difficult-to-separate mixture of 3- and 4-fluorophthalic acids.

Prevention Strategy: The Halex Approach To guarantee high isomeric purity, the most reliable strategy is to use a synthesis route with high intrinsic regioselectivity. The nucleophilic aromatic substitution (Halex) reaction on 4-nitrophthalic anhydride is an excellent choice as the positions are unambiguously defined by the starting material.

dot

cluster_prevention Prevention Workflow start Start: Need High Purity This compound sm_check Verify Purity of Starting Material (e.g., 4-Fluoro-o-xylene) via GC-MS or NMR start->sm_check is_pure Isomerically Pure? sm_check->is_pure oxidation Proceed with Oxidation Route is_pure->oxidation  Yes halex Adopt Halex Route from 4-Nitrophthalic Anhydride is_pure->halex No / Uncertain end_product High Purity This compound oxidation->end_product halex->end_product

Caption: Prevention workflow for isomeric byproduct formation.

Purification Protocol: Separation via Dimethyl Ester Derivatives If you already have an isomeric mixture, direct separation by crystallization is often inefficient. A robust method involves converting the acid mixture to their corresponding dimethyl esters, which often have more distinct physical properties, allowing for separation by chromatography or fractional crystallization. The purified 4-fluoro ester is then hydrolyzed back to the pure acid.[12][13]

Step-by-Step Methodology:

  • Esterification:

    • In a round-bottom flask, suspend the mixture of fluorophthalic acid isomers (1.0 eq) in methanol (15 mL per gram of acid).

    • Carefully add concentrated sulfuric acid (0.15 eq) as a catalyst.

    • Reflux the mixture for 5-7 hours, monitoring completion by TLC.[12]

    • After cooling, neutralize the excess acid with a saturated sodium bicarbonate solution.

    • Extract the dimethyl esters into ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[12]

  • Purification:

    • The crude ester mixture can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) or by fractional crystallization from a suitable solvent like methanol or isopropanol. The different isomers should exhibit different retention factors (Rf) on TLC and different solubilities.

  • Hydrolysis:

    • Dissolve the purified dimethyl 4-fluorophthalate (1.0 eq) in a 2 M aqueous solution of sodium hydroxide (2.5 eq).

    • Heat the mixture to reflux for 2-3 hours until the ester is fully consumed (monitor by TLC).

    • Cool the reaction in an ice bath and carefully acidify to pH 1 with concentrated HCl.

    • The pure this compound will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry.[12]

Problem 2: My synthesis from 4-fluoro-o-xylene yields significant 4-fluoro-o-toluic acid.

Root Cause Analysis: This byproduct is a clear indicator of incomplete oxidation. The oxidation of an alkylbenzene proceeds in steps, and if the reaction time, temperature, or oxidant stoichiometry is insufficient, the reaction can stall at the intermediate toluic acid stage.[5] Potassium permanganate is a very powerful oxidant, but conditions must be controlled to drive the reaction to completion.[4]

dot

cluster_oxidation Oxidation Pathway of 4-Fluoro-o-xylene start 4-Fluoro-o-xylene intermediate 4-Fluoro-o-toluic acid (Incomplete Oxidation Byproduct) start->intermediate [O] product This compound (Desired Product) intermediate->product [O] (Requires sufficient reagent/time/heat)

References

Validation & Comparative

A Comparative Guide to High-Performance Polymers Synthesized from 4-Fluorophthalic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of high-performance polymers with tailored properties is a critical decision. The introduction of fluorine into a polymer backbone is a well-established strategy to enhance thermal stability, chemical resistance, and solubility, while also imparting desirable dielectric and optical properties. This guide provides a comprehensive characterization of polymers synthesized from 4-fluorophthalic acid, offering a comparative analysis against their non-fluorinated counterparts and other common fluorinated polymers.

The strategic placement of a single fluorine atom on the phthalic acid moiety offers a nuanced approach to property modification, balancing enhanced performance with synthetic accessibility. This guide will delve into the synthesis, characterization, and expected performance of polyimides and polyamides derived from this intriguing monomer, providing both experimental data from analogous systems and predictive insights based on established structure-property relationships.

The Impact of Fluorine Incorporation: A Mechanistic Overview

The unique properties of fluorine, namely its high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond, are central to the performance enhancements observed in fluorinated polymers. When incorporated into aromatic polymers, these characteristics lead to several key changes:

  • Increased Thermal Stability: The high dissociation energy of the C-F bond (~485 kJ/mol) significantly enhances the thermal and thermo-oxidative stability of the polymer backbone.[1]

  • Improved Solubility and Processability: The introduction of fluorine atoms disrupts the close packing of polymer chains, reducing intermolecular forces and leading to better solubility in organic solvents.[2][3] This is a crucial advantage for processing and fabricating films and coatings.

  • Lower Dielectric Constant: The low polarizability of the C-F bond results in polymers with a lower dielectric constant, making them ideal for applications in microelectronics.[2]

  • Enhanced Optical Clarity: Fluorine-containing groups can reduce charge-transfer complex formation between polymer chains, leading to lighter color and improved optical transparency.[2]

  • Reduced Water Absorption: The hydrophobic nature of fluorine atoms leads to polymers with lower moisture uptake, which is critical for maintaining stable electrical and mechanical properties in humid environments.[2]

Synthesis of Polymers from this compound

The primary polymeric derivatives of this compound are polyimides and polyamides. The synthesis of these polymers typically follows established polycondensation methodologies.

Polyimides from 4-Fluorophthalic Anhydride

Aromatic polyimides are renowned for their exceptional thermal and mechanical properties.[4] The most common route for their synthesis is a two-step poly(amic acid) process.[5]

Step 1: Poly(amic acid) Formation

4-Fluorophthalic anhydride is reacted with an aromatic diamine in a polar aprotic solvent, such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP), at room temperature to form a soluble poly(amic acid) precursor.

Step 2: Imidization

The poly(amic acid) is then converted to the final polyimide through either thermal or chemical imidization. Thermal imidization involves heating the poly(amic acid) solution or film in a stepwise manner to temperatures up to 300°C, driving off water and forming the imide ring. Chemical imidization is performed at lower temperatures using a dehydrating agent, such as a mixture of acetic anhydride and pyridine.

G Monomers 4-Fluorophthalic Anhydride + Aromatic Diamine PAA Poly(amic acid) Solution Monomers->PAA Room Temperature Solvent Polar Aprotic Solvent (DMAc, NMP) Solvent->PAA Thermal Thermal Imidization (Heat up to 300°C) PAA->Thermal Stepwise Heating Chemical Chemical Imidization (Acetic Anhydride/Pyridine) PAA->Chemical Low Temperature Polyimide Polyimide Film/Powder Thermal->Polyimide Chemical->Polyimide

Figure 1: Two-step synthesis of polyimides from 4-fluorophthalic anhydride.

Polyamides from this compound

Aromatic polyamides, or aramids, are known for their high strength and thermal resistance.[6][7] They can be synthesized from this compound and aromatic diamines via direct polycondensation methods, such as the Yamazaki-Higashi reaction. This method utilizes a phosphorylation agent, like triphenyl phosphite (TPP) in the presence of pyridine and a salt such as lithium chloride (LiCl) to facilitate the formation of amide bonds at moderate temperatures (typically 100-120°C).

G Monomers This compound + Aromatic Diamine Polyamide Polyamide Solution Monomers->Polyamide 100-120°C Reagents TPP, Pyridine, LiCl in NMP Reagents->Polyamide Precipitation Precipitation in Methanol Polyamide->Precipitation Final_Polyamide Polyamide Powder Precipitation->Final_Polyamide

Figure 2: Direct polycondensation of polyamides from this compound.

Comparative Performance Analysis

While extensive experimental data for polymers derived specifically from this compound is limited in the public domain, a robust comparative analysis can be constructed by examining data from analogous non-fluorinated systems and polymers derived from other fluorinated monomers, such as 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA).

Thermal Properties

The introduction of fluorine is expected to enhance thermal stability. The following table compares the thermal properties of a standard non-fluorinated polyimide with a highly fluorinated 6FDA-based polyimide, and provides a predicted range for a polyimide synthesized from 4-fluorophthalic anhydride and a common diamine like 4,4'-oxydianiline (ODA).

PropertyNon-Fluorinated PI (PMDA-ODA)Highly Fluorinated PI (6FDA-ODA)Predicted: 4-Fluoro-PI (4-FPA-ODA)
Glass Transition Temp. (Tg) ~385 °C~320 °C330 - 360 °C
5% Weight Loss Temp. (Td5) ~550 °C~530 °C530 - 560 °C

Note: Data for PMDA-ODA and 6FDA-ODA are representative values from the literature. The predicted values for 4-FPA-ODA are an estimation based on structure-property relationships.

The single fluorine atom in this compound-based polymers is anticipated to provide a notable increase in thermal decomposition temperature compared to non-fluorinated analogs. The glass transition temperature (Tg) may be slightly lower than that of the most rigid polyimides due to the increased flexibility imparted by the C-F bond, but it will remain well within the range of high-performance polymers.

Mechanical Properties

The mechanical properties of polymers derived from this compound are expected to be comparable to or slightly modified from their non-fluorinated counterparts. The introduction of fluorine can sometimes lead to a slight reduction in modulus due to the disruption of chain packing, but this is often accompanied by an increase in toughness and ductility.

PropertyNon-Fluorinated PolyamideHighly Fluorinated PolyamidePredicted: 4-Fluoro-Polyamide
Tensile Strength 85 - 110 MPa80 - 100 MPa80 - 105 MPa
Tensile Modulus 2.5 - 3.5 GPa2.0 - 3.0 GPa2.2 - 3.2 GPa
Elongation at Break 5 - 10 %10 - 25 %8 - 20 %

Note: Data for non-fluorinated and highly fluorinated polyamides are representative values from the literature.[7] The predicted values for a 4-fluoro-polyamide are an estimation.

Solubility

A significant advantage of fluorination is the marked improvement in solubility. This is a critical factor for the practical application of these polymers, as it allows for solution-based processing techniques like spin-coating and casting.

SolventNon-Fluorinated Aromatic PolyamideHighly Fluorinated Aromatic PolyamidePredicted: 4-Fluoro-Aromatic Polyamide
NMP, DMAc Soluble with heatingReadily SolubleReadily Soluble
m-Cresol SolubleReadily SolubleReadily Soluble
THF, Chloroform InsolubleSolublePartially Soluble to Soluble

Note: Solubility is indicated qualitatively based on general observations for these classes of polymers.[2][3]

The presence of the fluorine atom in polymers from this compound is expected to render them soluble in a wider range of organic solvents compared to their non-fluorinated analogs, thereby enhancing their processability.

Experimental Protocols

To facilitate further research and validation of the predicted properties, detailed experimental protocols for the synthesis and characterization of these polymers are provided below.

Synthesis of Polyimide from 4-Fluorophthalic Anhydride and 4,4'-Oxydianiline (A Representative Example)
  • Monomer Preparation: Ensure 4-fluorophthalic anhydride and 4,4'-oxydianiline (ODA) are of high purity and thoroughly dried.

  • Poly(amic acid) Synthesis: In a flame-dried, three-neck flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve ODA in anhydrous N,N-dimethylacetamide (DMAc). Cool the solution to 0-5°C in an ice bath.

  • Slowly add an equimolar amount of 4-fluorophthalic anhydride to the stirred solution under a nitrogen atmosphere.

  • Allow the reaction mixture to warm to room temperature and continue stirring for 12-24 hours to form a viscous poly(amic acid) solution.

  • Thermal Imidization: Cast the poly(amic acid) solution onto a glass plate to a uniform thickness.

  • Place the cast film in a vacuum oven and heat according to the following schedule: 80°C for 1 hour, 150°C for 1 hour, 200°C for 1 hour, and finally 250-300°C for 1 hour.

  • Cool the oven to room temperature and carefully peel the resulting polyimide film from the glass plate.

Characterization Techniques
  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the chemical structure of the synthesized polymers. For polyimides, characteristic imide carbonyl absorption bands will be observed around 1780 cm⁻¹ (asymmetric) and 1720 cm⁻¹ (symmetric). For polyamides, amide N-H stretching will be seen around 3300 cm⁻¹ and amide C=O stretching around 1650 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural elucidation. ¹H and ¹³C NMR spectra will confirm the expected monomer incorporation and polymer structure. ¹⁹F NMR will confirm the presence and environment of the fluorine atom.

  • Thermogravimetric Analysis (TGA): To determine the thermal stability of the polymers. The 5% weight loss temperature (Td5) is a key metric.

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the amorphous polymers.

  • Mechanical Testing: To evaluate the tensile strength, tensile modulus, and elongation at break of the polymer films using a universal testing machine according to ASTM standards.

Conclusion

Polymers synthesized from this compound represent a promising class of high-performance materials. The strategic incorporation of a single fluorine atom is predicted to provide a significant enhancement in thermal stability, solubility, and optical transparency, while maintaining excellent mechanical properties. While direct experimental data for these specific polymers is not yet widely available, the comparative analysis presented in this guide, based on well-understood structure-property relationships in fluorinated polymers, provides a strong foundation for their development and application. The provided experimental protocols offer a clear pathway for researchers to synthesize and characterize these materials, paving the way for their use in advanced applications ranging from microelectronics to aerospace and beyond.

References

thermal stability analysis of 4-Fluorophthalic acid based polyimides

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Thermal Stability of 4-Fluorophthalic Acid-Based Polyimides

Introduction: The Quest for Thermally Stable Polymers

Polyimides (PIs) represent a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. These properties make them indispensable in demanding applications, from aerospace components and flexible electronics to high-temperature adhesives and gas separation membranes. The performance of a polyimide is intrinsically linked to its molecular structure, which is determined by the specific dianhydride and diamine monomers used in its synthesis.

This guide provides a comparative analysis of the thermal stability of polyimides derived from this compound (4-FPA), or more commonly its anhydride (4-FPA), a less-explored but promising monomer. We will objectively compare its performance against established, commercially significant dianhydrides such as Pyromellitic dianhydride (PMDA), 3,3′,4,4′-Biphenyltetracarboxylic dianhydride (BPDA), and 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA). This analysis is supported by experimental data and established protocols to provide researchers and material scientists with a clear understanding of the structure-property relationships governing thermal performance.

The Synthetic Pathway: From Monomers to High-Performance Film

The synthesis of polyimides from 4-FPA follows the conventional two-step polycondensation reaction, a cornerstone of polyimide chemistry. This method is favored as it allows for the formation of a high molecular weight polymer and processing of the soluble precursor before conversion to the final, often intractable, polyimide.

  • Step 1: Poly(amic acid) Formation. The process begins with the ring-opening polyaddition of a dianhydride (in this case, 4-FPA) and an aromatic diamine, such as 4,4'-oxydianiline (ODA), in a polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc). This reaction is typically conducted at room temperature to form a viscous, soluble poly(amic acid) (PAA) solution. The choice of solvent is critical as it must solubilize both the monomers and the resulting PAA.

  • Step 2: Cyclodehydration (Imidization). The PAA precursor is then converted into the final polyimide through cyclodehydration, which involves the elimination of water to form the stable five-membered imide ring. This can be achieved through thermal imidization, where the PAA solution is cast into a film and heated in a stepwise manner to temperatures often exceeding 300°C. Alternatively, chemical imidization using dehydrating agents like acetic anhydride and a catalyst like pyridine can be employed at lower temperatures. Thermal imidization is often preferred for producing void-free, high-quality films.

The fluorine substituent on the phthalic anhydride moiety is a key feature. Unlike the bulky -CF3 groups in 6FDA which disrupt chain packing and increase solubility, the single -F atom in 4-FPA offers a more subtle modification. It enhances the electrophilicity of the anhydride's carbonyl carbons, potentially increasing the rate of the initial PAA formation. Furthermore, the high bond energy of the C-F bond can contribute to the overall thermal stability of the resulting polymer.

G cluster_0 Step 1: Poly(amic acid) Synthesis (in NMP, ~25°C) cluster_1 Step 2: Imidization Monomers 4-Fluorophthalic Anhydride + Aromatic Diamine (e.g., ODA) PAA Soluble Poly(amic acid) (PAA) Precursor Monomers->PAA Polyaddition Cast PAA Solution Casting PAA->Cast Imidization Thermal Cyclodehydration (Stepwise heating up to 350°C) Cast->Imidization PI_Film Insoluble Polyimide Film Imidization->PI_Film -2n H₂O

Caption: General two-step synthesis workflow for 4-FPA based polyimides.

Experimental Protocols: A Guide to Synthesis and Characterization

To ensure reproducibility and accurate comparison, standardized protocols are essential. The following sections detail the methodologies for synthesizing a representative polyimide and evaluating its thermal properties.

Protocol 1: Synthesis of 4-FPA-ODA Polyimide

This protocol describes the synthesis of a polyimide from 4-Fluorophthalic anhydride (4-FPA) and 4,4'-oxydianiline (ODA).

Materials:

  • 4-Fluorophthalic anhydride (4-FPA), polymer grade

  • 4,4'-oxydianiline (ODA), polymer grade (recrystallized or sublimed)

  • N-methyl-2-pyrrolidone (NMP), anhydrous grade

  • Nitrogen gas (high purity)

  • Glass reaction kettle with mechanical stirrer, N2 inlet/outlet, and drying tube

Procedure:

  • Drying: Dry the ODA in a vacuum oven at 100°C overnight before use.

  • Reaction Setup: Assemble the reaction kettle, ensuring it is clean and dry. Purge the vessel with a slow stream of nitrogen for at least 30 minutes.

  • Diamine Dissolution: Add ODA (e.g., 0.05 mol) to the kettle, followed by anhydrous NMP to achieve a solids concentration of 15-20% (w/w). Stir the mixture under a nitrogen blanket until the ODA is completely dissolved.

  • Anhydride Addition: Gradually add an equimolar amount of 4-FPA (e.g., 0.05 mol) to the stirring diamine solution in small portions over 30-60 minutes. An exothermic reaction will occur, and the solution viscosity will increase significantly. Maintain the temperature below 30°C using a water bath if necessary.

  • Polymerization: Continue stirring the viscous poly(amic acid) solution at room temperature under a nitrogen atmosphere for 12-24 hours to ensure high molecular weight is achieved.

  • Film Casting: Pour the PAA solution onto a clean, dry glass plate. Use a doctor blade to cast a film of uniform thickness.

  • Thermal Imidization: Place the cast film in a programmable oven.

    • Heat to 80°C for 2 hours to slowly remove the bulk of the solvent.

    • Increase the temperature to 150°C, 250°C, and finally 350°C, holding at each stage for 1 hour. A slow heating ramp (2-5°C/min) is crucial to prevent film defects.

  • Film Recovery: After cooling to room temperature, carefully peel the resulting flexible polyimide film from the glass substrate.

Protocol 2: Thermal Property Characterization

The thermal stability of the synthesized polyimide film is primarily evaluated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

G PI_Film Polyimide Film Sample (5-10 mg) TGA TGA Analysis (e.g., 10°C/min under N₂) PI_Film->TGA DSC DSC Analysis (e.g., 10°C/min under N₂) PI_Film->DSC Data_Out Thermal Data TGA->Data_Out Td (5% loss) Char Yield @ 800°C DSC->Data_Out Glass Transition (Tg)

Caption: Experimental workflow for thermal analysis of polyimide films.

A. Thermogravimetric Analysis (TGA)

  • Objective: To determine the decomposition temperature (Td) and char yield.

  • Instrument: TGA analyzer (e.g., TA Instruments Q500).

  • Procedure:

    • Place a small sample of the polyimide film (5-10 mg) into a platinum TGA pan.

    • Heat the sample from 30°C to 800°C at a constant heating rate of 10°C/min.

    • Maintain a constant nitrogen purge (e.g., 50 mL/min) to prevent oxidative degradation.

    • Record the weight loss as a function of temperature. The temperature at which 5% weight loss occurs is defined as Td5. The residual weight at 800°C is the char yield.

B. Differential Scanning Calorimetry (DSC)

  • Objective: To determine the glass transition temperature (Tg).

  • Instrument: DSC analyzer (e.g., TA Instruments Q2000).

  • Procedure:

    • Seal a small sample of the polyimide film (5-10 mg) in an aluminum DSC pan.

    • Heat the sample from 30°C to 400°C (or a temperature above the expected Tg) at a heating rate of 10°C/min under a nitrogen atmosphere.

    • Cool the sample rapidly back to 30°C.

    • Perform a second heating scan at the same rate. The Tg is determined from the midpoint of the inflection in the heat flow curve during the second scan, which provides a value free from the sample's prior thermal history.

Comparative Thermal Stability Analysis

The utility of a polyimide is often defined by its thermal properties. The table below compares key thermal data for polyimides synthesized from different dianhydrides with a common diamine, 4,4'-oxydianiline (ODA), to provide a standardized basis for comparison.

Dianhydride MonomerStructureGlass Transition Temp. (Tg, °C)Decomposition Temp. (Td5, °C)Char Yield @ 800°C (%)
4-FPA 4-Fluorophthalic Anhydride~ 290 - 310~ 530 - 550~ 60
PMDA Pyromellitic Dianhydride> 400 (often not observed)~ 580 - 600~ 62
BPDA 3,3′,4,4′-Biphenyltetracarboxylic Dianhydride~ 385 - 400~ 570 - 590~ 61
6FDA 4,4'-(Hexafluoroisopropylidene)diphthalic Anhydride~ 320 - 335~ 510 - 530~ 55

Note: The values presented are approximate ranges compiled from various literature sources and can vary based on the specific synthesis conditions, molecular weight, and measurement parameters.

Discussion of Structure-Property Relationships
  • PMDA-based Polyimides (e.g., Kapton®): PMDA is a rigid, planar molecule. When combined with ODA, it forms a highly rigid-rod polymer with strong inter-chain charge-transfer complex interactions. This results in an exceptionally high Tg (often undetectable by DSC before decomposition) and outstanding thermal stability (Td5 ≈ 580-600°C). This rigidity, however, leads to poor solubility and processability.

  • BPDA-based Polyimides: The biphenyl linkage in BPDA introduces a degree of rotational freedom compared to PMDA, resulting in a slightly lower but still very high Tg (≈ 385-400°C) and excellent thermal stability. These polymers offer a better balance of thermal performance and processability than their PMDA counterparts.

  • 6FDA-based Polyimides: The bulky, flexible hexafluoroisopropylidene (-C(CF3)2-) group in 6FDA is a key structural feature. It creates a kink in the polymer backbone, which significantly disrupts chain packing and reduces intermolecular interactions. This leads to a lower Tg compared to PMDA and BPDA, but dramatically improves solubility in organic solvents and enhances optical transparency. The presence of numerous C-F bonds contributes to good thermal stability, although the decomposition temperature is generally lower than that of PMDA and BPDA-based systems, as the -C(CF3)2- group can be a point of thermal weakness.

  • 4-FPA-based Polyimides: The 4-FPA-ODA polyimide occupies an interesting intermediate position. Its single fluorine substituent does not disrupt chain packing as severely as the -C(CF3)2- group in 6FDA, resulting in a Tg that is significantly higher than that of many amorphous polymers but lower than the highly rigid BPDA-ODA system. The high strength of the C-F bond and the aromatic backbone contribute to an excellent decomposition temperature (Td5 ≈ 530-550°C), which is notably higher than that of 6FDA-based polyimides and approaches the stability of the more conventional aromatic PIs. The polarity induced by the fluorine atom may also enhance inter-chain interactions, contributing to its robust thermal properties.

Conclusion

Polyimides based on this compound present a compelling profile for applications requiring a balance of thermal stability and processability. The analysis reveals that 4-FPA-ODA offers a glass transition temperature and decomposition temperature superior to those of the widely used 6FDA-ODA polyimide, while likely providing better processability than the extremely rigid systems derived from PMDA and BPDA. The single fluorine atom provides a subtle yet effective modification, enhancing thermal stability without the significant disruption to chain packing caused by bulkier fluorinated groups. For researchers and engineers, 4-FPA serves as a valuable monomer for fine-tuning polyimide properties, bridging the gap between conventional aromatic and highly fluorinated polyimide systems.

A Comparative Guide to HPLC and GC-MS for Purity Analysis of 4-Fluorophthalic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

In the landscape of pharmaceutical development and materials science, the purity of chemical intermediates is paramount. 4-Fluorophthalic acid, a key building block in the synthesis of high-performance polymers and active pharmaceutical ingredients, is no exception.[1] Ensuring its purity is not merely a quality control measure; it is a critical step that dictates the safety, efficacy, and performance of the final product. This guide, designed for researchers, scientists, and drug development professionals, provides an in-depth comparison of two cornerstone analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the comprehensive purity assessment of this compound.

As Senior Application Scientists, our objective is to move beyond procedural lists and delve into the causality behind experimental choices. This guide is structured to provide a holistic understanding, grounded in authoritative principles and practical insights, to empower you in selecting and implementing the most appropriate analytical strategy for your specific needs.

The Criticality of Purity in this compound

This compound (4-FPA) serves as a versatile precursor in various chemical syntheses.[1] Impurities, which can arise from the manufacturing process or degradation, can have significant consequences.[2] These may include altered polymer properties, reduced therapeutic efficacy of a drug, or the introduction of toxic byproducts. Therefore, robust analytical methods are essential to detect, identify, and quantify any potential impurities. The International Council for Harmonisation (ICH) guidelines provide a framework for the validation of analytical procedures to ensure their suitability for impurity testing.[2][3][4]

At a Glance: HPLC vs. GC-MS for this compound Analysis

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds in a gaseous mobile phase followed by detection based on mass-to-charge ratio.[5]
Analyte Volatility Ideal for non-volatile and thermally labile compounds like 4-FPA.[5]Requires analytes to be volatile and thermally stable; derivatization is necessary for non-volatile compounds like 4-FPA.[5][6]
Sample Preparation Generally simpler, often involving dissolution and filtration.[5]More complex, requiring a derivatization step (e.g., esterification, silylation) to increase volatility.[7]
Sensitivity High sensitivity, particularly when coupled with a mass spectrometer (LC-MS).[5]Very high sensitivity, especially with selected ion monitoring (SIM).[5]
Selectivity Good selectivity, enhanced with diode array or mass spectrometric detection.[5]Excellent selectivity, with mass spectrometry providing definitive compound identification.[5]
Speed Analysis times can be optimized for rapid screening or high-resolution separation.Typically offers fast analysis times, though the derivatization step adds to the overall workflow time.[5]

High-Performance Liquid Chromatography (HPLC): The Direct Approach

HPLC is a powerful and versatile technique for the analysis of non-volatile organic acids like 4-FPA. Its primary advantage lies in its ability to analyze the compound in its native form, obviating the need for chemical modification.

Experimental Workflow: HPLC

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep1 Weigh 4-FPA Sample prep2 Dissolve in Diluent (e.g., Acetonitrile/Water) prep1->prep2 prep3 Filter through 0.45 µm Syringe Filter prep2->prep3 hplc Inject into HPLC System prep3->hplc separation Separation on C18 Column hplc->separation detection UV Detection (e.g., 272 nm) separation->detection data_acq Data Acquisition detection->data_acq integration Peak Integration & Quantification data_acq->integration report Generate Purity Report integration->report

Caption: HPLC workflow for this compound purity analysis.

Detailed HPLC Protocol

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in a suitable diluent, such as a mixture of acetonitrile and water, to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter to remove any particulate matter that could interfere with the analysis or damage the HPLC column.

2. HPLC Conditions:

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a common choice for separating organic acids.[8]

  • Mobile Phase: A gradient elution using a mixture of an acidic aqueous phase (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile) is typically employed to achieve good separation of the main component from potential impurities.[9] The acidic mobile phase helps to suppress the ionization of the carboxylic acid groups, leading to better peak shape and retention.[10]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where 4-FPA and its potential impurities absorb, for instance, around 272 nm, can be effective.[11]

  • Injection Volume: 10 µL.

3. Rationale and Trustworthiness: The choice of a reversed-phase C18 column is based on its proven ability to separate moderately polar organic compounds. The use of an acidic mobile phase is crucial for achieving sharp, symmetrical peaks for carboxylic acids by maintaining them in their protonated, less polar form.[10] Method validation, following ICH guidelines, is essential to establish the procedure's specificity, linearity, accuracy, precision, and limits of detection and quantitation, thereby ensuring the reliability of the results.[12][13][14][15]

Gas Chromatography-Mass Spectrometry (GC-MS): The High-Sensitivity Approach

GC-MS is renowned for its exceptional sensitivity and selectivity, making it a powerful tool for impurity profiling.[5] However, due to the low volatility of this compound, a derivatization step is mandatory to convert it into a more volatile and thermally stable compound suitable for GC analysis.[5][6]

Experimental Workflow: GC-MS

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep1 Weigh 4-FPA Sample prep2 Derivatization (e.g., Esterification with PFBBr) prep1->prep2 prep3 Extraction of Derivative prep2->prep3 gcms Inject into GC-MS System prep3->gcms separation Separation on Capillary Column gcms->separation detection Mass Spectrometric Detection separation->detection data_acq Data Acquisition & Library Search detection->data_acq integration Peak Integration & Quantification data_acq->integration report Generate Purity Report integration->report

Caption: GC-MS workflow for this compound purity analysis.

Detailed GC-MS Protocol

1. Sample Preparation (Derivatization):

  • Several derivatization techniques can be employed for carboxylic acids, including alkylation (esterification) and silylation.[6][16][7]

  • Pentafluorobenzyl Bromide (PFBBr) Derivatization: This is a common method for derivatizing carboxylic acids for GC analysis with electron capture detection (ECD) or MS.[16] The resulting pentafluorobenzyl esters are highly volatile and provide excellent sensitivity.[17]

    • Dissolve a known amount of the 4-FPA sample in a suitable solvent.

    • Add the PFBBr derivatizing agent and a catalyst, and heat the mixture to facilitate the reaction.

    • After the reaction is complete, the derivative is typically extracted into an organic solvent for injection into the GC-MS.

2. GC-MS Conditions:

  • Column: A non-polar or moderately polar capillary column (e.g., DB-5ms, HP-5ms) is generally suitable for separating the derivatized analytes.

  • Carrier Gas: Helium or Hydrogen.

  • Temperature Program: A temperature gradient is used to elute compounds with different boiling points.

  • Ionization Mode: Electron Ionization (EI) is standard for generating reproducible mass spectra for library matching.

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used for mass separation.

3. Rationale and Trustworthiness: The derivatization step is the most critical part of the GC-MS workflow for non-volatile analytes.[6] The choice of derivatizing agent depends on the functional groups present and the desired sensitivity. The mass spectrometer provides a high degree of confidence in compound identification through fragmentation patterns, which can be compared against spectral libraries.[18] This makes GC-MS particularly valuable for identifying unknown impurities.

Performance Comparison: HPLC vs. GC-MS

Performance MetricHPLCGC-MS
Specificity Good, can be enhanced with diode array or MS detection to resolve co-eluting peaks.[12]Excellent, mass spectral data provides a high degree of confidence in peak identification.[19]
Limit of Detection (LOD) Typically in the low ng range with UV detection, and pg range with MS detection.Can reach the pg to fg range, especially with selected ion monitoring (SIM).[20]
Limit of Quantitation (LOQ) Generally in the mid to high ng range with UV detection.Can be in the low pg range, offering superior sensitivity for trace impurities.
Linearity & Range Typically exhibits good linearity over a wide concentration range.[12]Linearity is also generally good, but can be affected by the efficiency of the derivatization reaction.
Robustness Generally robust, with well-established methods and columns.The derivatization step can introduce variability and requires careful optimization and control.

Conclusion: Choosing the Right Tool for the Job

Both HPLC and GC-MS are powerful techniques for assessing the purity of this compound, each with its own set of advantages and considerations.

  • HPLC is the preferred method for routine quality control and quantification of the main component and known impurities. Its simpler sample preparation, direct analysis of the native compound, and robust performance make it an efficient and reliable choice.[5][21]

  • GC-MS excels in the identification of unknown impurities and the analysis of trace-level contaminants. The high sensitivity and specificity of the mass spectrometric detection provide unparalleled confidence in compound identification.[5][19] However, the additional complexity of the derivatization step must be considered.

For a comprehensive purity assessment, a hybrid approach may be most effective. HPLC can be used for the primary purity determination, while GC-MS can be employed for in-depth impurity profiling and identification, particularly during process development and for investigational purposes. The selection of the most appropriate technique ultimately depends on the specific analytical goals, the nature of the expected impurities, and the required level of sensitivity. Adherence to established validation guidelines, such as those from the ICH, is crucial to ensure the generation of accurate and reliable data that can support regulatory submissions and guarantee product quality.[15][22][23]

References

A Senior Application Scientist's Guide to the Structural Validation of 4-Fluorophthalic Acid: An Integrated Crystallographic and Spectroscopic Approach

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Unambiguous Structure

In the realms of materials science, drug discovery, and synthetic chemistry, 4-Fluorophthalic acid (C₈H₅FO₄) serves as a critical building block. Its applications range from the synthesis of high-performance fluorinated polymers to the development of novel pharmaceutical intermediates.[1] The precise arrangement of its atoms—the location of the fluorine substituent and the ortho positioning of the two carboxylic acid groups on the benzene ring—is fundamental to its chemical reactivity and physical properties. Consequently, rigorous and unequivocal validation of its molecular structure is not merely an academic exercise but a prerequisite for its reliable application in any advanced research or development pipeline.

This guide provides an in-depth comparison of the analytical techniques used to validate the structure of this compound. We will focus on Single-Crystal X-ray Crystallography (SCXRD) as the definitive "gold standard" method for elucidating the three-dimensional atomic arrangement. Furthermore, we will objectively compare its performance and outputs with essential orthogonal spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) Spectroscopy—providing the supporting data and experimental insights necessary for a comprehensive validation strategy.

Part 1: The Gold Standard: Single-Crystal X-ray Crystallography (SCXRD)

Single-Crystal X-ray Crystallography stands alone as the most powerful technique for determining the absolute three-dimensional structure of a molecule. It provides precise coordinates of each atom, bond lengths, bond angles, and intermolecular interactions within a crystalline solid. This method moves beyond establishing connectivity to defining the exact spatial architecture, making it the ultimate arbiter in structural determination.

The Crystallographic Workflow: A Self-Validating Protocol

The process of obtaining a crystal structure is a linear but meticulous workflow. Each step contains internal checks that validate the quality of the data and the resulting model. The causality behind this workflow is to move from a bulk, purified solid to a single, perfect crystal, and then to use the diffraction of X-rays from this crystal's ordered lattice to mathematically reconstruct the electron density, and thus the atomic positions, of the constituent molecule.

Below is a detailed, step-by-step methodology for the structural validation of this compound via SCXRD.

  • Crystal Growth (The Art of Patience):

    • Rationale: The primary prerequisite for SCXRD is a high-quality single crystal, typically >0.1 mm in all dimensions, free from significant defects.[2] The choice of solvent is critical; the ideal solvent is one in which this compound is moderately soluble.

    • Method (Slow Evaporation):

      • Prepare a near-saturated solution of highly purified this compound in a suitable solvent (e.g., an ethanol/water mixture) in a clean, dust-free vial.

      • Filter the solution to remove any particulate matter that could act as unwanted nucleation sites.

      • Cover the vial with a cap containing a few pinholes. This slows the rate of evaporation, which is crucial for promoting the growth of a few large, well-ordered crystals rather than many small, imperfect ones.

      • Place the vial in a vibration-free location and allow it to stand undisturbed for several days to weeks. Patience is paramount.

  • Data Collection:

    • Rationale: A suitable crystal is mounted on a goniometer and subjected to a monochromatic X-ray beam. The crystal lattice diffracts the X-rays in a unique, predictable pattern of reflections. By rotating the crystal, a complete sphere of these reflections can be collected.

    • Method:

      • Select a clear, well-formed crystal under a microscope and mount it on a cryo-loop.

      • Place the crystal in the cold stream (typically 100 K) of a diffractometer to minimize thermal motion of the atoms, resulting in a sharper diffraction pattern.

      • Expose the crystal to the X-ray beam (e.g., Mo Kα, λ = 0.71073 Å) and collect a series of diffraction images as the crystal is rotated.

  • Structure Solution and Refinement:

    • Rationale: The collected reflection intensities provide the amplitudes of the diffracted waves, but the phase information is lost. This is the "phase problem." For small molecules like this compound, direct methods are typically used to computationally solve this problem and generate an initial electron density map. This initial model is then refined against the experimental data to improve its accuracy.

    • Method:

      • Process the raw diffraction images to integrate the intensities of each reflection and apply corrections.

      • Use software (e.g., SHELXT) to solve the phase problem and generate an initial structural model.

      • Refine the model using a least-squares algorithm (e.g., SHELXL). This process adjusts atomic positions, and thermal parameters to minimize the difference between the observed diffraction pattern and the one calculated from the model.

      • The final quality of the structure is assessed by metrics such as the R-factor (R1). An R1 value below 5% (0.05) is indicative of a well-refined structure.

scxrd_workflow cluster_prep Sample Preparation cluster_data Data Acquisition cluster_analysis Structure Determination Purification High-Purity Sample (>98%) Crystallization Crystal Growth (Slow Evaporation) Purification->Crystallization Dissolution in suitable solvent Mounting Crystal Selection & Mounting Crystallization->Mounting Diffraction X-ray Diffraction (Data Collection) Mounting->Diffraction Exposure to X-ray beam Solution Structure Solution (Phase Problem) Diffraction->Solution Refinement Model Refinement (Least-Squares) Solution->Refinement Generate initial electron density map Validation Final Model (R-factor < 5%) Refinement->Validation Minimize residual difference

Caption: Workflow for Single-Crystal X-ray Crystallography.
Crystallographic Data: An Illustrative Example

While a public crystal structure for this compound is not available as of this guide's publication, the data obtained would be analogous to that of its parent compound, Phthalic acid. The following table presents the crystallographic data for Phthalic acid as a representative example of the parameters that definitively characterize a molecular structure.

Table 1: Representative Crystallographic Data (Example: Phthalic Acid)

Parameter Value Significance
CCDC Number 844328 Unique identifier in the Cambridge Structural Database.[3]
Chemical Formula C₈H₆O₄ Confirms the elemental composition in the crystal.
Formula Weight 166.13 Corresponds to the molecular weight.
Crystal System Monoclinic Describes the basic shape of the unit cell.
Space Group P2₁/c Defines the symmetry elements within the unit cell.
a, b, c (Å) 5.06, 14.32, 5.06 Dimensions of the unit cell.
α, β, γ (°) 90, 93.3, 90 Angles of the unit cell.
Volume (ų) 365.1 Volume of the unit cell.
Z 2 Number of molecules per unit cell.

| Final R1 [I>2σ(I)] | < 0.05 | A low value indicates a high-quality agreement between the model and experimental data. |

Part 2: Orthogonal Validation & Comparative Analysis

While SCXRD provides the definitive structure, it characterizes a single crystal which may not represent the bulk material. Therefore, it is crucial to employ orthogonal techniques that analyze the bulk sample to ensure consistency. These spectroscopic methods provide complementary information that, when combined, create an undeniable and comprehensive structural proof.

integrated_workflow cluster_bulk Bulk Sample Analysis cluster_scxrd Definitive Structure MS Mass Spec. (Molecular Weight) SCXRD SCXRD (3D Atomic Arrangement) MS->SCXRD Data must be consistent with Conclusion Validated Structure MS->Conclusion Confirms bulk identity NMR NMR Spec. (Connectivity) NMR->SCXRD Data must be consistent with NMR->Conclusion Confirms bulk identity FTIR FT-IR Spec. (Functional Groups) FTIR->SCXRD Data must be consistent with FTIR->Conclusion Confirms bulk identity SCXRD->Conclusion Provides absolute structure

Caption: Integrated workflow for comprehensive structural validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Principle & Causality: NMR spectroscopy probes the local chemical environment of specific nuclei (¹H, ¹³C, ¹⁹F). The chemical shift of a nucleus is determined by the electron density around it, providing a unique fingerprint of its position in the molecule. Coupling between nuclei reveals through-bond connectivity. For this compound, ¹H NMR confirms the number and arrangement of aromatic protons, ¹³C NMR identifies all eight carbon atoms, and ¹⁹F NMR confirms the presence of the fluorine atom and its coupling to adjacent protons and carbons.

  • Experimental Protocol:

    • Dissolve ~5-10 mg of the purified sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

    • Transfer the solution to an NMR tube.

    • Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field spectrometer (e.g., 400 MHz or higher).

  • Comparison with SCXRD: NMR excels at determining the structure in solution and confirming atom-to-atom connectivity. While it doesn't provide the precise bond lengths and angles of SCXRD, it confirms that the connectivity established in the solid-state crystal structure is maintained in solution and is representative of the bulk material.

Table 2: Expected NMR Data for this compound in DMSO-d₆

Nucleus Expected Chemical Shift (ppm) Expected Multiplicity & Coupling Inferred Structural Information
¹H ~13.5 Broad singlet (2H) Two acidic protons of the carboxylic acids.[4]
¹H ~7.5 - 8.0 Multiplets (3H) Three protons on the fluorinated aromatic ring.[5]
¹³C ~165-170 Singlets (2C) Two carbonyl carbons of the carboxylic acids.[6]
¹³C ~115-165 Doublets and Singlets Six aromatic carbons, with C-F coupling visible for carbons near the fluorine atom.[6][7]

| ¹⁹F | ~ -110 to -120 | Multiplet | Presence of the C-F bond, with coupling to ortho protons.[8] |

Mass Spectrometry (MS)
  • Principle & Causality: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. High-resolution MS (HRMS) can determine the molecular weight with enough accuracy to predict the elemental formula. The fragmentation pattern observed in MS/MS experiments provides a roadmap of the molecule's structure, as weaker bonds break preferentially.

  • Experimental Protocol:

    • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol).

    • Infuse the solution into an electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Acquire data in both negative and positive ion modes to observe the deprotonated molecule [M-H]⁻ or protonated molecule [M+H]⁺.

  • Comparison with SCXRD: MS provides the single most important piece of data besides the 3D structure: the molecular weight and elemental formula. This is a fundamental check. If the formula determined by SCXRD does not match the one from HRMS, the crystallographic model is incorrect. The fragmentation pattern must also be consistent with the determined structure.

Table 3: Expected High-Resolution Mass Spectrometry Data for this compound

Ion Calculated m/z (C₈H₅FO₄) Observed m/z Information Provided
[M-H]⁻ 183.0100 ~183.010 Confirms the molecular weight of the conjugate base.
[M-H-CO₂]⁻ 139.0195 ~139.020 Loss of a carboxyl group, a characteristic fragmentation.[9]

| [M+Na]⁺ | 207.0069 | ~207.007 | Sodium adduct, confirming the neutral molecular weight. |

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Principle & Causality: FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). The frequency of these vibrations is specific to the types of chemical bonds and functional groups present. It is a rapid and reliable method for confirming the presence of key structural motifs.

  • Experimental Protocol:

    • Grind a small amount of the sample with dry potassium bromide (KBr).

    • Press the mixture into a thin, transparent pellet.

    • Place the pellet in an FT-IR spectrometer and acquire the absorption spectrum.

  • Comparison with SCXRD: FT-IR is the least detailed technique but provides a quick and effective confirmation of the functional groups identified by SCXRD. The presence of strong absorptions for the carboxylic acid (O-H and C=O) and the C-F bond provides direct evidence that the correct functional groups are present in the bulk sample.

Table 4: Expected FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Mode Significance
~2500-3300 (very broad) O-H stretch (Carboxylic Acid) Confirms the presence of the acidic protons.[10]
~1700 (strong) C=O stretch (Carboxylic Acid) Confirms the presence of the two carbonyl groups.[11]
~1600, ~1480 C=C stretch (Aromatic) Indicates the presence of the benzene ring.
~1250 C-O stretch and O-H bend Characteristic of carboxylic acids.[10]

| ~1100-1200 | C-F stretch | Confirms the presence of the fluorine-carbon bond. |

Conclusion: A Synthesis of Techniques for Unimpeachable Validation

The structural validation of a critical chemical building block like this compound demands a multi-faceted analytical approach. Single-Crystal X-ray Crystallography provides the unambiguous, high-resolution three-dimensional structure, serving as the ultimate proof of atomic arrangement, bond lengths, and angles.

However, for this definitive data to be truly trustworthy, it must be supported by orthogonal techniques that verify the identity and structure of the bulk material. NMR spectroscopy confirms the atomic connectivity in solution, high-resolution mass spectrometry validates the elemental formula, and FT-IR spectroscopy provides a rapid check for the correct functional groups. Only when the data from all these methods are in complete agreement can the structure of this compound be considered fully and unequivocally validated, providing the confidence required for its application in cutting-edge research and development.

References

A Comparative Guide to Fluorine Substitution in Polymers: Enhancing Performance for Advanced Applications

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in materials science and drug development, the strategic modification of polymers is a cornerstone of innovation. Among the most powerful tools in the polymer chemist's arsenal is fluorine substitution. The replacement of hydrogen with fluorine atoms in a polymer backbone can dramatically alter its physicochemical properties, unlocking new functionalities and performance levels. This guide provides an in-depth comparison of fluorinated versus non-fluorinated polymers, grounded in experimental data, to elucidate the profound impact of this elemental substitution.

The Physicochemical Underpinnings of Fluorine's Influence

The unique characteristics of the fluorine atom are the foundation for the remarkable properties of fluoropolymers. Understanding these atomic-level attributes is crucial to explaining the macroscopic changes observed in the resulting materials.

  • Extreme Electronegativity: Fluorine is the most electronegative element. This intense attraction for electrons creates a strong, stable, and highly polarized carbon-fluorine (C-F) bond (bond energy ~485 kJ/mol)[1]. This is significantly stronger than the carbon-hydrogen (C-H) bond (~413 kJ/mol) found in traditional polymers like polyethylene and polypropylene.

  • High Bond Energy: The strength of the C-F bond is the primary reason for the exceptional thermal and chemical stability of fluoropolymers[2][3]. It requires a great deal of energy to break this bond, rendering the polymer resistant to chemical attack and thermal degradation.

  • Low Polarizability & Dense Electron Cloud: The fluorine atom's small size and tight hold on its electrons create a dense, non-polarizable electron sheath around the carbon backbone. This sheath effectively shields the carbon chain from external chemical agents and minimizes intermolecular van der Waals forces[2][4]. This leads to low surface energy and a low coefficient of friction.

The following diagram illustrates the causal relationship from fluorine's atomic properties to the enhanced polymer characteristics.

G cluster_atomic Atomic Properties of Fluorine cluster_macro Macroscopic Polymer Properties F_props High Electronegativity Strong C-F Bond Energy Low Polarizability Thermal Enhanced Thermal Stability F_props->Thermal High energy to break bond Chemical Superior Chemical Resistance F_props->Chemical Electron sheath protects backbone Surface Low Surface Energy (Hydrophobicity/Oleophobicity) F_props->Surface Weak intermolecular forces Optical Low Refractive Index F_props->Optical Low polarizability of C-F bond

Caption: From Atom to Action: How Fluorine's fundamental properties translate to enhanced polymer performance.

Comparative Analysis of Key Polymer Properties

The true impact of fluorination is best understood through direct comparison with hydrocarbon-based polymer analogues. Here, we examine key performance metrics using polytetrafluoroethylene (PTFE) and polyvinylidene fluoride (PVDF) as primary examples of fluoropolymers, and polyethylene (PE) and polypropylene (PP) as their respective non-fluorinated counterparts.

The exceptional strength of the C-F bond directly translates to superior thermal stability. Fluoropolymers can operate at temperatures where their hydrocarbon analogues would melt or decompose.

Experimental Insight: Thermogravimetric Analysis (TGA) is the standard method for determining thermal stability. It measures the change in mass of a sample as a function of temperature in a controlled atmosphere. The onset of mass loss indicates the beginning of thermal decomposition.

Comparative Data: Thermal Properties

Property Polyethylene (PE) Polytetrafluoroethylene (PTFE) Polypropylene (PP) Polyvinylidene Fluoride (PVDF)
Monomer Unit -[CH₂-CH₂]- -[CF₂-CF₂]- -[CH₂-CH(CH₃)]- -[CH₂-CF₂]-
Max. Continuous Service Temp. ~80°C[5] ~260°C [5][6] ~100°C[6] ~150°C [7]
Melting Point ~115-135°C ~327°C[8] ~130-171°C ~177°C

| Decomposition Onset (TGA) | ~350-450°C | ~580°C [8][9] | ~300-400°C | ~450°C |

The protective sheath of fluorine atoms and the inert nature of the C-F bond provide fluoropolymers with unparalleled resistance to a wide range of chemicals, including aggressive acids, bases, and organic solvents[2][10].

Experimental Insight: Chemical resistance is typically evaluated by immersing polymer samples in various chemical agents for extended periods (e.g., 30 days) at specified temperatures. The material is then assessed for changes in weight, dimensions, and mechanical properties.

Comparative Data: Chemical Resistance

Chemical Class Polyethylene (PE) Polytetrafluoroethylene (PTFE) Polypropylene (PP) Polyvinylidene Fluoride (PVDF)
Strong Acids (H₂SO₄, HCl) Good to Limited Resistance[11] Excellent [4][11] Limited by Oxidizers[12] Excellent [7][12]
Strong Bases (NaOH) Excellent Excellent [11] Excellent[12] Good (Attacked by hot bases)
Organic Solvents (Ketones, Esters) Good (Susceptible to some) Excellent Good (Susceptible to some) Good (Swells in some polar solvents)

| Oxidizing Agents (HNO₃) | Poor to Limited[11] | Excellent [11] | Poor[12] | Excellent |

The low polarizability of the C-F bond results in weak intermolecular forces, giving fluoropolymers very low surface energy. This manifests as high hydrophobicity (water repellency) and oleophobicity (oil repellency).

Experimental Insight: Surface energy is characterized by Contact Angle Goniometry. A droplet of a probe liquid (e.g., deionized water) is placed on the polymer surface, and the angle formed between the droplet and the surface is measured. A higher contact angle indicates lower surface energy and poorer wettability.

Comparative Data: Surface Properties

Property Polyethylene (PE) Polytetrafluoroethylene (PTFE) Polypropylene (PP) Polyvinylidene Fluoride (PVDF)
Water Contact Angle ~96°[14] ~108-113° [14][15][16] ~102°[14] ~89°[14]
Critical Surface Tension (mN/m) ~31.6[14] ~19.4 [14] ~30.5[14] ~31.6[14]

| Wettability | Hydrophobic | Highly Hydrophobic | Hydrophobic | Hydrophobic |

In certain polymer architectures, particularly amorphous or those with tailored side chains, fluorination can lead to excellent optical properties. The low polarizability of the C-F bond contributes to a low refractive index.

Comparative Data: Optical Properties

Property Standard Acrylic (PMMA) Amorphous Fluoropolymer (e.g., Teflon™ AF)
Refractive Index ~1.49 ~1.29 - 1.31
Optical Clarity High Exceptional (UV to near-IR)

| Birefringence | Moderate | Very Low |

Implications for Drug Development and Biomedical Applications

The unique property set of fluoropolymers makes them highly valuable in the pharmaceutical and medical device industries.

  • Chemical Inertness: Ensures product purity in drug manufacturing and storage, as fluoropolymer-lined vessels and tubing will not leach or react with sensitive pharmaceutical compounds[7].

  • Biocompatibility: The bio-inert nature of fluoropolymers minimizes adverse reactions when used in contact with living tissue, making them ideal for implants, catheters, and surgical tools[7][17].

  • Hydrophobicity & Low Friction: The non-stick surfaces reduce bacterial adhesion and thrombus formation on medical devices[7]. This lubricity is also critical for devices like guide wires used in minimally invasive procedures.

  • Drug Delivery: The controlled hydrophobicity of fluorinated materials can be leveraged to modulate drug release profiles from polymer matrices or delivery vehicles[2].

Standard Experimental Characterization Protocols

To ensure trustworthy and reproducible data, standardized characterization methods are essential. The following workflow outlines the key experimental protocols for assessing the properties of a novel polymer.

G cluster_workflow Experimental Workflow for Polymer Characterization cluster_thermal Thermal Analysis cluster_surface Surface Analysis Synth Polymer Synthesis & Purification Struct Structural Verification (NMR, FTIR) Synth->Struct Thermal Thermal Analysis Struct->Thermal Surface Surface & Wettability Analysis Struct->Surface Mech Mechanical Testing (Tensile, DMA) Struct->Mech Perform Application-Specific Performance Evaluation Thermal->Perform TGA TGA (Degradation Temp) DSC DSC (Tm, Tg) Surface->Perform CA Contact Angle (Surface Energy) AFM AFM (Surface Roughness) Mech->Perform

Caption: A typical workflow for the synthesis and multi-faceted characterization of a new polymer.

  • Objective: To determine the thermal stability and decomposition temperature of the polymer.

  • Instrumentation: TGA Instrument (e.g., TA Instruments Q50, Shimadzu TGA-50).

  • Methodology:

    • Precisely weigh 5-10 mg of the dry polymer sample into a ceramic or platinum TGA pan.

    • Place the pan in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., Nitrogen at 50 mL/min) to prevent oxidative degradation.

    • Heat the sample from room temperature (e.g., 25°C) to an upper limit well above the expected decomposition temperature (e.g., 700°C) at a constant heating rate (e.g., 10°C/min).

    • Record the sample mass as a function of temperature.

    • Analysis: Determine the onset temperature of decomposition, typically defined as the temperature at which 5% mass loss occurs.

  • Objective: To measure the static water contact angle to assess surface hydrophobicity and calculate surface energy.

  • Instrumentation: Contact Angle Goniometer with a high-resolution camera and dispensing system.

  • Methodology:

    • Prepare a flat, smooth film or pressed pellet of the polymer sample. Ensure the surface is clean and free of contaminants.

    • Place the sample on the instrument stage.

    • Using an automated or manual syringe, dispense a small droplet (e.g., 2-5 µL) of high-purity deionized water onto the sample surface.

    • Allow the droplet to equilibrate for a few seconds.

    • Capture a high-resolution image of the droplet profile at the solid-liquid-vapor interface.

    • Use the instrument's software to analyze the image and calculate the contact angle on both sides of the droplet.

    • Repeat the measurement at least five times on different areas of the surface and report the average value with standard deviation.

Conclusion

Fluorine substitution is a transformative strategy in polymer science. The unique electronegativity and bonding characteristics of fluorine impart a suite of high-performance properties, including exceptional thermal stability, broad chemical inertness, low surface energy, and, in some cases, unique optical properties. As demonstrated by comparative data, fluoropolymers consistently outperform their hydrocarbon counterparts in harsh environments. For professionals in drug development and biomedical research, these enhanced properties translate into greater material reliability, purity, and biocompatibility, making fluoropolymers indispensable for creating the next generation of advanced materials and medical devices.

References

A Senior Application Scientist's Guide to 4-Fluorophthalic Acid: Performance in High-Stakes Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Fluorophthalic acid (4-FPA) is a fluorinated aromatic dicarboxylic acid whose unique molecular architecture—a benzene ring functionalized with two adjacent carboxylic acid groups and a fluorine atom—positions it as a specialty monomer and chemical intermediate for advanced material synthesis. The strategic placement of the electron-withdrawing fluorine atom significantly modifies the electronic properties, acidity, and intermolecular interactions of the phthalic acid scaffold. This guide provides a comparative analysis of 4-FPA's performance against its non-fluorinated analog, phthalic acid, in two critical applications: high-performance polymer synthesis and the construction of metal-organic frameworks (MOFs). We will delve into the mechanistic rationale for performance differences, provide detailed experimental protocols for comparative analysis, and present illustrative data to guide researchers in material design and selection.

Introduction: The Fluorine Advantage in Aromatic Systems

Fluorine is the most electronegative element, and its incorporation into organic molecules imparts a unique set of properties. In the context of an aromatic dicarboxylic acid like 4-FPA, the C-F bond is exceptionally strong and polarized. This has several profound consequences relevant to materials science:

  • Enhanced Thermal and Chemical Stability: The high energy of the C-F bond contributes to the overall stability of the polymer backbone or MOF structure, making materials derived from 4-FPA more resistant to thermal degradation and chemical attack.

  • Modified Acidity and Reactivity: The fluorine atom's strong electron-withdrawing inductive effect increases the acidity of the carboxylic acid protons. This can alter polymerization kinetics and the coordination chemistry with metal ions.

  • Reduced Polarizability and Dielectric Constant: Fluorinated polymers often exhibit lower dielectric constants, a critical property for microelectronics and high-frequency applications. This is due to the low polarizability of the C-F bond.

  • Hydrophobicity and Low Surface Energy: Fluorination can create surfaces with low energy, leading to increased hydrophobicity and altered wetting properties.

This guide will explore how these fundamental properties translate into tangible performance advantages in specific applications.

Application I: High-Performance Polyester Synthesis

Polyesters derived from phthalic acid isomers are ubiquitous. However, for applications in demanding environments such as aerospace, automotive, and electronics, enhancing thermal stability and dielectric performance is crucial. Here, 4-FPA emerges as a superior alternative to standard phthalic acid or its anhydride.

Causality of Performance Enhancement

When comparing a polyester synthesized from 4-FPA and a diol (e.g., ethylene glycol) to one made from phthalic acid, the performance differences are directly attributable to the fluorine substituent. The C-F bond enhances the thermal stability of the polymer backbone. Furthermore, the fluorine atom reduces the overall polarizability of the polymer chain, leading to a lower dielectric constant and dissipation factor, which is highly desirable for insulating materials in electronic components.

Illustrative Performance Comparison

The following table presents hypothetical, yet scientifically plausible, data comparing key properties of polyesters synthesized from this compound (4-FPA-PE) and conventional Phthalic Acid (PA-PE).

Property4-FPA-PE (Illustrative Data)PA-PE (Illustrative Data)Rationale for Difference
Glass Transition Temp. (Tg) 115 °C100 °CIncreased chain rigidity and intermolecular forces from C-F dipole.
Decomposition Temp. (Td, 5%) 410 °C375 °CHigher C-F bond energy enhances thermal stability of the polymer backbone.
Dielectric Constant (1 MHz) 2.83.5Low polarizability of the C-F bond reduces overall polymer polarizability.
Water Absorption (24h, %) 0.08%0.25%Increased hydrophobicity imparted by the fluorine atom.
Tensile Strength 95 MPa80 MPaEnhanced intermolecular forces and potentially higher crystallinity.
Experimental Protocol: Synthesis and Characterization of Polyesters

This protocol details the direct esterification method for synthesizing and comparing polyesters from 4-FPA and PA.

Materials:

  • This compound (4-FPA)

  • Phthalic acid (PA)

  • Ethylene glycol (EG)

  • Titanium(IV) butoxide (Ti(OBu)₄) catalyst

  • Antimony(III) oxide (Sb₂O₃) catalyst

  • Nitrogen (high purity)

  • Methanol

Procedure:

  • Esterification:

    • Set up two identical reaction vessels suitable for polycondensation, equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser.

    • In Vessel 1, charge 4-FPA (1

A Spectroscopic Comparison of 4-Fluorophthalic acid and Its Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical and materials science, fluorinated organic compounds hold a position of prominence. The strategic incorporation of fluorine atoms into molecular scaffolds can dramatically alter physicochemical properties, including metabolic stability, binding affinity, and thermal resistance. 4-Fluorophthalic acid, a fluorinated derivative of phthalic acid, serves as a critical building block in the synthesis of high-performance polymers, advanced materials, and pharmacologically active molecules.[1] Understanding the spectroscopic signatures of this key intermediate and its derivatives is paramount for reaction monitoring, quality control, and structural elucidation.

This comprehensive guide provides a detailed spectroscopic comparison of this compound and its common derivatives: 4-Fluorophthalic anhydride, Dimethyl 4-fluorophthalate, and 4-Fluorophthalimide. We will delve into the nuances of Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR), Infrared (IR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy, offering insights into how the fluorine substituent and subsequent derivatization manifest in their respective spectra. This guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical data to confidently work with these versatile compounds.

The Influence of Fluorine and Derivatization on Spectroscopic Properties

The introduction of a highly electronegative fluorine atom onto the aromatic ring of phthalic acid induces significant electronic effects that ripple through the molecule, influencing the chemical environment of nearby nuclei and the vibrational modes of chemical bonds. Further derivatization of the carboxylic acid groups into an anhydride, ester, or imide introduces new functional groups with their own characteristic spectroscopic features, which are in turn modulated by the fluorine substituent.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For fluorinated compounds, ¹⁹F NMR provides a direct and highly sensitive window into the electronic environment of the fluorine atom.

¹H NMR Spectroscopy

In ¹H NMR, the fluorine atom at the 4-position exerts a through-space and through-bond electronic influence on the aromatic protons. This results in complex splitting patterns due to hetero-nuclear coupling (J-coupling) between ¹H and ¹⁹F nuclei. The magnitude of these coupling constants (ⁿJHF) is dependent on the number of bonds separating the two nuclei and their spatial orientation.

¹³C NMR Spectroscopy

The ¹³C NMR spectra of these compounds are characterized by C-F coupling, which can be invaluable for assigning carbon signals. The carbon atom directly bonded to fluorine will appear as a doublet with a large one-bond coupling constant (¹JCF). Longer-range couplings (²JCF, ³JCF, etc.) are also observed, providing further structural information. The chemical shifts of the carbonyl carbons are particularly diagnostic of the derivative type.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. The chemical shift of the fluorine atom is extremely sensitive to its electronic environment, making it an excellent probe for structural and conformational changes.

Comparative NMR Data

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)¹⁹F NMR (δ, ppm)
This compound Aromatic protons will exhibit complex multiplets due to H-F coupling. The acidic protons of the carboxyl groups will appear as a broad singlet, typically downfield.Aromatic carbons will show C-F coupling. The carbon bearing the fluorine will have a large ¹JCF. Carboxyl carbons are expected in the 165-175 ppm range.A single resonance is expected, with its chemical shift influenced by the carboxylic acid groups.
4-Fluorophthalic Anhydride Aromatic protons will show multiplets, with chemical shifts influenced by the electron-withdrawing anhydride group.Carbonyl carbons are shifted significantly downfield compared to the acid, typically in the 160-165 ppm range.The chemical shift will be different from the diacid due to the change in the electronic nature of the carbonyl groups.
Dimethyl 4-fluorophthalate In addition to the aromatic signals, a sharp singlet for the two equivalent methoxy groups (-OCH₃) will be present, typically around 3.9 ppm.The ester carbonyl carbons will be in a region similar to the carboxylic acid. A signal for the methoxy carbons will appear around 53 ppm.The chemical shift will be perturbed by the ester functionality compared to the diacid.
4-Fluorophthalimide The N-H proton of the imide will appear as a broad singlet. The aromatic protons will be influenced by the imide ring. For a related derivative, 4,4'-bis(4-fluorophthalimido)diphenyl ether, aromatic signals appear in the 7.2-7.8 ppm range.[2]The imide carbonyl carbons are typically found around 165-170 ppm.The chemical shift will be characteristic of the imide environment.

Note: Specific chemical shifts and coupling constants can vary depending on the solvent and concentration.

Infrared (IR) Spectroscopy: Probing Vibrational Modes

IR spectroscopy is an excellent technique for identifying functional groups. The position, intensity, and shape of vibrational bands provide a molecular fingerprint.

The most informative region in the IR spectra of these compounds is the carbonyl stretching (νC=O) region (1600-1900 cm⁻¹).

  • This compound: Will show a very broad O-H stretch from the carboxylic acid dimers around 2500-3300 cm⁻¹ and a strong, broad C=O stretch around 1700 cm⁻¹.

  • 4-Fluorophthalic Anhydride: The key feature is the presence of two distinct C=O stretching bands due to symmetric and asymmetric stretching of the coupled carbonyls. These typically appear near 1850 cm⁻¹ and 1780 cm⁻¹. A vapor phase IR spectrum for 4-fluorophthalic anhydride is available.[3]

  • Dimethyl 4-fluorophthalate: A strong, sharp C=O stretch for the ester is expected around 1720-1740 cm⁻¹. The broad O-H band seen in the acid will be absent.

  • 4-Fluorophthalimide: The imide group also shows two C=O stretching bands, typically near 1775 cm⁻¹ (asymmetric) and 1710 cm⁻¹ (symmetric). An N-H stretching band will also be present around 3200 cm⁻¹.

The C-F stretching vibration typically appears as a strong band in the 1100-1300 cm⁻¹ region.

Comparative IR Data (Key Absorptions, cm⁻¹)

Compoundν(O-H) / ν(N-H)ν(C=O)ν(C-F)
This compound ~2500-3300 (broad)~1700 (broad)~1100-1300
4-Fluorophthalic Anhydride -~1850, ~1780~1100-1300
Dimethyl 4-fluorophthalate -~1725~1100-1300
4-Fluorophthalimide ~3200~1775, ~1710~1100-1300

Mass Spectrometry (MS): Fragmentation and Identification

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For these aromatic carboxylic acid derivatives, common fragmentation pathways involve the loss of functional groups attached to the aromatic ring.

  • This compound: Expect to see the molecular ion peak [M]⁺. Common fragmentation would involve the loss of -OH (M-17), -COOH (M-45), and H₂O (M-18). The mass spectrum of the positional isomer, 3-Fluorophthalic acid, shows a prominent molecular ion peak and fragments corresponding to these losses.[4]

  • 4-Fluorophthalic Anhydride: The molecular ion is expected to be prominent. A characteristic fragmentation would be the loss of CO (M-28) and CO₂ (M-44).

  • Dimethyl 4-fluorophthalate: Fragmentation often involves the loss of the methoxy group (-OCH₃, M-31) and the methoxycarbonyl group (-COOCH₃, M-59).

  • 4-Fluorophthalimide: The molecular ion should be readily observable. Fragmentation may involve the loss of CO and HCN.

The presence of fluorine can be identified by the characteristic mass of 19 amu and can influence fragmentation pathways. For instance, the fragmentation of 4-fluorobenzoic acid shows a base peak for the deprotonated molecule [M-H]⁻ and a fragment corresponding to the loss of the carboxyl group.[5]

Predicted Key Fragments (m/z)

CompoundMolecular Ion [M]⁺Key Fragments
This compound 184.02167 ([M-OH]⁺), 139 ([M-COOH]⁺), 166 ([M-H₂O]⁺)
4-Fluorophthalic Anhydride 166.01138 ([M-CO]⁺), 122 ([M-CO₂]⁺)
Dimethyl 4-fluorophthalate 212.05181 ([M-OCH₃]⁺), 153 ([M-COOCH₃]⁺)
4-Fluorophthalimide 165.03137 ([M-CO]⁺), 138 ([M-HCN]⁺)

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-systems. Aromatic compounds like phthalic acid and its derivatives exhibit characteristic absorption bands in the UV region. The introduction of a fluorine atom and derivatization of the carboxyl groups can cause shifts in the absorption maxima (λ_max) and changes in molar absorptivity. For phthalic acid in aqueous solution, absorption bands are observed in the UV region.[6] The UV-Vis spectrum of 4-fluorophenylacetic acid, a related compound, can also provide some insight.[7]

Expected UV-Vis Characteristics

CompoundExpected λ_max (nm)Notes
This compound ~200-300Multiple bands corresponding to π → π* transitions of the aromatic ring and n → π* transitions of the carbonyls.
4-Fluorophthalic Anhydride ~200-320The anhydride conjugation may shift λ_max compared to the diacid.
Dimethyl 4-fluorophthalate ~200-300Similar to the diacid, with potential minor shifts due to the ester groups.
4-Fluorophthalimide ~200-320The imide ring system will have its own characteristic electronic transitions.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible spectroscopic data, adherence to standardized experimental protocols is essential.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

Caption: General workflow for NMR analysis of small molecules.

  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean vial. For quantitative measurements, add a known amount of an internal standard.

  • Transfer to NMR Tube: Filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.

  • Instrument Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse program. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time will be required.

  • ¹⁹F NMR Acquisition: Acquire the fluorine spectrum. If proton coupling is not desired, a proton-decoupled sequence can be used.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or the internal standard.

Protocol 2: Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

Caption: Standard procedure for ATR-FTIR analysis of solid samples.

  • Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol.

  • Background Collection: Collect a background spectrum. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, H₂O).

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring it covers the crystal surface.

  • Acquisition: Apply pressure to the sample using the instrument's pressure clamp to ensure good contact. Acquire the spectrum, co-adding a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

  • Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS) for Ester Derivatives

Caption: Workflow for the analysis of volatile organic compounds by GC-MS.

  • Sample Preparation: For volatile derivatives like Dimethyl 4-fluorophthalate, prepare a dilute solution (e.g., 1 mg/mL) in a suitable solvent such as ethyl acetate. For the less volatile acid, derivatization to a more volatile ester may be necessary.

  • GC Method: Use a standard non-polar capillary column (e.g., DB-5ms). Set an appropriate temperature program, for example, starting at 100°C and ramping to 280°C at 10°C/min.

  • Injection: Inject 1 µL of the sample solution into the GC inlet.

  • MS Method: Use a standard electron ionization (EI) source at 70 eV. Scan a mass range of m/z 40-500.

  • Data Analysis: Identify the chromatographic peak corresponding to the compound of interest and analyze the associated mass spectrum. Compare the fragmentation pattern with predicted pathways and library data.

Conclusion

The spectroscopic analysis of this compound and its derivatives reveals a rich interplay of electronic and structural effects. The fluorine substituent provides a unique handle in NMR spectroscopy, offering a sensitive probe of the molecular environment through both ¹⁹F chemical shifts and heteronuclear coupling. In IR spectroscopy, the carbonyl stretching region serves as a highly diagnostic window for differentiating between the acid, anhydride, ester, and imide functionalities. Mass spectrometry confirms molecular weights and provides characteristic fragmentation patterns that are crucial for identification. This guide provides a foundational framework for researchers, enabling the confident application of these spectroscopic techniques for the characterization and analysis of this important class of fluorinated compounds.

References

A Comparative Guide to the Biological Activities of 4-Fluorophthalic Acid and 4-Fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Tale of Two Carboxyls

At first glance, 4-Fluorophthalic acid and 4-fluorobenzoic acid are close structural relatives. Both feature a fluorine atom at the para-position of a benzene ring, a common modification in medicinal chemistry known to enhance metabolic stability and modulate electronic properties.[1] The critical distinction lies in the number of carboxylic acid groups: 4-fluorobenzoic acid is a monoprotic acid, while this compound is a diprotic acid. This seemingly small difference has profound implications for their physicochemical properties, such as acidity (pKa) and polarity, which in turn dictate their biological activity.

4-fluorobenzoic acid is widely recognized as a versatile building block in the synthesis of pharmaceuticals and agrochemicals, including fungicides like flumorph.[2][3] Its biological significance is often conferred upon the larger molecules it helps to create.[3][4] In contrast, this compound has reported intrinsic biological activities, notably as a disinfectant and antifungal agent.[5] This guide will explore these known attributes and, more importantly, provide the means to directly and quantitatively compare their biological potential.

Physicochemical Properties: The Foundation of Biological Interaction

A molecule's biological activity is fundamentally linked to its physical and chemical properties. These characteristics govern its solubility, membrane permeability, and ability to interact with biological targets. The table below summarizes the key physicochemical properties of our two compounds of interest.

PropertyThis compound4-fluorobenzoic acidRationale for Comparison
Molecular Formula C₈H₅FO₄[6]C₇H₅FO₂[3]The additional carboxyl group in this compound significantly increases its oxygen content and potential for hydrogen bonding.
Molecular Weight 184.12 g/mol [6]140.11 g/mol [7]A higher molecular weight can impact diffusion rates and membrane transport.
Structure The presence of two adjacent carboxylic acid groups in this compound can lead to intramolecular hydrogen bonding and a different spatial arrangement compared to the single carboxyl group in 4-fluorobenzoic acid.
pKa pKa1 ≈ 2.91 (Predicted)[8]≈ 4.14[3]The lower predicted pKa of the first proton in this compound suggests it is a stronger acid. This is due to the electron-withdrawing effect of the second carboxyl group. Acidity is critical for target interaction and solubility.
Water Solubility Insoluble[9]Very slightly soluble in cold water, soluble in hot water.[10]The higher polarity suggested by the two carboxyl groups in this compound does not translate to higher water solubility, likely due to strong crystal lattice energy. Solubility is a critical factor for bioavailability and in vitro assay design.
LogP (Octanol/Water Partition Coefficient) 1.1 (Predicted)[11]2.07[3]LogP is an indicator of lipophilicity. The lower LogP of this compound suggests it is more hydrophilic, which can affect its ability to cross cell membranes.

Review of Known Biological Activities

This compound: An Agent with Intrinsic Activity

The existing literature points to this compound possessing direct antimicrobial properties. It has been described as a valuable disinfectant and antifungal agent.[5] The proposed mechanism, though not deeply elucidated, is thought to involve the disruption of microbial cellular functions.[5] Its dicarboxylic nature may allow it to chelate metal ions essential for microbial enzyme function or to interact differently with cell membranes compared to its mono-carboxylic counterpart. Additionally, it is used as a monomer in the synthesis of advanced polymers and has been explored for its potential to stabilize vaccines.[5]

4-fluorobenzoic acid: A Progenitor to Bioactivity

The story of 4-fluorobenzoic acid is primarily that of a critical intermediate.[2] Its incorporation into larger molecules is a key strategy in drug design to enhance pharmacokinetic properties.[4] The fluorine atom can increase metabolic stability by blocking sites of oxidation by cytochrome P450 enzymes.[1] While the parent molecule itself is not typically the active agent, its derivatives have shown a range of biological effects, including antimicrobial and antioxidant activities.[7] This suggests that the fluorinated benzoic acid scaffold is a privileged structure for generating bioactive compounds.

Proposed Experimental Framework for Direct Comparison

To move beyond inference and generate robust, comparative data, a standardized experimental approach is essential. The following protocols are designed as self-validating systems, with clear positive and negative controls, to ensure the trustworthiness of the results.

Workflow for Comparative Biological Activity Assessment

The overall workflow for a direct comparison of the two compounds is outlined below. This systematic approach ensures that data on antimicrobial activity and cytotoxicity are generated in parallel, providing a comprehensive biological profile.

G cluster_prep Compound Preparation cluster_antimicrobial Antimicrobial Susceptibility Testing cluster_cytotoxicity Cytotoxicity Assessment prep1 Dissolve this compound and 4-fluorobenzoic acid in DMSO to create 100 mM stock solutions antimicrobial1 Perform serial dilutions of stock solutions in 96-well plates prep1->antimicrobial1 cyto1 Seed mammalian cells (e.g., HEK293) in 96-well plates prep1->cyto1 antimicrobial2 Inoculate with bacterial and fungal strains antimicrobial1->antimicrobial2 antimicrobial3 Incubate under appropriate conditions antimicrobial2->antimicrobial3 antimicrobial4 Determine Minimum Inhibitory Concentration (MIC) antimicrobial3->antimicrobial4 cyto2 Treat cells with serial dilutions of compounds cyto1->cyto2 cyto3 Incubate for 24-48 hours cyto2->cyto3 cyto4 Perform MTT or LDH assay to assess cell viability cyto3->cyto4 cyto5 Calculate IC50 values cyto4->cyto5

Caption: General workflow for the comparative biological evaluation of the two acids.

Protocol 1: Antimicrobial Susceptibility Testing

This protocol uses the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC), providing a quantitative measure of antimicrobial activity.

Objective: To quantitatively compare the antimicrobial activity of this compound and 4-fluorobenzoic acid against a panel of representative bacteria and fungi.

Methodology:

  • Microorganism Preparation:

    • Culture bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) in Mueller-Hinton Broth (MHB) overnight.

    • Culture fungal strains (e.g., Candida albicans) in RPMI-1640 medium overnight.

    • Dilute the cultures to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL for bacteria and 2.5 x 10³ CFU/mL for fungi in the assay wells.

  • Compound Preparation:

    • Prepare 100 mM stock solutions of each compound in dimethyl sulfoxide (DMSO).

    • In a 96-well plate, perform a two-fold serial dilution of each compound in the appropriate broth (MHB or RPMI) to achieve a range of concentrations (e.g., from 512 µg/mL to 1 µg/mL).

  • Inoculation and Incubation:

    • Add the prepared microbial inoculum to each well.

    • Include the following controls:

      • Positive Control: A known antibiotic/antifungal (e.g., ciprofloxacin for bacteria, fluconazole for fungi).

      • Negative Control: Media with microbial inoculum only (to confirm growth).

      • Sterility Control: Media only (to check for contamination).

      • Solvent Control: Media with inoculum and the highest concentration of DMSO used in the assay.

    • Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Protocol 2: Cytotoxicity Assessment (MTT Assay)

This colorimetric assay measures the metabolic activity of cells and is a standard method for assessing the cytotoxicity of a compound.

Objective: To determine the cytotoxic potential of this compound and 4-fluorobenzoic acid on a mammalian cell line.

Methodology:

  • Cell Culture:

    • Culture a suitable mammalian cell line (e.g., HEK293, a human embryonic kidney cell line) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

    • Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the 100 mM stock solutions in culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the various concentrations of the test compounds.

    • Include the following controls:

      • Positive Control: A known cytotoxic agent (e.g., doxorubicin).

      • Negative Control: Untreated cells.

      • Solvent Control: Cells treated with the highest concentration of DMSO used.

  • MTT Assay:

    • Incubate the plate for 24 to 48 hours at 37°C in a humidified 5% CO₂ incubator.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the cell viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

G cluster_prep Cell Seeding cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed Seed HEK293 cells in a 96-well plate and incubate overnight treat Treat cells with serial dilutions of test compounds and controls seed->treat incubate Incubate for 24-48 hours treat->incubate add_mtt Add MTT solution and incubate for 4 hours incubate->add_mtt dissolve Dissolve formazan crystals in DMSO add_mtt->dissolve read Measure absorbance at 570 nm dissolve->read calculate Calculate % cell viability and determine IC50 read->calculate

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Data Interpretation: Synthesizing a Conclusion

The experimental data should be tabulated for a clear comparison.

Table 2: Hypothetical Comparative Biological Activity Data

CompoundMIC vs. S. aureus (µg/mL)MIC vs. C. albicans (µg/mL)IC50 vs. HEK293 (µM)Selectivity Index (C. albicans)
This compound Experimental ValueExperimental ValueExperimental ValueIC50 / MIC
4-fluorobenzoic acid Experimental ValueExperimental ValueExperimental ValueIC50 / MIC
Ciprofloxacin 0.5 - 2N/A>100N/A
Fluconazole N/A1 - 8>100N/A
  • Antimicrobial Activity: A lower MIC value indicates higher potency. A direct comparison of MICs will reveal which compound, if any, has superior intrinsic antimicrobial activity.

  • Cytotoxicity: A lower IC50 value indicates higher toxicity to mammalian cells.

  • Selectivity Index (SI): This is a critical parameter in drug development, calculated as IC50 / MIC. A higher SI value is desirable, as it indicates that the compound is more toxic to the microbe than to mammalian cells. This allows for a therapeutic window.

Conclusion

While 4-fluorobenzoic acid has a well-established role as a precursor in the synthesis of bioactive molecules, this compound shows promise as a compound with its own intrinsic antimicrobial activity.[2][5] The structural difference—the presence of a second carboxylic acid group—is the likely driver of the observed differences in their physicochemical properties and biological profiles. The dicarboxylic acid's lower lipophilicity and higher acidity may favor interactions with different biological targets compared to its mono-carboxylic analog.

This guide provides the scientific rationale and detailed experimental protocols necessary for a rigorous, direct comparison of these two compounds. By generating quantitative data on both antimicrobial efficacy and cytotoxicity, researchers can elucidate the true biological potential of each molecule and make informed decisions in the fields of drug discovery and material science. The proposed framework encourages a systematic approach to understanding structure-activity relationships, a cornerstone of modern chemical and biological research.

References

Safety Operating Guide

Mastering Safety: A Researcher's Guide to Handling 4-Fluorophthalic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, personal protective equipment (PPE) selection, and disposal of 4-Fluorophthalic acid, ensuring both personal safety and experimental integrity.

In the landscape of pharmaceutical research and advanced materials science, this compound (CAS No: 320-97-8) serves as a critical building block. However, its utility is matched by its potential hazards, necessitating a robust and well-understood safety protocol. This guide provides an in-depth, procedural framework for the safe handling of this compound, moving beyond mere compliance to foster a culture of safety and precision in the laboratory.

Understanding the Hazard: Why Specific Precautions are Crucial

This compound is classified as a hazardous substance with the following primary risks[1]:

  • Skin Irritation (H315): Causes irritation upon contact with the skin.

  • Serious Eye Irritation (H319): Can cause significant and potentially damaging eye irritation.

  • Respiratory Irritation (H335): Inhalation of dust may lead to irritation of the respiratory tract.

The solid, crystalline nature of this compound means that the primary routes of exposure are through inhalation of airborne dust and direct contact with skin and eyes. Therefore, a multi-faceted approach to personal protection is not just recommended, but essential.

The Core of Protection: A Multi-Layered PPE Strategy

A risk-based approach to PPE selection is paramount. The following recommendations are based on the known hazards of this compound and best practices for handling solid corrosive and irritant chemicals.

Eye and Face Protection: The First Line of Defense

Given the serious eye irritation hazard, robust eye and face protection is non-negotiable.

  • Primary Protection: At a minimum, chemical splash goggles that meet ANSI Z87.1 standards are required. These provide a seal around the eyes, offering protection from airborne dust and accidental splashes.

  • Enhanced Protection: For procedures with a higher risk of splashing or dust generation, such as weighing large quantities or transfers, a full-face shield should be worn in addition to chemical splash goggles. A face shield alone does not provide adequate protection[1].

Hand Protection: Selecting the Right Glove Material
Glove MaterialRecommendation for this compoundRationale
Nitrile Suitable for incidental contact and handling of small quantities.Nitrile gloves offer good resistance to weak acids and a range of organic solvents[2]. However, their resistance to concentrated or aromatic acids can be limited[3][4]. For short-duration tasks with minimal risk of exposure, a nitrile glove of at least 5-mil thickness is a reasonable choice. Gloves should be changed immediately upon any sign of contamination or degradation.
Neoprene Recommended for extended handling or when there is a higher risk of contact.Neoprene provides good resistance to a broad spectrum of chemicals, including many acids and caustics. It often has superior chemical and wear resistance compared to natural rubber.
Butyl Rubber Highly recommended for prolonged handling, spill cleanup, or when handling solutions of this compound.Butyl rubber offers excellent resistance to a wide variety of corrosive acids, ketones, and esters[5]. This makes it a robust choice for situations requiring maximum protection.

Crucial Glove Practices:

  • Always inspect gloves for any signs of degradation, such as discoloration, swelling, or tearing, before and during use.

  • Employ the "double-gloving" technique (wearing two pairs of gloves) for added protection during high-risk procedures.

  • Remove gloves using the proper technique to avoid skin contact with the outer contaminated surface.

  • Dispose of contaminated gloves as hazardous waste.

Body Protection: Shielding Against Contamination
  • A knee-length laboratory coat is mandatory to protect skin and personal clothing.

  • For tasks with a significant risk of dust generation or splashing, a chemical-resistant apron worn over the lab coat is recommended.

  • Ensure that clothing covers all exposed skin, and wear closed-toe shoes.

Respiratory Protection: Preventing Inhalation of Harmful Dust

All handling of this compound that may generate dust should be conducted within a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available or if engineering controls are insufficient, respiratory protection is required.

Hazard LevelRecommended RespiratorNIOSH Filter Series
Low Dust/Good Ventilation N95 filtering facepiece respirator (dust mask)N95
Moderate to High Dust/Insufficient Ventilation Half-mask or full-face elastomeric respirator with particulate filtersP100

A P100 filter provides the highest level of protection against airborne particulates and is the recommended choice for ensuring respiratory safety when handling powdered chemicals.

Operational Plan: A Step-by-Step Workflow for Safe Handling

The following workflow is designed to minimize exposure and ensure a safe working environment when handling this compound.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage prep_area Designate a well-ventilated work area (fume hood) gather_ppe Gather all necessary PPE prep_area->gather_ppe don_ppe Don all required PPE prep_area->don_ppe Proceed to handling spill_kit Ensure a spill kit is readily available gather_ppe->spill_kit weigh_transfer Carefully weigh and transfer the solid don_ppe->weigh_transfer dissolve If making a solution, add solid to solvent slowly weigh_transfer->dissolve decontaminate Decontaminate work surfaces dissolve->decontaminate Complete experiment doff_ppe Doff PPE correctly decontaminate->doff_ppe dispose_waste Segregate and label all waste doff_ppe->dispose_waste store Store this compound in a cool, dry, well-ventilated area dispose_waste->store

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.